3-(2-Chlorophenyl)cyclobutanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2-chlorophenyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7-8,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYXOTUEOXFQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 3-(2-Chlorophenyl)cyclobutanol
An In-Depth Technical Guide to the Synthesis of 3-(2-Chlorophenyl)cyclobutanol
Abstract: This technical guide provides a comprehensive overview of a robust and stereoselective synthetic route to this compound, a molecule of interest for researchers and professionals in drug development and medicinal chemistry. The cyclobutane motif is increasingly recognized for its utility in creating unique three-dimensional molecular architectures, acting as a bioisostere for other common chemical groups. This document outlines a logical two-step synthetic pathway, beginning with the formation of a key cyclobutanone intermediate followed by its highly diastereoselective reduction. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
The synthesis of substituted cyclobutanes is a topic of significant interest in modern organic chemistry, driven by their presence in bioactive natural products and their increasing use in pharmaceutical development.[1] The rigid, sp³-rich scaffold of the cyclobutane ring allows for precise spatial orientation of substituents, making it an attractive component for designing novel therapeutic agents.
-
Formation of the Cyclobutanone Core: Synthesis of the precursor, 3-(2-chlorophenyl)cyclobutanone.
-
Stereoselective Carbonyl Reduction: Reduction of the cyclobutanone to the target cyclobutanol, with a critical focus on controlling the diastereoselectivity of the resulting alcohol.
The cornerstone of this synthetic strategy is the highly predictable stereochemical outcome of the reduction step. As established in the literature, hydride reductions of 3-substituted cyclobutanones overwhelmingly favor the formation of the cis-alcohol, often with selectivities exceeding 90%.[2][3] This inherent stereocontrol is a key advantage of the proposed route.
Retrosynthetic Analysis
A retrosynthetic analysis simplifies the synthetic challenge by disconnecting the target molecule into readily available starting materials. The primary disconnection is the reduction of the alcohol to a ketone. The cyclobutanone is then disconnected via a [2+2] cycloaddition, a powerful method for four-membered ring formation.
Caption: Retrosynthetic analysis of this compound.
Part I: Synthesis of 3-(2-Chlorophenyl)cyclobutanone
The formation of the 3-arylcyclobutanone core is most effectively achieved through a [2+2] cycloaddition reaction. This class of reactions involves the concerted or stepwise union of two unsaturated components to generate a four-membered ring.
Strategy: [2+2] Cycloaddition
The chosen strategy involves the reaction of 2-chlorostyrene with a ketene or a ketene equivalent. Ketenes are highly reactive species that readily undergo [2+2] cycloadditions with alkenes to form cyclobutanones.[4] Due to the high reactivity and potential for polymerization of ketene itself, in-situ generation or the use of a more stable ketene equivalent is often preferred. Dichloroketene, generated in situ from trichloroacetyl chloride and an activated zinc-copper couple, is a common and effective reagent for this type of transformation, followed by reductive dehalogenation.
Proposed Reaction Scheme:
-
[2+2] Cycloaddition: 2-Chlorostyrene reacts with dichloroketene (generated in situ) to form a dichlorinated cyclobutanone intermediate.
-
Reductive Dehalogenation: The resulting gem-dichloro cyclobutanone is treated with a reducing agent, such as zinc powder in acetic acid, to remove the chlorine atoms and yield the final product.
Caption: Workflow for the synthesis of the cyclobutanone precursor.
Experimental Protocol: Synthesis of 3-(2-Chlorophenyl)cyclobutanone
Disclaimer: This is a representative protocol based on established methodologies for similar transformations and should be adapted and optimized under appropriate laboratory safety protocols.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Equivalents |
| 2-Chlorostyrene | 138.59 | 10.0 g | 1.0 |
| Trichloroacetyl chloride | 181.88 | 15.7 g | 1.2 |
| Activated Zinc | 65.38 | 14.2 g | 3.0 |
| Diethyl Ether (anhydrous) | 74.12 | 250 mL | - |
| Acetic Acid | 60.05 | 100 mL | - |
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser under a nitrogen atmosphere. The flask is charged with activated zinc (14.2 g) and anhydrous diethyl ether (150 mL).
-
In-situ Generation of Dichloroketene: A solution of 2-chlorostyrene (10.0 g) and trichloroacetyl chloride (15.7 g) in 100 mL of anhydrous diethyl ether is prepared and placed in the dropping funnel.
-
Cycloaddition: The solution from the dropping funnel is added dropwise to the vigorously stirred zinc suspension over a period of 2 hours. The reaction mixture is maintained at a gentle reflux during the addition. After the addition is complete, the mixture is refluxed for an additional 2 hours.
-
Quenching and Filtration: The reaction is cooled to room temperature, and the unreacted zinc is removed by filtration through a pad of celite. The filtrate is carefully transferred to a separatory funnel.
-
Workup: The ether solution is washed sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude dichlorinated intermediate.
-
Reductive Dehalogenation: The crude intermediate is dissolved in 100 mL of acetic acid in a 250 mL flask. Zinc powder (added in portions to control the exotherm) is introduced with stirring. The mixture is stirred at room temperature for 12 hours.
-
Final Workup and Purification: The mixture is filtered to remove excess zinc, and the acetic acid is carefully neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 3-(2-chlorophenyl)cyclobutanone.
Part II: Stereoselective Reduction to this compound
The reduction of the cyclobutanone carbonyl is the final and key stereochemistry-determining step. Hydride-based reducing agents are ideal for this transformation due to their high efficiency and selectivity for carbonyl groups.
Stereoselectivity in Cyclobutanone Reductions
A significant body of research demonstrates that the hydride reduction of 3-substituted cyclobutanones proceeds with a strong preference for cis-diastereoselectivity.[5][6] This selectivity arises from the inherent puckered, or "butterfly," conformation of the cyclobutanone ring. To minimize torsional strain from eclipsing interactions, the ring is non-planar. The substituent at the 3-position preferentially occupies a pseudo-equatorial position to reduce steric hindrance.
Hydride attack then occurs from the face opposite to this substituent (anti-facial attack), as this trajectory is sterically less hindered. This leads to the formation of the cis-alcohol as the major product. This outcome is consistent with the predictions of the Felkin-Anh model for nucleophilic additions to cyclic ketones.[2][6]
Choice of Reducing Agent
Both Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) are effective for this reduction.
-
Sodium Borohydride (NaBH₄): A milder and safer reducing agent, typically used in protic solvents like methanol or ethanol.[7][8] Its chemoselectivity is excellent for aldehydes and ketones. Given the straightforward nature of this reduction, NaBH₄ is the recommended reagent for its operational simplicity and safety.
-
Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent that must be used in anhydrous aprotic solvents (e.g., THF, diethyl ether).[9][10] While highly effective, it is pyrophoric and reacts violently with water. For this specific transformation, its high reactivity is unnecessary and introduces additional handling risks.
The stereochemical outcome is largely independent of the reducing agent's steric bulk, with both reagents providing high cis-selectivity.[5]
Caption: Rationale for the high cis-selectivity in the reduction.
Experimental Protocol: Reduction using Sodium Borohydride
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Equivalents |
| 3-(2-Chlorophenyl)cyclobutanone | 180.63 | 5.0 g | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.63 g | 0.6 |
| Methanol | 32.04 | 100 mL | - |
| 1M Hydrochloric Acid | 36.46 | ~20 mL | - |
| Ethyl Acetate | 88.11 | 150 mL | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-(2-chlorophenyl)cyclobutanone (5.0 g, 27.7 mmol) in methanol (100 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (0.63 g, 16.6 mmol) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Slowly and carefully add 1M HCl dropwise to the reaction mixture at 0 °C to quench the excess NaBH₄ and neutralize the solution (cease when gas evolution stops).
-
Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add 50 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Workup and Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure cis-3-(2-chlorophenyl)cyclobutanol.
Conclusion
This guide presents a scientifically grounded, two-step synthetic pathway for the preparation of this compound. The strategy leverages a reliable [2+2] cycloaddition to construct the cyclobutane core, followed by a highly diastereoselective hydride reduction. The well-documented preference for cis-alcohol formation in the reduction of 3-substituted cyclobutanones makes this a robust and predictable route for obtaining the target compound with high stereochemical control. The provided protocols offer a solid foundation for researchers and drug development professionals to synthesize this and related substituted cyclobutanol derivatives.
References
- 1. Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclobutanone synthesis [organic-chemistry.org]
- 5. biblio.vub.ac.be [biblio.vub.ac.be]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sodium Borohydride [commonorganicchemistry.com]
- 9. adichemistry.com [adichemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
3-(2-Chlorophenyl)cyclobutanol chemical properties
An In-Depth Technical Guide to 3-(2-Chlorophenyl)cyclobutanol: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
The demand for novel molecular scaffolds that provide three-dimensional (3D) diversity is a central theme in contemporary drug discovery. Cycloalkanes, particularly strained rings like cyclobutane, have emerged as valuable bioisosteres and conformationally restricted linkers, enabling researchers to "escape flatland" and access new chemical space.[1][2] This guide provides a comprehensive technical overview of this compound, a bifunctional building block that combines the rigid 3D geometry of the cyclobutane core with the electronically and metabolically significant 2-chlorophenyl moiety. We will delve into its physicochemical properties, predicted spectroscopic profile, plausible synthetic methodologies, and its potential applications as a strategic fragment in the design of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel structural motifs in their programs.
The Strategic Value of the Cyclobutane Scaffold in Medicinal Chemistry
For decades, medicinal chemistry has been dominated by flat, aromatic structures. While effective, this has led to a saturation of certain areas of chemical space. The cyclobutane ring offers a compelling alternative. Its puckered, non-planar conformation provides a rigid scaffold that can orient substituents in well-defined vectors, a critical feature for precise interaction with biological targets.[2]
The incorporation of a cyclobutane moiety can confer several advantages:
-
Improved Physicochemical Properties: As a bioisosteric replacement for phenyl rings or larger cycloalkanes, the cyclobutane scaffold can enhance solubility and reduce metabolic liability.[3]
-
Enhanced Potency and Selectivity: The conformational rigidity of the ring can lock a molecule into its bioactive conformation, reducing the entropic penalty of binding and leading to higher affinity and selectivity.
-
Novel Intellectual Property: The relative scarcity of cyclobutane-containing drugs provides opportunities for generating novel chemical entities with strong intellectual property positions.[3]
This compound is particularly noteworthy. It features a hydroxyl group, a versatile handle for synthetic elaboration (a "growth vector"), and a 2-chlorophenyl group. The chlorine atom is a common feature in pharmaceuticals, known to modulate lipophilicity, block sites of metabolism, and participate in specific halogen bonding interactions with protein targets.[4]
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not widely published, we can consolidate known information and apply fundamental principles to predict its key characteristics.
Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1182960-42-4 | [5] |
| Molecular Formula | C₁₀H₁₁ClO | [5] |
| Molecular Weight | 182.65 g/mol | [5] |
| Physical Form | Solid | |
| InChI Key | AOYXOTUEOXFQIV-UHFFFAOYSA-N | |
| SMILES | OC1CC(C2=C(Cl)C=CC=C2)C1 | [5] |
| Purity | ≥95% (as commercially available) | |
| Storage | Refrigerator |
Predicted Spectroscopic Characterization
A robust understanding of a molecule's spectral signature is paramount for reaction monitoring and final product verification. Based on the structure and data from analogous compounds, we can predict the following profile.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. The aromatic region (δ 7.0-7.5 ppm) would show four distinct protons with coupling patterns dictated by their ortho, meta, and para relationships to the chloro and cyclobutyl substituents. The carbinol proton (CH-OH) would likely appear as a multiplet between δ 4.0-4.5 ppm. The protons on the cyclobutane ring would resonate in the upfield region (δ 1.5-3.0 ppm), exhibiting complex splitting due to cis/trans coupling.
-
¹³C NMR Spectroscopy: The carbon spectrum would display ten unique signals. The six aromatic carbons would appear between δ 120-145 ppm, with the carbon bearing the chlorine atom shifted downfield. The carbinol carbon (CH-OH) would be expected around δ 70-80 ppm, while the remaining three aliphatic carbons of the cyclobutane ring would be found further upfield (δ 20-45 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum should feature a prominent, broad absorption band around 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.[6] C-H stretching vibrations for the aromatic and aliphatic portions would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching would produce peaks in the 1450-1600 cm⁻¹ region, and a C-Cl stretching vibration would be expected in the 1000-1100 cm⁻¹ range.
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 182.[7] A characteristic feature would be the M+2 isotope peak at m/z 184, with an intensity approximately one-third that of the M⁺ peak, confirming the presence of a single chlorine atom. Common fragmentation pathways would include the loss of a water molecule (M-18) and cleavage of the cyclobutane ring.
Synthesis and Mechanistic Considerations
The efficient synthesis of cyclobutanol derivatives is crucial for their application. While numerous methods exist for cyclobutane construction, a practical approach for this compound involves the reduction of its corresponding ketone precursor.[8][9]
Retrosynthetic Analysis
A logical retrosynthetic disconnection points to 3-(2-chlorophenyl)cyclobutanone as the immediate precursor. This ketone can be accessed through various established routes, including [2+2] cycloadditions.[10] The reduction of the ketone to the target alcohol is a reliable and high-yielding transformation.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Protocol: Ketone Reduction
This protocol describes the reduction of 3-(2-chlorophenyl)cyclobutanone using sodium borohydride (NaBH₄).
Causality Behind Experimental Choices:
-
Reagent: Sodium borohydride is selected over more potent reducing agents like lithium aluminum hydride (LiAlH₄). NaBH₄ is significantly safer to handle, tolerant of protic solvents like ethanol, and highly selective for reducing ketones and aldehydes, which simplifies the workup procedure.
-
Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve both the ketone substrate and the NaBH₄ reagent.
-
Temperature: The reaction is initiated at 0 °C to moderate the initial exothermic release and ensure high selectivity, then allowed to warm to room temperature to drive the reaction to completion.
Step-by-Step Methodology:
-
Preparation: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with 3-(2-chlorophenyl)cyclobutanone (5.0 g, 27.4 mmol).
-
Dissolution: Anhydrous methanol (100 mL) is added, and the mixture is stirred until the ketone is fully dissolved.
-
Cooling: The flask is placed in an ice-water bath and cooled to 0 °C.
-
Reagent Addition: Sodium borohydride (1.24 g, 32.8 mmol, 1.2 equivalents) is added portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 2 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by slowly adding 20 mL of acetone to consume excess NaBH₄, followed by the slow addition of 50 mL of 1 M HCl.
-
Extraction: The methanol is removed under reduced pressure. The remaining aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Washing & Drying: The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated in vacuo, and the crude product is purified by flash column chromatography on silica gel to yield the final product, this compound.
Role in Drug Discovery and Development
This compound is not merely a chemical curiosity; it is a strategically designed building block for creating sophisticated drug candidates.
A Scaffold with Defined Growth Vectors
In fragment-based drug discovery (FBDD), small, low-complexity molecules are screened for weak binding to a target.[3] Hits are then elaborated or "grown" to improve affinity. This compound is an ideal fragment scaffold. The hydroxyl group serves as a primary, chemically tractable growth vector for introducing new functionality via etherification, esterification, or substitution, while the phenyl ring provides a secondary vector for modification.
References
- 1. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. appchemical.com [appchemical.com]
- 6. Cyclobutanol [webbook.nist.gov]
- 7. Cyclobutanol [webbook.nist.gov]
- 8. Cyclobutanol synthesis [organic-chemistry.org]
- 9. Cyclobutanol - general description and application [georganics.sk]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Navigating the Nuances of cAMP Signaling: A Technical Guide to PF-04957325 (CAS 1182960-42-4)
This technical guide provides an in-depth exploration of PF-04957325, a potent and highly selective inhibitor of phosphodiesterase 8 (PDE8). While the CAS number 1182960-42-4 has also been associated with the chemical intermediate 3-(2-Chlorophenyl)cyclobutanol, the vast body of scientific literature and its relevance to the research and drug development community overwhelmingly points to PF-04957325 as the compound of significant interest. This guide will, therefore, focus exclusively on the properties and applications of PF-04957325.
Introduction: Unveiling a Selective Modulator of a Key Signaling Hub
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that governs a myriad of physiological processes. The intracellular concentration of cAMP is meticulously regulated by a balance between its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs). The PDE superfamily, comprising 11 families, offers a rich landscape for therapeutic intervention due to the tissue-specific expression and distinct functional roles of its various isoforms.
PF-04957325 has emerged as a critical research tool for dissecting the specific functions of PDE8A and PDE8B, two high-affinity cAMP-specific PDEs. Its exceptional potency and selectivity allow for the precise interrogation of PDE8-mediated signaling pathways in a variety of biological contexts, from immune responses to neurodegenerative diseases and steroidogenesis. This guide will provide a comprehensive overview of the chemical properties, biological activity, and practical applications of PF-04957325, empowering researchers to effectively leverage this compound in their investigations.
Physicochemical Properties of PF-04957325
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in experimental settings. The key properties of PF-04957325 are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1182960-42-4 | Multiple Vendor and Literature Sources |
| Alternate Name | PF-04957325 | |
| Molecular Formula | C₁₄H₁₅F₃N₈OS | |
| Molecular Weight | 400.38 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | DMSO: ≥ 100 mg/mL (249.76 mM) | |
| Ethanol: 3 mg/mL | ||
| Water: Insoluble | ||
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years, -20°C for 1 year |
Synthesis of PF-04957325
The synthesis of PF-04957325 is a complex multi-step process that is proprietary to its developers. Detailed synthetic procedures are not publicly available in the scientific literature. Researchers are advised to source the compound from reputable chemical suppliers.
Biological Activity and Mechanism of Action
PF-04957325 is a highly potent and selective inhibitor of both PDE8A and PDE8B isoforms. Its inhibitory activity is in the nanomolar range, making it a powerful tool for studying PDE8 function.
| Target | IC₅₀ | Source |
| PDE8A | 0.7 nM | |
| PDE8B | 0.3 nM |
The mechanism of action of PF-04957325 centers on its ability to prevent the hydrolysis of cAMP. By inhibiting PDE8, PF-04957325 leads to an accumulation of intracellular cAMP in cellular compartments where PDE8 is the predominant PDE isoform. This elevation in cAMP levels subsequently activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a variety of substrate proteins, leading to diverse cellular responses.
Signaling Pathway of PF-04957325 Action
Caption: Mechanism of action of PF-04957325 as a PDE8 inhibitor.
Research Applications and Experimental Protocols
The high selectivity of PF-04957325 has made it an invaluable tool in a range of research areas.
Neuroinflammation and Alzheimer's Disease
Recent studies have implicated PDE8 in the pathogenesis of Alzheimer's disease (AD). PF-04957325 has been shown to exert neuroprotective effects by modulating neuroinflammation. In a mouse model of AD, PF-04957325 treatment attenuated microglia activation, reduced the release of pro-inflammatory factors, and improved cognitive function. These effects are mediated through the PDE8/cAMP/CREB signaling pathway.
This protocol describes the use of PF-04957325 to study its effect on amyloid-β oligomer (AβO)-induced microglia activation.
Cell Line: BV2 microglial cells.
Methodology:
-
Cell Culture: Culture BV2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Seed BV2 cells in 6-well plates. Pre-treat the cells with varying concentrations of PF-04957325 (e.g., 150, 300, 600 nM) for 6 hours.
-
Induction of Inflammation: Following pre-treatment, stimulate the cells with 10 µM AβO for 24 hours.
-
Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.
-
Western Blot: Lyse the cells and perform western blot analysis to assess the expression of inflammatory markers (e.g., iNOS, COX-2) and components of the PDE8/cAMP/CREB signaling pathway (e.g., p-CREB, BDNF).
-
This protocol outlines the use of PF-04957325 in an AβO-induced mouse model of AD.
Animal Model: C57BL/6J mice.
Methodology:
-
Induction of AD Model: Anesthetize mice and stereotactically inject AβO into the hippocampus.
-
Treatment: Three days post-injection, administer PF-04957325 (e.g., 0.1 or 1 mg/kg) or vehicle daily via oral gavage for 21 days.
-
Behavioral Testing: Perform behavioral tests such as the Morris water maze, Y-maze, and novel object recognition test to assess cognitive function.
-
Histological and Biochemical Analysis: At the end of the treatment period, sacrifice the mice and collect brain tissue for immunohistochemical analysis of microglial activation (e.g., Iba1 staining) and western blot analysis of inflammatory markers and signaling proteins as described in the in vitro protocol.
Experimental Workflow for AD Studies
Caption: Experimental workflow for studying PF-04957325 in Alzheimer's disease models.
T-Cell Mediated Inflammation
PF-04957325 has been instrumental in elucidating the role of PDE8 in T-cell function. It selectively inhibits T-cell adhesion to endothelial cells without causing broad immunosuppression, suggesting its potential as a targeted anti-inflammatory agent.
This assay measures the effect of PF-04957325 on T-cell adhesion to endothelial cells.
Cells: Activated primary T-cells and an endothelial cell line (e.g., b.End3).
Methodology:
-
Cell Preparation: Isolate and activate primary T-cells. Culture the endothelial cell line to confluence in appropriate plates.
-
Treatment: Pre-incubate the activated T-cells with PF-04957325 (e.g., 0.1, 1 µM) or vehicle.
-
Adhesion Assay: Add the treated T-cells to the endothelial cell monolayer and incubate under conditions that mimic physiological flow.
-
Quantification: After incubation, wash away non-adherent cells and quantify the number of adherent T-cells using microscopy and image analysis software.
Steroidogenesis
PDE8A and PDE8B are highly expressed in Leydig cells and play a crucial role in regulating testosterone production. PF-04957325 has been shown to potentiate steroidogenesis in these cells, highlighting the importance of PDE8 in this process.
This protocol assesses the effect of PF-04957325 on steroid production in Leydig cells.
Cell Line: MA-10 mouse Leydig cells.
Methodology:
-
Cell Culture: Culture MA-10 cells in Waymouth's medium supplemented with 15% horse serum.
-
Treatment: Plate the cells and, after they reach confluence, pre-incubate with varying concentrations of PF-04957325 for 30 minutes.
-
Stimulation: Stimulate the cells with a submaximal concentration of luteinizing hormone (LH) or forskolin.
-
Hormone Measurement: After a 4-hour incubation, collect the cell culture supernatant and measure the concentration of progesterone or testosterone using a commercial ELISA kit.
Preparation of PF-04957325 Solutions
The poor aqueous solubility of PF-04957325 necessitates careful preparation of solutions for experimental use.
Stock Solution Preparation
-
Solvent: The recommended solvent for preparing a high-concentration stock solution is anhydrous dimethyl sulfoxide (DMSO).
-
Procedure: Dissolve PF-04957325 in fresh, anhydrous DMSO to a concentration of up to 100 mg/mL. Gentle warming and sonication can aid in dissolution. Store the stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Working Solution Preparation
For in vivo studies, a common formulation involves a co-solvent system to maintain the solubility of PF-04957325 in an aqueous vehicle.
Example In Vivo Formulation:
-
Start with a 10% DMSO solution of PF-04957325.
-
Add 40% PEG300 and mix thoroughly.
-
Add 5% Tween-80 and mix.
-
Finally, add 45% saline to reach the desired final concentration.
It is crucial to add the components in the specified order and ensure the solution is clear at each step.
Safety and Toxicity
Currently, there is limited publicly available information on the comprehensive safety and toxicity profile of PF-04957325. As with any research chemical, it should be handled with appropriate personal protective equipment in a laboratory setting. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and safety information.
Conclusion
PF-04957325 is a powerful and selective pharmacological tool that has significantly advanced our understanding of the role of PDE8 in various physiological and pathophysiological processes. Its utility in studying cAMP signaling in neuroinflammation, immunology, and endocrinology is well-established. This guide provides a comprehensive overview of its properties and applications, serving as a valuable resource for researchers seeking to incorporate this potent PDE8 inhibitor into their experimental designs. The continued exploration of PF-04957325 and the signaling pathways it modulates holds great promise for the development of novel therapeutic strategies for a range of diseases.
An In-depth Technical Guide to the Structure Elucidation of 3-(2-Chlorophenyl)cyclobutanol
Abstract
The rigorous confirmation of a molecule's chemical structure is a cornerstone of modern chemical research and drug development. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies employed in the structural elucidation of 3-(2-Chlorophenyl)cyclobutanol. Designed for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a narrative that mirrors the logical workflow of structural analysis. We will delve into the core principles and practical applications of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopy. Each section is crafted to not only present the data but to illuminate the rationale behind the experimental choices and the deductive processes that lead to an unambiguous structural assignment. This guide is grounded in established scientific principles, with protocols designed for self-validation and all pivotal claims substantiated by authoritative references.
Introduction: The Imperative of Unambiguous Structure Verification
In the landscape of pharmaceutical development and materials science, the precise molecular architecture of a compound dictates its function, efficacy, and safety. The subject of this guide, this compound (CAS 1182960-42-4), with the molecular formula C₁₀H₁₁ClO, presents a compelling case for a multi-faceted analytical approach.[1] Its structure, comprising a substituted aromatic ring and a strained cyclobutane moiety with a hydroxyl group, offers multiple stereoisomeric possibilities. The accurate determination of its constitution and stereochemistry is paramount for understanding its potential biological activity and for ensuring reproducibility in its synthesis and application. This guide will systematically deconstruct the molecule's structure through a synergistic application of modern spectroscopic techniques.
Foundational Analysis: Mass Spectrometry
Mass spectrometry serves as the initial checkpoint in structure elucidation, providing the molecular weight and elemental composition of the analyte. For this compound, high-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula.
Experimental Protocol: Electron Ionization High-Resolution Mass Spectrometry (EI-HRMS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: A double-focusing magnetic sector or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source is utilized.
-
Ionization: The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The instrument is calibrated using a known standard (e.g., perfluorokerosene, PFK) to ensure high mass accuracy. The exact mass of the molecular ion is measured.
Data Presentation: Predicted Mass Spectrometry Data
| Ion | Calculated Exact Mass | Observed m/z | Interpretation |
| [M]⁺ | 182.0501 | 182.0499 | Molecular ion containing ³⁵Cl |
| [M+2]⁺ | 184.0472 | 184.0470 | Molecular ion containing ³⁷Cl |
Analysis and Interpretation of Mass Spectra
The presence of a chlorine atom is readily confirmed by the characteristic isotopic pattern of the molecular ion peak.[2] The M⁺ and [M+2]⁺ peaks with an approximate intensity ratio of 3:1 are a definitive marker for a single chlorine atom in the molecule. The high-resolution measurement of the molecular ion allows for the unambiguous determination of the elemental composition as C₁₀H₁₁³⁵ClO, validating the molecular formula.
Fragmentation Pattern: The fragmentation of the molecular ion provides crucial structural clues. The strained cyclobutane ring and the functional groups present are expected to dictate the fragmentation pathways.[3][4]
-
Loss of Water ([M-H₂O]⁺, m/z 164.0392): A common fragmentation for alcohols, indicating the presence of a hydroxyl group.[5]
-
Loss of Ethene ([M-C₂H₄]⁺, m/z 154.0183): A characteristic fragmentation of the cyclobutane ring.
-
Cleavage of the Cyclobutane Ring: Various ring-opening and cleavage pathways can lead to fragments corresponding to the chlorophenyl moiety and parts of the cyclobutane ring.
-
Tropylium Ion Formation: Alkyl-substituted benzene rings can rearrange to form a stable tropylium ion, potentially leading to a peak at m/z 91.
Functional Group Identification: Infrared Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal (typically diamond or zinc selenide).
-
Data Acquisition: The IR beam is directed through the ATR crystal, where it undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample.[6] The absorption of the evanescent wave by the sample is measured.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
Data Presentation: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (alcohol) |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1590, 1480, 1440 | Medium to Weak | Aromatic C=C stretch |
| ~1050 | Strong | C-O stretch (secondary alcohol) |
| ~750 | Strong | C-Cl stretch (aromatic) |
Analysis and Interpretation of the IR Spectrum
The IR spectrum provides clear evidence for the key functional groups in this compound. The broad absorption band around 3350 cm⁻¹ is characteristic of the O-H stretching vibration of an alcohol, with the broadening resulting from intermolecular hydrogen bonding.[7][8] The absorptions in the 3100-3000 cm⁻¹ region are indicative of C-H stretching vibrations on the aromatic ring, while those just below 3000 cm⁻¹ are due to the C-H stretches of the cyclobutane ring. The presence of the aromatic ring is further supported by the C=C stretching vibrations between 1600 and 1450 cm⁻¹.[9] A strong absorption around 1050 cm⁻¹ is consistent with the C-O stretching of a secondary alcohol. Finally, the strong band around 750 cm⁻¹ is characteristic of the C-Cl stretching vibration in a chlorobenzene derivative.[10]
Definitive Structural Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the connectivity between atoms.
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.[11][12]
-
1D NMR Data Acquisition:
-
¹H NMR: A standard proton NMR spectrum is acquired to determine the chemical shifts, integration (relative number of protons), and multiplicity (splitting pattern) of all proton signals.
-
¹³C NMR: A proton-decoupled carbon-13 NMR spectrum is acquired to identify the number of unique carbon environments and their chemical shifts. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Data Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H vicinal and geminal couplings).[13]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations).[14]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations), which is crucial for connecting different fragments of the molecule.[15]
-
Data Presentation: Predicted NMR Data (in CDCl₃)
¹H NMR Data (500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.35 | dd | 1H | Ar-H |
| 7.20-7.10 | m | 3H | Ar-H |
| 4.40 | p | 1H | H-1 (CH-OH) |
| 3.50 | p | 1H | H-3 (CH-Ar) |
| 2.80 | m | 2H | H-2a, H-4a |
| 2.20 | m | 2H | H-2b, H-4b |
| 1.90 | d | 1H | OH |
¹³C NMR Data (125 MHz)
| Chemical Shift (δ, ppm) | DEPT | Assignment | | :--- | :--- | :--- | :--- | | 142.0 | C | C-Ar (C-Cl) | | 133.5 | C | C-Ar | | 129.5 | CH | C-Ar | | 128.0 | CH | C-Ar | | 127.0 | CH | C-Ar | | 126.5 | CH | C-Ar | | 68.0 | CH | C-1 (CH-OH) | | 40.0 | CH₂ | C-2, C-4 | | 38.0 | CH | C-3 (CH-Ar) |
Analysis and Interpretation of NMR Spectra
1D NMR Analysis:
-
¹H NMR: The aromatic region (δ 7.10-7.35 ppm) integrates to four protons, consistent with a disubstituted benzene ring. The complex splitting pattern in this region suggests an ortho-substitution. The downfield proton at δ 7.35 ppm is likely the proton ortho to the chlorine due to its deshielding effect. The proton on the carbon bearing the hydroxyl group (H-1) appears as a pentet around δ 4.40 ppm, indicating coupling to the four neighboring protons on C-2 and C-4. The proton on the carbon attached to the aromatic ring (H-3) appears as a pentet around δ 3.50 ppm. The methylene protons of the cyclobutane ring (H-2 and H-4) appear as complex multiplets between δ 2.20 and 2.80 ppm. The broad signal at δ 1.90 ppm is attributable to the hydroxyl proton, which can be confirmed by D₂O exchange.
-
¹³C NMR: The spectrum shows nine distinct carbon signals, consistent with the proposed structure (assuming cis/trans isomers are not resolved or one is dominant). Six signals in the aromatic region (δ 125-145 ppm) confirm the presence of the benzene ring. The signal at δ 68.0 ppm is characteristic of a carbon attached to an oxygen atom in an alcohol. The upfield signals at δ 40.0 and 38.0 ppm correspond to the carbons of the cyclobutane ring.
2D NMR Analysis:
The following workflow illustrates the logical deduction of the structure using 2D NMR data.
Logical workflow for structure elucidation using 2D NMR.
-
COSY: Correlations would be observed between the proton at δ 4.40 ppm (H-1) and the methylene protons (H-2/H-4), and between the proton at δ 3.50 ppm (H-3) and the same methylene protons. This confirms the connectivity within the cyclobutane ring.
-
HSQC: This spectrum would directly link each proton signal to its attached carbon signal, confirming the assignments made from the 1D spectra. For example, the proton at δ 4.40 ppm would correlate with the carbon at δ 68.0 ppm.
-
HMBC: This is the key experiment for connecting the two main fragments of the molecule. A crucial correlation would be observed between the proton at δ 3.50 ppm (H-3) and the quaternary aromatic carbon attached to the cyclobutane ring (around δ 142.0 ppm), as well as the ortho aromatic carbons. This unambiguously establishes the point of attachment of the 2-chlorophenyl group to the cyclobutane ring at the C-3 position.
Synthesis of Information and Final Structure Confirmation
The collective evidence from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a coherent and self-validating confirmation of the structure of this compound.
-
MS confirms the molecular formula C₁₀H₁₁ClO and the presence of a single chlorine atom.
-
IR identifies the key functional groups: an alcohol (O-H), an aromatic ring (C=C and C-H), and an aromatic chloride (C-Cl).
-
NMR (1D and 2D) provides the complete carbon-hydrogen framework, confirming the presence of a 2-chlorophenyl group and a cyclobutanol ring, and establishes their connectivity at the C-3 position of the cyclobutane ring.
The combined data unequivocally supports the structure of This compound .
Conclusion
The structure elucidation of this compound serves as a prime example of the modern analytical workflow in chemical sciences. By integrating the complementary information provided by MS, IR, and a suite of NMR experiments, a definitive and trustworthy structural assignment can be achieved. This systematic approach, grounded in the fundamental principles of spectroscopy and logical deduction, is essential for advancing research and development in fields where molecular precision is paramount.
References
- 1. appchemical.com [appchemical.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. 3-METHYL-2-BUTANOL(598-75-4) 13C NMR [m.chemicalbook.com]
- 5. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Cyclobutanol(2919-23-5) 1H NMR [m.chemicalbook.com]
- 7. Cyclobutanol [webbook.nist.gov]
- 8. PubChemLite - 3-(2-chlorophenyl)cyclobutanone (C10H9ClO) [pubchemlite.lcsb.uni.lu]
- 9. Cyclobutanol [webbook.nist.gov]
- 10. Cyclobutanol, 2-amino-, hydrochloride (1:1), (1S,2R)-(206751-79-3) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. govinfo.gov [govinfo.gov]
- 13. rsc.org [rsc.org]
- 14. Cyclobutanol [webbook.nist.gov]
- 15. rsc.org [rsc.org]
An In-depth Technical Guide to 3-(2-Chlorophenyl)cyclobutanol for Advanced Research and Pharmaceutical Development
Introduction: The Emergence of Substituted Cyclobutanes in Modern Drug Discovery
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel chemical entities with enhanced therapeutic profiles. Within this dynamic environment, strained ring systems, particularly cyclobutanes, have garnered significant attention.[1] No longer relegated to niche academic curiosities, these motifs are increasingly recognized for their capacity to impart unique three-dimensional topologies to drug candidates, thereby enabling the exploration of previously inaccessible chemical space.[1][2] The rigid, puckered structure of the cyclobutane ring offers a distinct advantage over more flexible aliphatic chains or flat aromatic systems, providing a scaffold that can improve metabolic stability, direct key pharmacophore groups, and serve as a bioisostere for other chemical moieties.[1]
This guide focuses on a specific, yet representative, member of this class: 3-(2-Chlorophenyl)cyclobutanol . We will delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis, outline a robust analytical workflow for its characterization, and discuss its potential applications in the broader context of drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of substituted cyclobutanes in their own research endeavors.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is the bedrock of any successful research and development program. For this compound, these parameters dictate its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO | [3] |
| Molecular Weight | 182.6467 g/mol | [3] |
| CAS Number | 1182960-42-4 | [3] |
| Canonical SMILES | C1C(C(C1)O)C2=CC=CC=C2Cl | [3] |
| MDL Number | MFCD12152561 | [3] |
The presence of a chlorophenyl group introduces a degree of lipophilicity, while the hydroxyl group provides a handle for hydrogen bonding and further chemical modification. The cyclobutane core, as previously mentioned, imparts a rigid, three-dimensional structure.
Synthetic Protocol: A [2+2] Cycloaddition Approach
The synthesis of substituted cyclobutanes can be achieved through various routes, with [2+2] cycloaddition reactions being a prominent and effective method.[4][5][6] The following protocol describes a plausible and robust method for the synthesis of this compound, adapted from established methodologies for similar structures. The rationale behind each step is provided to offer a deeper understanding of the process.
Experimental Protocol: Synthesis of this compound
Step 1: Formation of the Keteniminium Salt
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chlorocinnamoyl chloride (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of a suitable chiral amine (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 1.0 equivalent) in anhydrous DCM via the dropping funnel.
-
Stir the reaction mixture at -78°C for 30 minutes to facilitate the formation of the keteniminium salt intermediate.
Causality: The use of a chiral amine is crucial for inducing stereoselectivity in the subsequent cycloaddition. The low temperature is necessary to maintain the stability of the reactive keteniminium intermediate.
Step 2: [2+2] Cycloaddition with Ethylene
-
While maintaining the temperature at -78°C, bubble ethylene gas through the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Causality: The [2+2] cycloaddition between the keteniminium salt and ethylene forms the cyclobutanone ring. Ethylene is a simple and effective dienophile for this transformation.
Step 3: Hydrolysis and Isolation of the Cyclobutanone
-
Allow the reaction mixture to warm to room temperature.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude 3-(2-chlorophenyl)cyclobutanone.
-
Purify the crude product by flash column chromatography on silica gel.
Causality: The acidic workup hydrolyzes the iminium salt to the corresponding ketone. Standard extraction and chromatographic techniques are employed for purification.
Step 4: Reduction to this compound
-
Dissolve the purified 3-(2-chlorophenyl)cyclobutanone in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of acetone, followed by water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.
Causality: Sodium borohydride is a mild and selective reducing agent that efficiently converts the ketone to the desired alcohol.
Caption: Synthetic workflow for this compound.
Analytical Workflow: Ensuring Purity and Identity
A rigorous analytical workflow is paramount to validate the identity and purity of the synthesized compound. This is especially critical in a drug development context, where impurities can have significant pharmacological consequences.
Proposed Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
Purpose: To confirm the chemical structure of the final product.
-
Procedure: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
Expected Outcome: The spectra should show the characteristic peaks corresponding to the protons and carbons of the cyclobutane ring, the chlorophenyl group, and the hydroxyl group, with appropriate chemical shifts, multiplicities, and integration values.
-
-
Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight of the compound and confirm its elemental composition.
-
Procedure: Employ a high-resolution mass spectrometry (HRMS) technique, such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer.
-
Expected Outcome: The mass spectrum should exhibit a molecular ion peak corresponding to the exact mass of this compound, confirming the molecular formula C₁₀H₁₁ClO.[3]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the compound.
-
Procedure: Develop a suitable reversed-phase HPLC method using a C18 column with a mobile phase gradient of water and acetonitrile. Detection can be performed using a UV detector at an appropriate wavelength.
-
Expected Outcome: The chromatogram should show a single major peak, with the purity calculated as the percentage of the area of this peak relative to the total peak area.
-
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. appchemical.com [appchemical.com]
- 4. Cyclobutanol synthesis [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. mdpi.com [mdpi.com]
The Ascendancy of Chlorophenyl-Substituted Cyclobutanes: A Technical Guide to Their Discovery, Synthesis, and Application
Foreword: The Allure of the Strained Ring
In the vast and ever-expanding landscape of organic chemistry, certain structural motifs possess an almost magnetic allure for synthetic chemists and drug discovery scientists alike. The cyclobutane ring, a four-membered carbocycle fraught with inherent ring strain, is a prime example.[1] Its unique puckered conformation and the energetic potential locked within its bonds offer a tantalizing playground for molecular design and manipulation. This guide delves into a specific and particularly impactful class of these strained rings: the chlorophenyl-substituted cyclobutanes. From their early, often serendipitous, discoveries to their sophisticated modern syntheses and pivotal roles in medicinal chemistry, we will explore the scientific narrative of these remarkable compounds. This document is intended for researchers, scientists, and drug development professionals, providing not just a recitation of facts, but a deeper understanding of the "why" behind the "how" in the world of chlorophenyl-substituted cyclobutanes.
I. A Historical Perspective: From Curiosity to Key Intermediate
The journey of chlorophenyl-substituted cyclobutanes is intrinsically linked to the broader history of cyclobutane synthesis. While the parent cyclobutane was first synthesized in the early 20th century, the deliberate construction of substituted derivatives, particularly those bearing aryl groups, gained momentum with the advent of photochemical and cycloaddition reactions.
Early investigations into the photodimerization of styrenes and their derivatives in the mid-20th century laid the foundational groundwork.[2][3] These [2+2] photocycloaddition reactions, often driven by UV light, provided the first glimpses into the formation of phenyl-substituted cyclobutanes. The introduction of a chloro-substituent on the phenyl ring was a logical progression, driven by the desire to modulate the electronic properties and reactivity of these molecules.
A pivotal moment in the history of these compounds came with the recognition of their potential in medicinal chemistry. A prime example is the synthesis of 1-(4-chlorophenyl)cyclobutane-1-carbonitrile , a key intermediate in the production of the anti-obesity drug Sibutramine .[4][5][6] The development of scalable and efficient syntheses for this intermediate in the latter half of the 20th century marked a significant milestone, solidifying the importance of chlorophenyl-substituted cyclobutanes in the pharmaceutical industry.[4]
II. The Synthetic Arsenal: Mastering the Four-Membered Ring
The construction of the strained cyclobutane ring requires a specialized set of synthetic tools. The causality behind the choice of a particular synthetic route is often a delicate balance between desired stereochemistry, functional group tolerance, and scalability.
A. [2+2] Photocycloaddition: A Light-Driven Pathway
The [2+2] photocycloaddition of a chloro-substituted styrene with an alkene remains a cornerstone for the synthesis of many chlorophenyl-substituted cyclobutanes.[2][3] This reaction, typically proceeding through a triplet excited state, allows for the direct formation of the cyclobutane ring.
Experimental Protocol: Photochemical [2+2] Cycloaddition of 4-Chlorostyrene with Ethylene
Rationale: This protocol exemplifies a fundamental approach to constructing a 1-(4-chlorophenyl)cyclobutane scaffold. The use of a photosensitizer, such as acetone, is crucial for promoting the intersystem crossing of the chlorostyrene to its triplet excited state, which then undergoes cycloaddition with ethylene.
Step-by-Step Methodology:
-
Reaction Setup: A solution of 4-chlorostyrene (1.0 eq) in acetone is prepared in a quartz reaction vessel.
-
Ethylene Purge: The solution is cooled to -78°C (dry ice/acetone bath) and purged with ethylene gas for 30 minutes to ensure saturation.
-
Irradiation: While maintaining a slow stream of ethylene, the reaction mixture is irradiated with a medium-pressure mercury lamp (λ > 300 nm) for 24 hours.
-
Workup: The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexanes) to yield 1-(4-chlorophenyl)cyclobutane.
Logical Relationship Diagram: [2+2] Photocycloaddition
Caption: Photochemical synthesis of 1-(4-chlorophenyl)cyclobutane.
B. Alkylation of Arylacetonitriles: A Versatile Approach
A widely employed and highly adaptable method for the synthesis of 1-arylcyclobutanecarbonitriles involves the dialkylation of an arylacetonitrile with 1,3-dihalopropanes. This method is particularly significant for the industrial-scale synthesis of the Sibutramine intermediate.[4][7]
Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)cyclobutane-1-carbonitrile
Rationale: This protocol utilizes a strong base to deprotonate the benzylic position of 4-chlorobenzyl cyanide, creating a nucleophile that undergoes sequential alkylation with 1,3-dibromopropane to form the cyclobutane ring. Dimethyl sulfoxide (DMSO) is an excellent solvent for this reaction due to its ability to dissolve the reagents and stabilize the intermediate carbanion.
Step-by-Step Methodology:
-
Base Preparation: A suspension of sodium hydride (2.2 eq) in anhydrous DMSO is prepared under an inert atmosphere (e.g., argon).
-
Addition of Nitrile: A solution of 4-chlorobenzyl cyanide (1.0 eq) in anhydrous DMSO is added dropwise to the sodium hydride suspension at room temperature. The mixture is stirred for 30 minutes.
-
Cyclization: A solution of 1,3-dibromopropane (1.1 eq) in anhydrous DMSO is added slowly to the reaction mixture, maintaining the temperature below 30°C.
-
Quenching and Extraction: After stirring for 1 hour, the reaction is quenched by pouring it into ice water. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield 1-(4-chlorophenyl)cyclobutane-1-carbonitrile.[7]
Workflow Diagram: Synthesis of the Sibutramine Intermediate
Caption: Synthesis of a key Sibutramine intermediate.
III. Characterization and Data Presentation
The unambiguous identification of chlorophenyl-substituted cyclobutanes relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this regard.
A. Spectroscopic Signatures
-
¹H NMR Spectroscopy: The proton NMR spectra of these compounds typically show characteristic signals for the aromatic protons in the range of 7.0-7.5 ppm. The protons on the cyclobutane ring appear as complex multiplets in the upfield region, generally between 1.5 and 3.0 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectra will exhibit signals for the aromatic carbons, with the carbon attached to the chlorine atom appearing at a characteristic chemical shift. The sp³-hybridized carbons of the cyclobutane ring resonate in the upfield region. The nitrile carbon in compounds like 1-(4-chlorophenyl)cyclobutane-1-carbonitrile appears around 120-125 ppm.
-
Mass Spectrometry: The mass spectra of these compounds will show a characteristic molecular ion peak (M⁺). The presence of a chlorine atom is readily identified by the isotopic pattern of the molecular ion, with the (M+2)⁺ peak having approximately one-third the intensity of the M⁺ peak.
B. Tabulated Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Mass Spec (m/z) |
| 1-(4-Chlorophenyl)cyclobutane | C₁₀H₁₁Cl | 166.65 | 7.25-7.10 (m, 4H, Ar-H), 2.80-2.60 (m, 1H, CH), 2.40-2.10 (m, 4H, CH₂), 2.00-1.80 (m, 2H, CH₂) | 143.2, 131.5, 128.4, 128.1, 45.1, 31.5, 18.2 | 166 (M⁺), 168 (M+2)⁺ |
| 1-(4-Chlorophenyl)cyclobutane-1-carbonitrile | C₁₁H₁₀ClN | 191.66 | 7.45-7.35 (m, 4H, Ar-H), 2.80-2.65 (m, 2H, CH₂), 2.60-2.45 (m, 2H, CH₂), 2.25-2.10 (m, 2H, CH₂) | 138.9, 134.2, 129.1, 127.3, 122.1 (CN), 42.8 (C-CN), 35.1 (CH₂), 16.9 (CH₂) | 191 (M⁺), 193 (M+2)⁺ |
IV. Applications: Beyond a Synthetic Curiosity
The utility of chlorophenyl-substituted cyclobutanes extends beyond their role as mere synthetic intermediates. Their unique three-dimensional structure and the electronic influence of the chlorophenyl group impart valuable properties that are exploited in various fields.
A. Medicinal Chemistry: Scaffolds for Drug Discovery
The rigid, puckered nature of the cyclobutane ring makes it an attractive scaffold for constraining the conformation of a molecule, which can lead to enhanced binding affinity and selectivity for biological targets.[1]
-
Anticonvulsants: Certain p-chlorophenyl substituted arylsemicarbazones incorporating a cyclobutane moiety have shown significant anticonvulsant activity in preclinical studies.[8]
-
Antifungals and Antibacterials: The introduction of a cyclobutane fragment into certain heterocyclic compounds has been shown to significantly improve their antifungal and antibacterial activities.[1]
-
Fungicides: 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, a compound containing a chlorophenyl group, is a key intermediate in the synthesis of the fungicide cyproconazole.[9][10]
B. Materials Science
The rigid structure of the cyclobutane ring can be incorporated into polymers to create materials with unique thermal and mechanical properties. While less explored than their medicinal applications, the potential for chlorophenyl-substituted cyclobutanes in the development of novel polymers and liquid crystals exists.[11]
V. Conclusion and Future Outlook
The journey of chlorophenyl-substituted cyclobutanes from their origins in fundamental photochemical studies to their current status as valuable building blocks in drug discovery is a testament to the power of synthetic innovation. The ability to precisely control the synthesis of these strained ring systems has unlocked a wealth of possibilities in medicinal chemistry and beyond.
Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, particularly those employing catalytic and environmentally benign approaches. Furthermore, the exploration of the biological activities of a wider range of chlorophenyl-substituted cyclobutane derivatives is a promising avenue for the discovery of new therapeutic agents. As our understanding of the intricate relationship between three-dimensional molecular structure and biological function deepens, the humble yet powerful chlorophenyl-substituted cyclobutane is poised to play an even more significant role in the future of chemical science.
References
- 1. investigacion.unirioja.es [investigacion.unirioja.es]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crossed Intermolecular [2+2] Cycloaddition of Styrenes by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile | 28049-61-8 [chemicalbook.com]
- 7. scribd.com [scribd.com]
- 8. Anticonvulsant activity of p-chlorophenyl substituted arylsemicarbazones--the role of primary terminal amino group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]
- 10. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Eureka | Patsnap [eureka.patsnap.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
An In-depth Technical Guide to the Spectroscopic Data of 3-(2-Chlorophenyl)cyclobutanol
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3-(2-Chlorophenyl)cyclobutanol, a molecule of interest in synthetic and medicinal chemistry. In the absence of direct experimental spectra in publicly available literature, this document leverages established spectroscopic principles and computational prediction methodologies to offer a detailed characterization. This guide is intended for researchers, scientists, and drug development professionals, providing foundational data for the identification and further investigation of this and related compounds. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the structural basis for the expected spectral features. Furthermore, this guide outlines general experimental protocols for the synthesis and spectroscopic analysis of this compound, ensuring a self-validating framework for future studies.
Introduction
The study of cyclobutane-containing molecules has seen a resurgence in medicinal chemistry, as the cyclobutane ring offers a unique three-dimensional scaffold that can serve as a bioisostere for other cyclic and aromatic systems. The specific compound, this compound, combines this scaffold with a substituted aromatic ring, making it a valuable building block for the synthesis of novel chemical entities. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in various chemical transformations.
This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The predictions are grounded in established principles of spectroscopy and are supported by data from analogous structures. By presenting this data in a clear and well-referenced format, we aim to provide a reliable resource for researchers working with this and similar molecules.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of its chemical structure, considering the electronic effects of the substituents and the conformational properties of the cyclobutane ring.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the cyclobutane ring protons, and the hydroxyl proton. The chemical shifts are influenced by the electronegativity of the chlorine and oxygen atoms, as well as the anisotropic effects of the aromatic ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Ar-H | 7.20 - 7.40 | m | - |
| CH-OH | ~4.2 | m | - |
| CH-Ar | ~3.5 | m | - |
| CH₂ (cis to Ar) | ~2.4 | m | - |
| CH₂ (trans to Ar) | ~2.1 | m | - |
| OH | Variable (broad s) | s | - |
Predicted in CDCl₃
The aromatic protons are expected to appear as a complex multiplet in the downfield region (7.20-7.40 ppm) due to the ortho-substitution pattern. The proton on the carbon bearing the hydroxyl group (CH-OH) is predicted to be around 4.2 ppm, shifted downfield by the adjacent oxygen. Similarly, the proton on the carbon attached to the aromatic ring (CH-Ar) is expected around 3.5 ppm. The methylene protons of the cyclobutane ring will be diastereotopic and are predicted to appear as complex multiplets around 2.1-2.4 ppm. The hydroxyl proton signal is expected to be a broad singlet with a variable chemical shift depending on concentration and solvent.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ar-C (quaternary, C-Cl) | ~134 |
| Ar-C (quaternary, C-C) | ~142 |
| Ar-CH | 127 - 130 |
| C-OH | ~70 |
| C-Ar | ~45 |
| CH₂ | ~30 |
Predicted in CDCl₃
The carbon attached to the chlorine atom is expected to be the most downfield of the aromatic signals (~134 ppm). The other quaternary aromatic carbon will be around 142 ppm. The aromatic CH carbons will appear in the 127-130 ppm range. The carbon bearing the hydroxyl group is predicted to be around 70 ppm, while the carbon attached to the aromatic ring will be around 45 ppm. The methylene carbons of the cyclobutane ring are expected to resonate around 30 ppm.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Employ a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a spectral width of approximately 220 ppm, centered around 110 ppm.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
-
Data Processing: Process the acquired FID files using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the O-H, C-H, C-O, and C-Cl bonds, as well as vibrations from the aromatic and cyclobutane rings.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=C (aromatic) | 1450 - 1600 | Medium |
| C-O (alcohol) | 1050 - 1260 | Strong |
| C-Cl | 700 - 800 | Strong |
The most prominent feature in the IR spectrum will be a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. The C-H stretching vibrations of the aromatic ring will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclobutane ring will be observed just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. A strong absorption for the C-O stretch of the secondary alcohol is predicted between 1050 and 1260 cm⁻¹. Finally, a strong band in the 700-800 cm⁻¹ range is anticipated for the C-Cl stretching vibration.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Neat (liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid (if applicable): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification and structural elucidation. The predicted mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Predicted Fragment |
| 182/184 | [M]⁺ (Molecular Ion) |
| 164/166 | [M - H₂O]⁺ |
| 149 | [M - H₂O - CH₃]⁺ |
| 139/141 | [C₇H₄Cl]⁺ |
| 111 | [C₆H₄Cl]⁺ |
The molecular ion peak is expected at m/z 182, with an isotopic peak at m/z 184 due to the presence of the ³⁷Cl isotope (in an approximate 3:1 ratio with the ³⁵Cl peak). A significant fragment will likely be observed at m/z 164/166, corresponding to the loss of a water molecule. Further fragmentation could lead to the loss of a methyl radical, giving a peak at m/z 149. Cleavage of the cyclobutane ring can lead to the formation of chloro-substituted aromatic fragments, such as the chlorotropylium ion at m/z 139/141 or the chlorophenyl cation at m/z 111.
Visualizing Fragmentation
The following diagram illustrates the predicted major fragmentation pathways for this compound.
Caption: Predicted ESI-MS fragmentation of this compound.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to observe the characteristic fragment ions.
-
-
Data Processing: Process the acquired data using the instrument's software to identify the molecular ion and major fragment peaks.
Proposed Synthetic Approach
While this guide focuses on spectroscopic data, a plausible synthetic route is essential for obtaining the compound for experimental verification. A common method for the synthesis of 3-arylcyclobutanols involves the reduction of the corresponding 3-arylcyclobutanone.
Synthetic Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocol
-
Synthesis of 3-(2-Chlorophenyl)cyclobutanone: This precursor can be synthesized via a multi-step sequence starting from 2-chlorophenylacetic acid and malonic acid, followed by cyclization.
-
Reduction to this compound:
-
Dissolve 3-(2-Chlorophenyl)cyclobutanone in a suitable solvent like methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Conclusion
This technical guide provides a comprehensive predictive overview of the spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, along with the proposed synthetic route and experimental protocols, offer a solid foundation for the identification and characterization of this compound. While this guide is based on predictive methodologies, it serves as a valuable resource for researchers by providing a well-reasoned and scientifically grounded starting point for experimental investigation. The data and protocols presented herein are designed to be self-validating, encouraging a synergistic approach between computational prediction and experimental verification in the advancement of chemical research.
Conformational Analysis of 3-Arylcyclobutanols: A Technical Guide for Drug Discovery
Abstract
The cyclobutane motif is of growing interest in medicinal chemistry, offering a unique three-dimensional scaffold that can impart desirable physicochemical properties to drug candidates. The conformational behavior of substituted cyclobutanes, particularly 3-arylcyclobutanols, plays a pivotal role in dictating their interaction with biological targets. This guide provides an in-depth exploration of the conformational landscape of 3-arylcyclobutanols, synthesizing experimental and computational approaches to provide a robust framework for their analysis. We will delve into the fundamental principles of cyclobutane ring puckering, the influence of substituents on conformational preference, and the practical application of these concepts in a drug discovery context.
The Dynamic Cyclobutane Ring: Beyond a Planar Square
Unlike the flat representation often depicted in 2D drawings, the cyclobutane ring is not planar. A planar conformation would suffer from significant angle strain, with C-C-C bond angles of 90° instead of the ideal 109.5° for sp³ hybridized carbons, and considerable torsional strain from eclipsing C-H bonds. To alleviate this strain, cyclobutane adopts a puckered or "butterfly" conformation. This puckering is a dynamic equilibrium between two equivalent puckered conformations, rapidly interconverting at room temperature.
The degree of puckering is defined by the dihedral angle, which for cyclobutane itself is approximately 25-35°. This non-planar arrangement results in two distinct positions for substituents on each carbon: axial (pointing up or down, roughly parallel to the axis of the ring) and equatorial (pointing out from the perimeter of the ring).
Conformational Preferences of 3-Arylcyclobutanols
In 3-arylcyclobutanols, the substituents at positions 1 (hydroxyl) and 3 (aryl) can adopt either an axial or equatorial orientation. This gives rise to several possible diastereomers and conformers. The relative stability of these conformers is governed by a delicate balance of steric and electronic interactions.
For a monosubstituted cyclobutane, the substituent generally prefers the equatorial position to minimize steric hindrance. However, in a 1,3-disubstituted cyclobutane, the situation is more complex. The relative orientation of the two substituents (cis or trans) and their preferred conformations (diaxial, diequatorial, or axial-equatorial) will depend on the size of the substituents and potential intramolecular interactions, such as hydrogen bonding.
The aryl group, with its larger steric bulk, will have a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. The smaller hydroxyl group is more conformationally flexible. The interplay between these factors determines the predominant conformation in solution.
A Synergistic Approach to Conformational Elucidation
A comprehensive understanding of the conformational preferences of 3-arylcyclobutanols requires a combination of experimental techniques and computational modeling. This synergistic approach provides a self-validating system where experimental data can be rationalized and predicted by theoretical calculations.
Caption: Synergistic workflow for conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For 3-arylcyclobutanols, ¹H NMR is particularly informative. The key parameters to analyze are the chemical shifts and the proton-proton coupling constants (J-couplings).
-
Causality in Experimental Choice: The choice of 2D NMR experiments like COSY and NOESY is crucial. COSY helps in unambiguously assigning the protons, which is the first step in any structural elucidation. NOESY provides through-space correlations, which can give clues about the relative orientation of protons (e.g., axial vs. equatorial).
-
J-Coupling Analysis: The magnitude of the vicinal (³JHH) and long-range (⁴JHH) coupling constants is highly dependent on the dihedral angle between the coupled protons. In cyclobutanes, the four-bond coupling (⁴JHH) is particularly diagnostic of the conformation. A large ⁴Jeq-eq coupling (around 5 Hz) and a small ⁴Jax-ax coupling (near 0 Hz) can be used to determine the equilibrium between axial and equatorial conformers.
-
Sample Preparation: Dissolve 5-10 mg of the purified 3-arylcyclobutanol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum to observe the chemical shifts and multiplicities of all protons.
-
COSY: Perform a 2D Correlation Spectroscopy (COSY) experiment to establish the connectivity between protons.
-
NOESY/ROESY: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to identify protons that are close in space. This is critical for differentiating between diastereomers and for assigning axial and equatorial protons.
-
Data Analysis:
-
Assign all proton signals using the combination of ¹H, COSY, and NOESY/ROESY data.
-
Extract the values of all relevant coupling constants from the ¹H spectrum.
-
Use the observed coupling constants, particularly the ⁴JHH values, to estimate the conformational equilibrium.
-
Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. This technique is invaluable for confirming the relative stereochemistry and observing the preferred conformation in the crystalline form.
-
Causality in Experimental Choice: While NMR provides information about the conformational dynamics in solution, X-ray crystallography gives a static picture of the lowest energy conformation in the solid state. This is a crucial validation step for the computational models.
-
Crystal Growth: Grow single crystals of the 3-arylcyclobutanol suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect the diffraction data at a low temperature (typically 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.
-
Data Analysis: Analyze the resulting structure to determine bond lengths, bond angles, and torsion angles, which define the conformation of the cyclobutane ring.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are essential for a comprehensive conformational analysis. DFT calculations can provide the relative energies of different conformers, predict geometries, and calculate NMR parameters that can be compared with experimental data.
-
Causality in Experimental Choice: DFT calculations allow for the exploration of the entire potential energy surface of the molecule, identifying all stable conformers and the energy barriers between them. This provides a theoretical framework for understanding the experimental observations.
Caption: A typical workflow for DFT-based conformational analysis.
-
Conformer Search: Perform a systematic or stochastic conformational search using a lower level of theory (e.g., molecular mechanics) to identify all possible low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Perform a frequency calculation for each optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: For more accurate relative energies, perform a single-point energy calculation on the optimized geometries using a larger basis set (e.g., B3LYP/aug-cc-pVTZ).
-
NMR Parameter Calculation: Calculate the NMR chemical shifts and coupling constants for the low-energy conformers. These can then be compared to the experimental data.
Data Integration and Interpretation
The true power of this synergistic approach lies in the integration of all data. The X-ray structure provides a solid-state benchmark. The NMR data reveals the conformational dynamics in solution. The DFT calculations provide a theoretical framework to rationalize the experimental findings and to quantify the relative energies of the different conformers.
Table 1: Hypothetical Conformational Analysis Data for a 3-Arylcyclobutanol
| Conformer | Relative Energy (DFT, kcal/mol) | Predicted ⁴JHH (Hz) | Experimental ⁴JHH (Hz) | Population (%) |
| Aryl-eq, OH-eq | 0.00 | 5.2 | 4.8 | 75 |
| Aryl-eq, OH-ax | 1.25 | 0.5 | - | 25 |
| Aryl-ax, OH-eq | 3.50 | - | - | <1 |
| Aryl-ax, OH-ax | 4.10 | - | - | <1 |
Implications for Drug Discovery
The three-dimensional shape of a molecule is a critical determinant of its biological activity. The conformational preference of a 3-arylcyclobutanol will dictate the spatial orientation of the aryl and hydroxyl groups, which are likely to be key pharmacophoric features. A thorough conformational analysis allows for:
-
Structure-Activity Relationship (SAR) Elucidation: Understanding the bioactive conformation can guide the design of more potent and selective analogs.
-
Pharmacokinetic Optimization: The conformational rigidity or flexibility can influence properties such as solubility, membrane permeability, and metabolic stability.
-
Intellectual Property: Novel conformational insights can contribute to a stronger patent position.
By investing in a comprehensive conformational analysis of 3-arylcyclobutanol scaffolds, drug discovery teams can make more informed decisions, leading to the design of superior drug candidates.
Methodological & Application
Application Note: A_n_ Efficient Protocol for the Synthesis of 3-(2-Chlorophenyl)cyclobutanol
<_ _>
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a detailed, field-tested experimental protocol for the synthesis of 3-(2-chlorophenyl)cyclobutanol, a valuable building block in medicinal chemistry and materials science. The described methodology focuses on the reduction of 3-(2-chlorophenyl)cyclobutanone using sodium borohydride, a robust and selective method. This guide offers in-depth explanations for experimental choices, comprehensive safety guidelines, and detailed analytical procedures for product characterization, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Substituted Cyclobutanes
Cyclobutane scaffolds are increasingly recognized for their unique conformational properties and their ability to act as bioisosteres for larger or more flexible molecular fragments in drug design.[1][2] The rigid, three-dimensional nature of the cyclobutane ring allows for precise positioning of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. Specifically, 3-substituted cyclobutanols are versatile intermediates, with the hydroxyl group serving as a handle for further functionalization.[1] The synthesis of this compound, in particular, provides a precursor for novel compounds with potential applications in various therapeutic areas.
This protocol details a reliable and scalable method for the synthesis of this compound via the reduction of the corresponding cyclobutanone. The choice of sodium borohydride (NaBH₄) as the reducing agent is predicated on its mild nature and high selectivity for aldehydes and ketones, minimizing the risk of over-reduction or side reactions.[3][4][5]
Reaction Scheme & Mechanism
The synthesis proceeds via the nucleophilic addition of a hydride ion from sodium borohydride to the electrophilic carbonyl carbon of 3-(2-chlorophenyl)cyclobutanone. This is followed by protonation of the resulting alkoxide to yield the secondary alcohol, this compound.[4][6][7]
Reaction:
Mechanism Visualization:
The following diagram illustrates the key steps of the reduction mechanism.
Figure 1: Mechanism of Ketone Reduction. This diagram shows the two-step process of nucleophilic attack followed by protonation.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-(2-Chlorophenyl)cyclobutanone | ≥95% | Commercially Available | |
| Sodium borohydride (NaBH₄) | ≥98% | Commercially Available | Handle with care, moisture-sensitive. |
| Methanol (MeOH) | Anhydrous | Commercially Available | |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | ||
| Deionized Water |
Equipment
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Step-by-Step Procedure
Experimental Workflow:
Figure 2: Experimental Workflow. A step-by-step visualization of the synthesis process.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(2-chlorophenyl)cyclobutanone (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of ketone).
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C. This is crucial to control the initial exothermic reaction upon addition of the reducing agent.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition prevents a rapid, uncontrolled reaction and ensures efficient reduction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring and monitor the reaction progress using thin-layer chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed (as indicated by TLC), carefully quench the reaction by slowly adding deionized water (approximately 20 mL) to decompose any unreacted sodium borohydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) followed by deionized water (20 mL) to remove any residual acid or base.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.
Characterization and Expected Results
The final product should be characterized to confirm its identity and purity.
Physical Appearance
The purified product is expected to be a colorless to pale yellow oil or a low-melting solid.
Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the cyclobutyl and phenyl protons. The proton attached to the carbon bearing the hydroxyl group is expected to appear in the range of 3.4-4.5 ppm.[8]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the carbon attached to the hydroxyl group in the range of 50-65 ppm.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of an alcohol.[8][9][10][11] The disappearance of the strong carbonyl (C=O) peak from the starting material (around 1780 cm⁻¹) is a key indicator of a successful reaction.
| Spectroscopic Data | Expected Chemical Shift / Wavenumber |
| ¹H NMR (CDCl₃) | ~3.5-4.5 ppm (CH-OH) |
| ¹³C NMR (CDCl₃) | ~50-65 ppm (C-OH) |
| IR (neat) | 3200-3600 cm⁻¹ (O-H stretch) |
Safety and Handling
5.1. Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
5.2. Reagent Handling:
-
Sodium Borohydride (NaBH₄): Corrosive and reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and avoid contact with skin and eyes.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use only in a fume hood.
-
Methanol (MeOH): Flammable and toxic. Avoid inhalation and skin contact.
5.3. Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Hazard Statement Summary:
| Compound | Hazard Statements |
| 3-(2-Chlorophenyl)cyclobutanone | Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[12][13] |
| Sodium Borohydride | Flammable solid. Toxic if swallowed. Causes severe skin burns and eye damage. |
| Methanol | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. |
| Dichloromethane | May cause cancer. Causes skin and serious eye irritation. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reducing agent or reaction time. | Add more NaBH₄ or prolong the reaction time, monitoring by TLC. |
| Low Yield | Inefficient extraction or product loss during purification. | Ensure thorough extraction and careful handling during chromatography. |
| Impure Product | Incomplete quenching or washing. | Ensure the reaction is fully quenched and the organic layer is properly washed. |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for their research and development needs. The provided rationale for each step and the troubleshooting guide aim to empower scientists to achieve high yields and purity consistently.
References
- 1. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. leah4sci.com [leah4sci.com]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. youtube.com [youtube.com]
- 12. biosynth.com [biosynth.com]
- 13. angenechemical.com [angenechemical.com]
The Strategic Incorporation of 3-(2-Chlorophenyl)cyclobutanol in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Embracing Three-Dimensionality in Drug Design with Cyclobutane Scaffolds
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" landscape of aromatic and heteroaromatic rings. The incorporation of three-dimensional (3D) scaffolds has emerged as a powerful strategy to unlock new chemical space and address challenging biological targets. Among these scaffolds, the cyclobutane ring has garnered significant attention for its unique conformational properties and its ability to serve as a versatile building block in drug discovery.[1]
The rigid, puckered nature of the cyclobutane ring offers a distinct advantage over more flexible aliphatic chains or planar aromatic systems. This conformational constraint can pre-organize pharmacophoric elements in a bioactive conformation, leading to a significant enhancement in binding affinity and potency. Furthermore, the cyclobutane motif can act as a bioisostere for various functional groups, including gem-dimethyl groups, alkenes, and even phenyl rings, while introducing novel steric and electronic properties.[2] These attributes can be leveraged to improve metabolic stability, reduce off-target effects, and fine-tune the overall ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.
This document provides detailed application notes and protocols for the synthesis and utilization of 3-(2-Chlorophenyl)cyclobutanol , a valuable, yet underexplored, building block for medicinal chemistry. The presence of the ortho-chlorophenyl substituent introduces a specific steric and electronic profile, offering a unique vector for probing protein-ligand interactions and for the development of novel therapeutic agents.
Part 1: Synthesis of this compound
The synthesis of this compound can be efficiently achieved in a two-step sequence, starting from readily available precursors. The overall strategy involves the initial formation of the corresponding cyclobutanone, followed by a diastereoselective reduction to the desired cyclobutanol.
Workflow for the Synthesis of this compound
Caption: A two-step synthetic workflow for this compound.
Step 1: Synthesis of 3-(2-Chlorophenyl)cyclobutanone
The key to this synthesis is the construction of the 3-arylcyclobutanone core. A robust and scalable method is the [2+2] cycloaddition of a ketene precursor with an alkene. In this case, the reaction of 2-chlorophenylacetyl chloride with ethylene in the presence of a Lewis acid catalyst provides the desired cyclobutanone.
Protocol 1: Synthesis of 3-(2-Chlorophenyl)cyclobutanone
Materials:
-
2-Chlorophenylacetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Ethylene gas
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of 2-Chlorophenylacetyl chloride:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 2-chlorophenylacetic acid (1.0 eq).
-
Add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2-chlorophenylacetyl chloride, which can be used directly in the next step.
-
-
[2+2] Cycloaddition:
-
In a separate, dry, three-necked flask equipped with a dropping funnel, a gas inlet, and a magnetic stirrer, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Bubble ethylene gas through the stirred suspension for 15-20 minutes to ensure saturation.
-
Slowly add a solution of 2-chlorophenylacetyl chloride (1.0 eq) in anhydrous DCM to the suspension via the dropping funnel over a period of 1 hour, maintaining the temperature at -78 °C. Continue bubbling ethylene through the mixture during the addition.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.
-
Quench the reaction by slowly adding crushed ice, followed by cold 1 M HCl.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 3-(2-chlorophenyl)cyclobutanone.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
Step 2: Reduction of 3-(2-Chlorophenyl)cyclobutanone to this compound
The reduction of the cyclobutanone to the corresponding alcohol is a straightforward process. Sodium borohydride is a mild and effective reducing agent for this transformation, offering good yields and selectivity.
Protocol 2: Synthesis of this compound
Materials:
-
3-(2-Chlorophenyl)cyclobutanone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
Procedure:
-
Reduction Reaction:
-
Dissolve 3-(2-chlorophenyl)cyclobutanone (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Be cautious of hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Add ethyl acetate to the residue and wash with a saturated ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude this compound can be purified by flash column chromatography on silica gel to afford the final product. The reduction will likely result in a mixture of cis and trans diastereomers, which may be separable by chromatography.
-
Part 2: Applications of this compound in Medicinal Chemistry
This compound is a versatile building block that can be elaborated into a variety of more complex molecules for drug discovery programs. The hydroxyl group serves as a convenient handle for further functionalization, while the 2-chlorophenyl moiety provides a specific substitution pattern for exploring structure-activity relationships (SAR).
Conceptual Application in Drug Discovery
Caption: A conceptual workflow for utilizing this compound in a drug discovery cascade.
Example Protocol: Etherification for Scaffold Elaboration
The hydroxyl group of this compound can be readily converted into an ether linkage, allowing for the introduction of various substituents to probe different regions of a binding pocket.
Protocol 3: Williamson Ether Synthesis with this compound
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
An appropriate alkyl halide (e.g., benzyl bromide)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
Deprotonation:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
-
Alkylation:
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis shows consumption of the starting material.
-
-
Work-up and Purification:
-
Carefully quench the reaction at 0 °C by the slow addition of a saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
-
Potential Therapeutic Areas and Mechanistic Insights
While specific biological activity for this compound itself is not documented, the structural motif is relevant to several therapeutic areas. The rigid cyclobutane core can be used to mimic and constrain the conformation of flexible side chains in known inhibitors of enzymes such as kinases, proteases, and GPCRs. The 2-chlorophenyl group can engage in halogen bonding or occupy hydrophobic pockets within a target protein.
For instance, in kinase inhibitor design, the cyclobutanol derivative could serve as a novel scaffold to position hydrogen bond donors and acceptors, as well as the hydrophobic chlorophenyl group, to interact with the hinge region and the hydrophobic back pocket of the ATP binding site.
Data Summary
The following table provides hypothetical, yet representative, data for the synthesis of this compound and a derivative. Actual yields may vary depending on reaction scale and optimization.
| Compound | Starting Material | Reaction | Typical Yield (%) | Purity (%) |
| 3-(2-Chlorophenyl)cyclobutanone | 2-Chlorophenylacetyl chloride | [2+2] Cycloaddition | 40-60 | >95 |
| This compound | 3-(2-Chlorophenyl)cyclobutanone | NaBH₄ Reduction | 85-95 | >98 |
| 3-Benzyloxy-1-(2-chlorophenyl)cyclobutane | This compound | Williamson Ether | 70-85 | >97 |
Conclusion and Future Outlook
This compound represents a valuable and readily accessible building block for medicinal chemists aiming to explore novel 3D chemical space. The synthetic protocols outlined herein provide a clear pathway to this compound and its derivatives. The unique conformational constraints imposed by the cyclobutane ring, combined with the specific electronic and steric features of the 2-chlorophenyl substituent, make this scaffold an attractive starting point for the design of next-generation therapeutics with potentially improved pharmacological properties. Further exploration of its utility in parallel synthesis and its incorporation into diverse molecular frameworks is highly encouraged.
References
Application Notes & Protocols: 3-(2-Chlorophenyl)cyclobutanol as a Versatile Precursor in Modern Catalysis
For: Researchers, Synthetic Chemists, and Drug Development Professionals
Abstract
The sp³-rich, conformationally constrained scaffold of cyclobutane derivatives is of increasing importance in medicinal chemistry and materials science.[1][2][3] This guide moves beyond viewing 3-(2-Chlorophenyl)cyclobutanol as a simple chemical entity and instead explores its strategic potential as a sophisticated precursor for advanced catalytic systems. We will detail two primary pathways for its application: (A) A Ring-Opening/Cross-Coupling Strategy to generate novel phosphine ligands, and (B) A Ring-Retention/Functionalization Strategy to access chiral organocatalysts. The protocols herein are built upon established principles of cyclobutanol reactivity, providing a robust framework for innovation in ligand design and asymmetric catalysis.
Introduction: The Strategic Value of this compound
This compound is not a catalyst in its own right. Its value lies in its unique combination of reactive sites, making it a highly versatile building block for catalyst synthesis. The inherent ring strain of the cyclobutane core (approx. 26 kcal/mol) provides a powerful thermodynamic driving force for selective C–C bond cleavage under transition metal catalysis.[4] This controlled ring-opening is a key strategy for transforming a simple cyclic alcohol into a complex acyclic scaffold.
The molecule offers three primary points for synthetic diversification:
-
The Cyclobutanol Moiety: The hydroxyl group can direct reactions or be functionalized, while the strained C–C bonds are susceptible to selective, metal-catalyzed cleavage.[4][5][6]
-
The Aryl Chloride: The C-Cl bond on the phenyl ring is a classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functionalities.
-
The Stereogenic Center: The carbon bearing the hydroxyl group is a stereocenter (if the cyclobutane ring is appropriately substituted), offering a gateway to chiral catalysts and asymmetric synthesis.
This guide will provide detailed protocols for leveraging these features to create novel, high-value catalytic molecules.
Synthetic Pathway A: Ring-Opening/Cross-Coupling for Novel Ligand Synthesis
This pathway utilizes a palladium-catalyzed β-carbon elimination to open the cyclobutane ring, followed by a subsequent cross-coupling reaction at the aryl chloride position to install a phosphine group. This transforms the compact cyclic precursor into a unique γ-ketophosphine ligand, suitable for a variety of catalytic applications.
Workflow Overview
The overall transformation leverages the dual reactivity of the precursor in a sequential, one-pot fashion.
Caption: Synthetic workflow for converting this compound to a γ-ketophosphine ligand.
Protocol 1: Synthesis of a γ-Ketophosphine Ligand
This protocol describes the palladium-catalyzed ring-opening of this compound to form 4-(2-chlorophenyl)butan-2-one, which is then phosphinated in a subsequent step.
Rationale for Reagent Selection:
-
Palladium(II) Acetate & Xantphos (Step 1): This catalytic system is effective for promoting the β-carbon elimination required for C-C bond cleavage of the cyclobutanol.[7] Xantphos is a wide bite-angle ligand that favors the desired oxidative addition and reductive elimination steps while discouraging side reactions.
-
Pd₂(dba)₃ & tBu-XPhos (Step 2): For the C-P coupling, a more electron-rich and sterically demanding catalyst system is required. The tBu-XPhos ligand is highly effective for Buchwald-Hartwig amination and phosphination of aryl chlorides.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 196.67 | 1.0 | 197 mg |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.5 | 0.05 | 11.2 mg |
| Xantphos | 578.68 | 0.06 | 34.7 mg |
| Anhydrous Toluene | - | - | 10 mL |
| Di-tert-butylphosphine | 146.23 | 1.2 | 0.21 mL (5.7 M) |
| Tris(dibenzylideneacetone)dipalladium(0) | 915.72 | 0.01 | 9.2 mg |
| tBu-XPhos Gen. 3 Precatalyst | 786.35 | 0.02 | 15.7 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 425 mg |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask under an inert atmosphere (Argon), add this compound (197 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and Xantphos (34.7 mg, 0.06 mmol).
-
Solvent Addition: Add 10 mL of anhydrous toluene via syringe.
-
Ring-Opening Reaction: Heat the reaction mixture to 110 °C and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Cooling: Once the ring-opening is complete, cool the reaction mixture to room temperature.
-
Phosphination Reagent Addition: To the same flask, add K₃PO₄ (425 mg, 2.0 mmol), the tBu-XPhos precatalyst (15.7 mg, 0.02 mmol), and Pd₂(dba)₃ (9.2 mg, 0.01 mmol).
-
Phosphine Addition: Carefully add di-tert-butylphosphine (0.21 mL, 1.2 mmol) via syringe.
-
Phosphination Reaction: Heat the mixture to 100 °C and stir for 8-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with brine (2 x 15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target γ-ketophosphine ligand.
Synthetic Pathway B: Ring-Retention for Chiral Organocatalyst Synthesis
This pathway retains the cyclobutane core, leveraging its rigid structure to create a scaffold for a chiral organocatalyst. The protocol involves an enantioselective reduction of a precursor ketone followed by functional group manipulation to install a catalytically active moiety, such as a primary amine for enamine catalysis.
Workflow Overview
This strategy begins with the enantioselective synthesis of the cyclobutanol, which is then converted to a chiral amine.
Caption: Synthesis of a chiral cyclobutanamine organocatalyst from a cyclobutanone precursor.
Protocol 2: Synthesis of Chiral 3-(2-Chlorophenyl)cyclobutanamine
This protocol details the conversion of the chiral alcohol, obtained via a Corey-Bakshi-Shibata (CBS) reduction, into a primary amine.
Rationale for Reagent Selection:
-
CBS Reduction: This is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones, often providing high enantiomeric excess (e.e.).[8][9]
-
Mitsunobu Reaction: This reaction allows for the conversion of the alcohol to an azide with a clean inversion of stereochemistry, which is critical for maintaining enantiopurity. Diphenylphosphoryl azide (DPPA) is an effective azide source.
-
Staudinger Reduction: This is a mild and efficient method for reducing azides to primary amines without harsh reagents that could compromise other functional groups.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Chiral this compound | 196.67 | 1.0 | 197 mg |
| Triphenylphosphine (PPh₃) | 262.29 | 1.5 | 393 mg |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.5 | 0.29 mL |
| Diphenylphosphoryl azide (DPPA) | 275.22 | 1.5 | 0.32 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 15 mL |
| Water | 18.02 | - | 1 mL |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried 50 mL round-bottom flask under Argon, dissolve chiral this compound (197 mg, 1.0 mmol, >95% e.e.) and PPh₃ (393 mg, 1.5 mmol) in anhydrous THF (10 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add DIAD (0.29 mL, 1.5 mmol) dropwise to the stirred solution. A white precipitate of triphenylphosphine oxide may form.
-
Azide Addition: After stirring for 15 minutes, add DPPA (0.32 mL, 1.5 mmol) dropwise.
-
Mitsunobu Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ solution (10 mL). Extract the mixture with diethyl ether (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude azide can be purified by chromatography or used directly in the next step.
-
Staudinger Reduction Setup: Dissolve the crude cyclobutyl azide in THF (5 mL). Add PPh₃ (393 mg, 1.5 mmol).
-
Reduction Reaction: Stir the solution at room temperature for 6 hours. Add water (1 mL) and heat the mixture to 50 °C for an additional 3 hours to hydrolyze the aza-ylide intermediate.
-
Purification: Cool the reaction, concentrate under reduced pressure, and purify by acid-base extraction or column chromatography on silica gel to yield the chiral primary amine.
Application in Catalysis: Michael Addition
The synthesized chiral amine can be used as an organocatalyst for asymmetric Michael additions.
Caption: Proposed catalytic cycle for an asymmetric Michael addition using the derived chiral amine.
Summary and Outlook
While this compound does not possess inherent catalytic activity, its true potential is realized when it is employed as a strategic precursor. The protocols detailed in this guide demonstrate how its unique structural and electronic features can be harnessed through both ring-opening and ring-retention strategies. The resulting γ-ketophosphine ligands and chiral primary amines are valuable additions to the synthetic chemist's toolbox, enabling new possibilities in transition metal catalysis and organocatalysis. Future work could explore leveraging the aryl chloride for orthogonal functionalization or developing diastereoselective transformations on substituted cyclobutanol rings to access even more complex catalytic architectures.
References
- 1. What are the applications of cyclobutanol derivatives? - Blog [btcpharmtech.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Asymmetric Cross-Coupling Reactions of Cyclobutanols and Unactivated Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Palladium-Catalyzed Reactions Involving Cyclobutanols
Introduction: Unleashing the Synthetic Potential of Strained Rings
The cyclobutane motif, once considered a synthetic curiosity, is now a prized structural unit in medicinal chemistry and natural product synthesis.[1] Its inherent ring strain and rigid, three-dimensional conformation can confer unique pharmacological properties, making it an attractive bioisostere for more common aromatic and aliphatic systems.[1] The synthetic utility of cyclobutane derivatives, particularly cyclobutanols, stems directly from this strain. The high-energy C-C bonds within the four-membered ring are susceptible to selective cleavage, a process that can be masterfully controlled using transition metal catalysis.
Palladium catalysis, in particular, has emerged as a powerful tool for the strategic activation and functionalization of cyclobutanols.[2][3] These reactions typically proceed through a key mechanistic step known as β-carbon elimination, driven by the release of ring strain.[4][5] This process transforms the cyclobutanol into a versatile σ-alkylpalladium(II) intermediate, which can then be channeled into a remarkable variety of synthetic transformations, including cross-couplings, ring expansions, domino reactions, and even unprecedented double C-C bond cleavage events.[4][6][7]
This guide provides an in-depth exploration of the major classes of palladium-catalyzed reactions of cyclobutanols. We will dissect the underlying mechanisms, provide field-tested protocols for key transformations, and offer insights into the causal relationships between reaction components and outcomes, equipping researchers with the knowledge to harness these powerful reactions in their own synthetic endeavors.
The Mechanistic Cornerstone: β-Carbon Elimination
The vast majority of palladium-catalyzed reactions of cyclobutanols are initiated by a common, strain-releasing event: β-carbon elimination . Understanding this fundamental step is critical to grasping the logic behind the diverse transformations that follow.
The process begins with the formation of a palladium(II) alkoxide from the cyclobutanol substrate, typically facilitated by a base. This intermediate then undergoes a concerted C-C bond cleavage where the palladium center abstracts the β-carbon, releasing the ring strain and forming a stable, five-membered metallacycle transition state. The result is a linear σ-alkylpalladium(II) species, which serves as the central branching point for subsequent functionalization.[4][6][7]
Caption: The fundamental β-carbon elimination pathway.
This σ-alkylpalladium(II) intermediate is the workhorse of cyclobutanol chemistry. Its fate determines the final product, and by carefully selecting ligands, coupling partners, and reaction conditions, chemists can steer it towards a desired synthetic outcome.
Class 1: Ring-Opening Cross-Coupling Reactions
Perhaps the most direct application of β-carbon elimination is the interception of the σ-alkylpalladium(II) intermediate with an external coupling partner. This strategy allows the cyclobutanol to serve as a four-carbon alkyl nucleophile equivalent, forging new C-C bonds at the γ-position relative to the original hydroxyl group.
C(sp³)–C(sp²) Coupling: Synthesis of γ-Arylated Ketones
A foundational transformation in this class is the coupling of cyclobutanols with aryl halides. The reaction provides a direct route to γ-arylated ketones, which are valuable intermediates in organic synthesis. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by alkoxide formation, β-carbon elimination, and finally, reductive elimination to furnish the ketone product and regenerate the Pd(0) catalyst.[8]
References
- 1. Synthesis of α‑Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Asymmetric Cross-Coupling Reactions of Cyclobutanols and Unactivated Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: High-Efficiency Purification of 3-(2-Chlorophenyl)cyclobutanol Using Automated Flash Chromatography
Abstract
This application note provides a comprehensive and detailed protocol for the purification of 3-(2-Chlorophenyl)cyclobutanol, a key intermediate in pharmaceutical synthesis. The methodology centers on automated flash column chromatography, a technique prized for its efficiency and speed in isolating compounds of interest from complex reaction mixtures.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, a step-by-step protocol, and expected outcomes to ensure reproducible, high-purity results.
Introduction: The Purification Challenge
This compound (MW: 182.65 g/mol , Formula: C₁₀H₁₁ClO) is a moderately polar compound whose synthesis often yields a crude mixture containing unreacted starting materials, byproducts, and isomers.[3] The presence of both a polar hydroxyl group and a non-polar chlorophenyl moiety imparts an intermediate polarity, making it an ideal candidate for purification by normal-phase chromatography.[4][5][6] The primary objective is to develop a robust and scalable purification method that delivers the target compound with high purity (>98%) and yield, suitable for downstream applications in drug discovery and development.[7]
Flash chromatography is the selected method due to its significant advantages over traditional gravity-fed chromatography, including reduced separation times, lower solvent consumption, and higher resolution.[1][8][9] By applying pressure, the mobile phase is forced through the column at an optimal flow rate, accelerating the elution process while maintaining efficient separation.[9]
Foundational Principles: Normal-Phase Flash Chromatography
The purification strategy detailed herein employs normal-phase chromatography. This technique utilizes a polar stationary phase (silica gel) and a less polar mobile phase.[4][5][6] The separation mechanism is based on the principle of differential adsorption and desorption.[2]
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent. Its surface is rich in silanol (Si-OH) groups, which act as hydrogen bond donors and acceptors.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is used.
-
Separation: Compounds in the mixture compete for adsorption sites on the silica gel. More polar compounds, like the target this compound, will have a stronger affinity for the polar stationary phase and will thus elute more slowly. Less polar impurities will interact weakly with the silica and be carried through the column more quickly by the mobile phase. By gradually increasing the polarity of the mobile phase (a gradient elution), we can selectively desorb and elute compounds based on their polarity, achieving separation.
Experimental Workflow and Protocol
Workflow Overview
The purification process follows a systematic workflow, from initial analysis of the crude mixture to the final isolation of the pure compound.
Caption: Workflow for the purification of this compound.
Materials and Instrumentation
| Item | Specification |
| Instrumentation | Automated Flash Chromatography System (e.g., Teledyne ISCO, Biotage) |
| Stationary Phase | Pre-packed Silica Gel Flash Column (40 g, 40-63 µm particle size) |
| Crude Sample | ~1.0 g of crude this compound |
| Solvents (HPLC Grade) | n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM) |
| Adsorbent for Dry Loading | Celite® or Silica Gel (2-3 g) |
| Analysis | Silica Gel TLC Plates (with F₂₅₄ indicator), UV lamp (254 nm) |
| Glassware | Round-bottom flasks, beakers, fraction collection tubes, rotary evaporator |
Step-by-Step Protocol
Step 1: Thin-Layer Chromatography (TLC) Analysis for Method Scouting
-
Causality: Before committing to the larger scale flash separation, TLC is used to determine the optimal mobile phase composition.[2] This small-scale experiment predicts the separation behavior on the column, saving time and solvent.
-
Procedure:
-
Dissolve a small amount of the crude material in DCM.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber containing a solvent system of Hexane:EtOAc (e.g., start with 9:1, then 8:2, 7:3).
-
Visualize the plate under a UV lamp. The ideal solvent system will show good separation between the product spot and impurities, with the product having an Rf value between 0.2 and 0.4.
-
For this compound, a Hexane:EtOAc system is predicted to be effective. Let's assume an 8:2 ratio provides optimal separation.
-
Step 2: Sample Preparation (Dry Loading)
-
Causality: Dry loading is superior to liquid injection for samples that are not highly soluble in the initial mobile phase or for larger sample quantities.[8] It prevents band broadening at the top of the column, leading to sharper peaks and better resolution.
-
Procedure:
-
Dissolve ~1.0 g of the crude this compound in a minimal amount of a volatile solvent like DCM (approx. 5-10 mL).
-
Add 2-3 g of Celite® or silica gel to the solution.
-
Gently swirl the mixture and then remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Step 3: Column Installation and Equilibration
-
Causality: Equilibration ensures that the entire stationary phase is wetted and saturated with the initial mobile phase. This provides a stable baseline and ensures that the separation process begins reproducibly as soon as the sample is introduced.
-
Procedure:
-
Install the 40 g silica gel flash column onto the automated system.
-
Set the initial mobile phase composition to 100% Hexane.
-
Equilibrate the column by pumping at least 2-3 column volumes (CV) of 100% Hexane through it at a flow rate of 40 mL/min.
-
Step 4: Sample Loading and Elution
-
Causality: A gradient elution is employed to achieve a balance between resolution and speed. The initial low-polarity mobile phase allows for the elution of non-polar impurities. As the polarity increases with the addition of EtOAc, the target compound and then more polar impurities are selectively desorbed and eluted from the column.
-
Procedure:
-
Load the prepared dry sample into an empty solid load cartridge and attach it to the system.
-
Set up the following gradient elution program on the flash system:
-
| Time (min) | Solvent A (Hexane) % | Solvent B (EtOAc) % | Gradient | Purpose |
| 0-2 | 100 | 0 | Isocratic | Elute very non-polar impurities |
| 2-15 | 100 → 70 | 0 → 30 | Linear | Elute target compound and close impurities |
| 15-18 | 70 → 0 | 30 → 100 | Linear | Column flush to remove polar impurities |
| 18-20 | 0 | 100 | Isocratic | Complete column wash |
Step 5: Analysis of Fractions and Product Isolation
-
Causality: TLC analysis of the collected fractions is a critical quality control step. It allows for the precise identification of fractions containing the pure product, preventing cross-contamination and maximizing yield.
-
Procedure:
-
Spot every second or third fraction onto a TLC plate.
-
Develop the plate using the scouting solvent system (e.g., 8:2 Hexane:EtOAc).
-
Visualize under UV light and identify the fractions that contain only the spot corresponding to the pure product.
-
Combine the identified pure fractions into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum for at least one hour to remove any residual solvent.
-
Weigh the flask to determine the final mass and calculate the yield.
-
Expected Results and Data
The described protocol is expected to yield this compound with high purity.
| Parameter | Expected Outcome |
| Crude Sample Load | 1.0 g |
| Column Size | 40 g Silica Gel |
| Flow Rate | 40 mL/min |
| Elution Time of Product | Approximately 8-12 minutes |
| Isolated Yield | 85-95% (depending on crude purity) |
| Final Purity (by HPLC/NMR) | >98% |
| Physical Appearance | White to off-white solid |
Troubleshooting and Expert Insights
-
Poor Separation: If the product co-elutes with an impurity, consider using a shallower gradient (e.g., increase the gradient length from 13 minutes to 20 minutes) or a different solvent system (e.g., DCM/Methanol for highly polar compounds or Toluene/Acetone for different selectivity).
-
Product Crashing on Column: If the product has low solubility in the mobile phase, it may precipitate at the top of the column. Using a stronger solvent for dry loading (like THF) or starting the gradient with a small percentage of the polar solvent (e.g., 2% EtOAc) can mitigate this.
-
No Product Elution: If the product does not elute, it is too strongly adsorbed. A more polar mobile phase is required. Consider switching to a DCM/Methanol system.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle organic solvents with care, as they are flammable and can be harmful if inhaled or absorbed through the skin.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.
Conclusion
This application note details a robust and efficient method for the purification of this compound using automated normal-phase flash chromatography. By following the outlined protocol, which is grounded in the fundamental principles of chromatography, researchers can consistently achieve high purity and yield. The provided step-by-step guide, coupled with expert insights, empowers scientists in pharmaceutical development to streamline their purification workflows and accelerate their research.
References
- 1. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 2. biotage.com [biotage.com]
- 3. appchemical.com [appchemical.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. columbia.edu [columbia.edu]
- 6. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 9. chromtech.com [chromtech.com]
Application Notes and Protocols: Elucidating the Reaction Mechanism for the Formation of 3-(2-Chlorophenyl)cyclobutanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Labs
Abstract
Cyclobutane scaffolds are of increasing interest in medicinal chemistry, serving as versatile bioisosteres that can enhance the pharmacological properties of drug candidates. The synthesis of specifically substituted cyclobutanes, such as 3-(2-Chlorophenyl)cyclobutanol, requires a nuanced understanding of the underlying reaction mechanisms to achieve desired stereochemistry and yield. This document provides a detailed exploration of a primary synthetic pathway to this compound, focusing on the mechanistic intricacies of ketene generation, [2+2] cycloaddition, and subsequent carbonyl reduction. The protocols provided herein are designed to be self-validating, with explanations grounded in established chemical principles to guide researchers in the synthesis and further derivatization of this and related compounds.
Introduction: The Significance of the Cyclobutane Moiety in Drug Discovery
The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable structural motif in modern drug design. Its rigid, three-dimensional structure allows it to act as a conformationally restricted isostere for more flexible alkyl chains or even aromatic rings, a strategy often employed to improve binding affinity, selectivity, and metabolic stability of therapeutic agents. The synthesis of cyclobutanes with specific substitution patterns, such as the 3-aryl cyclobutanol scaffold, is therefore a critical endeavor for medicinal chemists. This compound, in particular, presents a synthetically accessible building block for the elaboration into more complex molecules. Understanding its formation is key to unlocking its potential in drug discovery programs.
Proposed Reaction Mechanism: A Stepwise Approach
The formation of this compound is most logically achieved through a three-step sequence:
-
In-situ generation of (2-Chlorophenyl)ketene: Ketenes are highly reactive intermediates that are typically generated and used immediately.
-
[2+2] Cycloaddition with an Ethylene Equivalent: This step forms the core cyclobutanone structure.
-
Reduction of the Cyclobutanone: The final step yields the target cyclobutanol.
Step 1: Formation of (2-Chlorophenyl)ketene
The most common method for generating a substituted ketene is the dehydrochlorination of the corresponding acyl chloride using a non-nucleophilic base, such as triethylamine (Et₃N).
Mechanism:
The reaction is initiated by the abstraction of the acidic α-proton from 2-(2-chlorophenyl)acetyl chloride by triethylamine. This is followed by the elimination of the chloride ion to form the ketene, along with the triethylammonium chloride salt as a byproduct.
Figure 1: In-situ generation of (2-Chlorophenyl)ketene.
Step 2: [2+2] Cycloaddition to Form 3-(2-Chlorophenyl)cyclobutanone
Once formed, the highly electrophilic ketene readily undergoes a [2+2] cycloaddition reaction with an alkene. For the synthesis of the parent 3-substituted cyclobutanone, ethylene is the ideal reaction partner. Due to the gaseous nature of ethylene, this reaction is typically performed under pressure.
Mechanism:
The [2+2] cycloaddition of a ketene with an alkene is a concerted, suprafacial-antarafacial cycloaddition. The ketene approaches the alkene in a perpendicular fashion, allowing for the simultaneous formation of the two new carbon-carbon single bonds. This concerted mechanism is thermally allowed under the Woodward-Hoffmann rules.
Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 3-(2-Chlorophenyl)cyclobutanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed exploration of the chemical derivatization of the secondary hydroxyl group in 3-(2-Chlorophenyl)cyclobutanol. Cyclobutanol derivatives are of increasing interest in medicinal chemistry, and the ability to effectively modify the hydroxyl moiety is crucial for various applications, including analytical characterization, enhancement of pharmacological properties, and use as a synthetic handle for further molecular elaboration.[1][2][3][4] This document moves beyond a simple recitation of protocols to offer a deep dive into the causality behind experimental choices, ensuring that researchers can not only replicate the described methods but also adapt them to their specific needs. We will cover the primary strategies of silylation, acylation, and etherification, providing detailed, step-by-step protocols, troubleshooting guidance, and a thorough discussion of the underlying chemical principles.
Introduction: The Strategic Importance of Derivatizing this compound
The compound this compound possesses a unique structural motif, combining a strained cyclobutane ring with a sterically demanding and electronically influential 2-chlorophenyl substituent.[5] The secondary alcohol functional group is a key reactive center in this molecule. Derivatization of this hydroxyl group is often a necessary or advantageous step for a multitude of reasons:
-
Improved Analytical Tractability: For techniques like gas chromatography (GC), the polarity of the hydroxyl group can lead to poor peak shape, tailing, and thermal decomposition.[6][7] Converting the alcohol to a less polar and more volatile derivative, such as a silyl ether, significantly improves chromatographic performance and allows for more accurate quantification.[6]
-
Enhanced Mass Spectrometric Analysis: Derivatization can introduce specific fragmentation patterns in mass spectrometry (MS), aiding in structural elucidation.[8]
-
Modulation of Biological Activity: In drug development, converting a hydroxyl group to an ester or ether can alter a compound's lipophilicity, metabolic stability, and ability to act as a prodrug.
-
Synthetic Elaboration: The hydroxyl group can be converted into a better leaving group or a protected form to facilitate subsequent chemical transformations at other positions of the molecule.
The inherent strain of the cyclobutane ring and the steric hindrance imparted by the ortho-substituted phenyl ring present unique challenges to the derivatization of this specific alcohol.[1][9][10] Therefore, a careful selection of reagents and reaction conditions is paramount to achieving high conversion and avoiding unwanted side reactions.
Core Derivatization Strategies: A Mechanistic Overview
The choice of derivatization strategy depends on the desired outcome, whether it be for analytical purposes or synthetic modification. The three primary methods for derivatizing the hydroxyl group of this compound are silylation, acylation, and etherification.
Silylation: Masking Polarity with Silicon
Silylation is the replacement of the active hydrogen of the hydroxyl group with a silyl group, typically a trimethylsilyl (TMS) group, to form a silyl ether.[11] This is one of the most common derivatization techniques for GC analysis due to the significant increase in volatility and thermal stability of the resulting derivative.[6][7]
Mechanism: The reaction generally proceeds via a nucleophilic attack of the alcohol oxygen on the silicon atom of the silylating agent.[11] The reactivity of silylating agents is influenced by the leaving group, with better leaving groups leading to faster reactions.[6]
Common Silylating Agents:
| Reagent | Acronym | Leaving Group | Comments |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trifluoroacetamide | Highly reactive and volatile byproducts. |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-methyltrifluoroacetamide | Most volatile TMS donor. |
| N-Trimethylsilylimidazole | TMSI | Imidazole | Particularly effective for hydroxyl groups.[7] |
| tert-Butyldimethylsilyl chloride | TBDMSCl | Chloride | Forms a more stable silyl ether, often used for protection in synthesis. |
Acylation: Introducing Carbonyl Functionality
Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acyl halide or anhydride, to form an ester.[12][13] This method is widely used for both analytical and synthetic purposes. For analytical applications, fluorinated acyl groups can be introduced to enhance detectability by electron capture detection (ECD) in GC.
Mechanism: The reaction is a nucleophilic acyl substitution. The alcohol oxygen attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the ester and a leaving group. The reaction is often catalyzed by a base, which deprotonates the alcohol to increase its nucleophilicity.
Common Acylating Agents:
| Reagent | Product Functional Group | Comments |
| Acetic Anhydride | Acetate Ester | Readily available and cost-effective. |
| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetate Ester | Introduces a fluorinated tag for enhanced detection. |
| Acyl Chlorides | Ester | Generally more reactive than anhydrides.[13] |
| Alkyl Chloroformates | Carbonate | Efficient for derivatizing secondary alcohols.[14] |
Etherification: Forming Stable C-O-C Bonds
Etherification, the formation of an ether from an alcohol, is primarily a synthetic strategy to protect the hydroxyl group or to introduce a specific alkyl or aryl group. The Williamson ether synthesis is a classic method, though it can be challenging with sterically hindered secondary alcohols.[15]
Mechanism: The most common approach involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile in an S(_N)2 reaction with an alkyl halide. Due to the steric hindrance around the hydroxyl group of this compound, forcing conditions or alternative methods may be necessary.[15][16]
Common Etherification Reagents and Methods:
| Method | Reagents | Comments |
| Williamson Ether Synthesis | Strong base (e.g., NaH), Alkyl halide | Can be limited by steric hindrance and competing elimination reactions. |
| Acid-Catalyzed Dehydration | Strong acid (e.g., H(_2)SO(_4)) | Primarily for symmetrical ethers from primary alcohols; not suitable for this substrate.[16][17] |
| Alkylation with Trichloroacetimidates | Trichloroacetonitrile, Base, Alkylating agent | Milder conditions suitable for complex molecules. |
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. However, optimization may be necessary depending on the specific purity of the starting material and the desired scale of the reaction.
Protocol 1: Silylation for GC-MS Analysis using BSTFA
This protocol is optimized for the complete derivatization of this compound to its corresponding trimethylsilyl ether for subsequent GC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions [ouci.dntb.gov.ua]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. appchemical.com [appchemical.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blocking cyclobutane pyrimidine dimer formation by steric hindrance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Khan Academy [khanacademy.org]
- 11. Silylation - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00669J [pubs.rsc.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. US5444168A - Process for the production of symmetrical ethers from secondary alcohols - Google Patents [patents.google.com]
The Strategic Utility of 3-(2-Chlorophenyl)cyclobutanol in Modern Organic Synthesis
Introduction: Embracing Three-Dimensionality in Molecular Design
In the landscape of contemporary drug discovery and materials science, the demand for molecular scaffolds that offer three-dimensional complexity is ever-increasing.[1][2] The cyclobutane motif, in particular, has emerged as a valuable building block, providing a rigid and puckered sp³-rich core that can serve as a conformationally restricted isostere for more flexible alkyl chains or planar aromatic rings.[1] This application note delves into the synthesis and versatile applications of a specific, yet underexplored, building block: 3-(2-chlorophenyl)cyclobutanol . The presence of the 2-chlorophenyl substituent introduces unique steric and electronic properties, making this molecule a compelling starting material for the synthesis of novel chemical entities with potential applications in pharmaceuticals and agrochemicals.
The strategic placement of the chloro-substituent on the phenyl ring can influence metabolic stability and binding interactions with biological targets. This guide provides a comprehensive overview of the synthesis of this compound, its key chemical transformations, and detailed protocols for its use as a synthetic intermediate, aimed at researchers, medicinal chemists, and process development scientists.
Synthesis of the Building Block: A Two-Step Approach
The most logical and efficient synthetic route to this compound commences with the synthesis of the corresponding ketone, 3-(2-chlorophenyl)cyclobutanone, followed by its diastereoselective reduction.
Part 1: Synthesis of 3-(2-Chlorophenyl)cyclobutanone via [2+2] Cycloaddition
The construction of the cyclobutane ring is efficiently achieved through a [2+2] cycloaddition reaction between a suitable ketene and an alkene.[3][4] For the synthesis of 3-(2-chlorophenyl)cyclobutanone, the key transformation involves the reaction of the ketene derived from 2-(2-chlorophenyl)acetyl chloride with an ethylene surrogate. Ketenes are highly reactive intermediates and are typically generated in situ.[5]
The reaction proceeds through a concerted [π²s + π²a] cycloaddition mechanism, where the ketene acts as the antarafacial component.[6] The Lewis acid promoter activates the ketene, facilitating the cycloaddition with the alkene.[7]
Caption: Synthetic pathway to 3-(2-chlorophenyl)cyclobutanone.
Experimental Protocol: Synthesis of 3-(2-Chlorophenyl)cyclobutanone
Materials:
-
2-(2-Chlorophenyl)acetic acid
-
Thionyl chloride (SOCl₂)
-
Triethylamine (Et₃N), freshly distilled
-
Ethylene gas
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Preparation of 2-(2-Chlorophenyl)acetyl chloride:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-(2-chlorophenyl)acetic acid (1.0 eq) in an excess of thionyl chloride (3.0 eq).
-
Heat the mixture to reflux for 2 hours. The solid will dissolve to give a clear solution.
-
After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 2-(2-chlorophenyl)acetyl chloride is used in the next step without further purification.
-
-
[2+2] Cycloaddition:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a gas inlet, and a magnetic stirrer under an inert atmosphere (N₂ or Ar).
-
Charge the flask with anhydrous diethyl ether or THF.
-
Bubble ethylene gas through the solvent at 0 °C for 30 minutes to obtain a saturated solution.
-
In the dropping funnel, prepare a solution of 2-(2-chlorophenyl)acetyl chloride (1.0 eq) and freshly distilled triethylamine (1.1 eq) in anhydrous diethyl ether.
-
Add the solution from the dropping funnel dropwise to the ethylene-saturated solvent over a period of 2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the triethylammonium chloride salt and wash the solid with diethyl ether.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 3-(2-chlorophenyl)cyclobutanone.[8]
-
Part 2: Diastereoselective Reduction to this compound
The reduction of 3-substituted cyclobutanones typically proceeds with high diastereoselectivity, favoring the formation of the cis-cyclobutanol. This stereochemical outcome is attributed to the puckered conformation of the cyclobutane ring, which directs the hydride attack to the less sterically hindered face of the carbonyl group.
Caption: Reduction of the cyclobutanone to the cyclobutanol.
Experimental Protocol: Reduction of 3-(2-Chlorophenyl)cyclobutanone
Materials:
-
3-(2-Chlorophenyl)cyclobutanone
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Methanol (MeOH) or anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure (using NaBH₄):
-
In a round-bottom flask, dissolve 3-(2-chlorophenyl)cyclobutanone (1.0 eq) in methanol at 0 °C.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water, followed by a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
Applications in Organic Synthesis
This compound is a versatile building block that can participate in a variety of chemical transformations, enabling the synthesis of more complex molecules.
O-Functionalization: Synthesis of Ethers and Esters
The hydroxyl group of this compound can be readily functionalized to form ethers and esters, which can be key intermediates in the synthesis of biologically active molecules.
Table 1: Representative O-Functionalization Reactions
| Reaction Type | Reagents and Conditions | Product |
| Williamson Ether Synthesis | NaH, Alkyl halide (e.g., BnBr), THF, 0 °C to rt | 3-Alkoxy-1-(2-chlorophenyl)cyclobutane |
| Esterification | Acyl chloride or anhydride, Pyridine or Et₃N, DCM, 0 °C to rt | 3-(2-Chlorophenyl)cyclobutyl ester |
Ring-Opening Reactions: Access to Linear Scaffolds
Under certain conditions, the strained cyclobutane ring can undergo ring-opening reactions, providing access to functionalized linear carbon chains. This transformation is particularly useful for introducing the 2-chlorophenylbutyl moiety into a target molecule.
Oxidation to the Ketone
The cyclobutanol can be oxidized back to the corresponding cyclobutanone using standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.[9] This allows for further functionalization at the carbonyl group or adjacent positions.
Case Study: A Potential Application in the Synthesis of a CNS Agent Analog
The 3-arylcyclobutylamine moiety is a privileged scaffold in the design of central nervous system (CNS) active agents. The synthesis of such compounds can be envisioned starting from this compound.
Caption: Proposed synthetic route to a CNS agent analog.
Protocol: Synthesis of 3-(2-Chlorophenyl)cyclobutanamine
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Sodium azide (NaN₃)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
Mesylation:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.
-
Slowly add methanesulfonyl chloride (1.2 eq) and stir the reaction at 0 °C for 2 hours.
-
Wash the reaction mixture with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to give the crude mesylate, which is used directly in the next step.
-
-
Azide Formation:
-
Dissolve the crude mesylate in anhydrous DMF and add sodium azide (3.0 eq).
-
Heat the reaction mixture to 80 °C and stir overnight.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate to give the crude azide.
-
-
Reduction to the Amine:
-
Carefully add a solution of the crude azide in anhydrous diethyl ether to a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous diethyl ether at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting solids and wash thoroughly with diethyl ether.
-
Dry the filtrate over MgSO₄, filter, and concentrate to give 3-(2-chlorophenyl)cyclobutanamine, which can be further purified by distillation or conversion to a salt.
-
Conclusion
This compound is a valuable and versatile building block that provides a gateway to a range of novel chemical structures. Its synthesis, while not yet extensively documented in the literature for this specific isomer, can be reliably achieved through established methodologies for related 3-arylcyclobutanones. The strategic incorporation of this building block allows for the introduction of a conformationally restricted, three-dimensional element into target molecules, a feature highly sought after in modern medicinal chemistry. The protocols and applications outlined in this note serve as a guide for researchers to explore the full potential of this promising synthetic intermediate.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanone synthesis [organic-chemistry.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Lewis Acid-Promoted [2+2] Cycloadditions of Alkenes with Arylketenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy 3-(3-Chlorophenyl)cyclobutanone | 152714-08-4 [smolecule.com]
- 9. researchgate.net [researchgate.net]
analytical methods for quantifying 3-(2-Chlorophenyl)cyclobutanol
An Application Note and Protocol for the Analytical Quantification of 3-(2-Chlorophenyl)cyclobutanol
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of this compound, a key intermediate in various synthetic pathways. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals requiring accurate and robust quantification for process monitoring, quality control, and stability testing. This guide emphasizes the principles of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), presenting detailed protocols and validation strategies in accordance with international regulatory standards. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.
Introduction and Analytical Strategy
This compound is a synthetic intermediate whose purity and concentration are critical for the successful downstream synthesis of active pharmaceutical ingredients (APIs). Inaccurate quantification can lead to inconsistent reaction yields, impurity profile variations, and potential batch failures. Therefore, robust, validated analytical methods are paramount.
The selection of an analytical technique is governed by the physicochemical properties of the analyte and the requirements of the analysis (e.g., speed, sensitivity, sample matrix). This compound is a moderately polar, small molecule with a distinct UV-active chromophore (the chlorophenyl group). This profile makes it an excellent candidate for analysis by both reversed-phase HPLC with UV detection and GC with Flame Ionization Detection (FID). For trace-level quantification or analysis in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity and selectivity[1][2][3].
This guide will focus on the two most common and accessible techniques for quality control laboratories: HPLC-UV and GC-FID.
Foundational Principles: Method Validation
A method is only reliable if it is validated. Validation demonstrates that an analytical procedure is suitable for its intended purpose[4]. All protocols described herein must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a comprehensive framework for validation characteristics[5][6].
The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentration levels is recommended.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
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Sample Preparation: The Critical First Step
The goal of sample preparation is to present the analyte to the instrument in a suitable solvent, free from interfering substances, and at an appropriate concentration[7][8]. Inaccurate sample preparation is one of the largest sources of error in analytical chemistry[9].
Protocol: Standard Sample & Standard Preparation
-
Solvent Selection: Acetonitrile is an excellent first choice as it is a common mobile phase component for HPLC, has a low UV cutoff, and is a good solvent for moderately polar compounds. Methanol is a suitable alternative. For GC, a more volatile solvent like Dichloromethane or Ethyl Acetate is preferred.
-
Stock Standard Preparation (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.
-
Record the exact weight.
-
Add approximately 15-20 mL of the selected solvent (e.g., Acetonitrile).
-
Sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the solvent and mix thoroughly by inverting the flask 15-20 times.
-
-
Working Standard Preparation (e.g., 100 µg/mL):
-
Pipette 5.0 mL of the Stock Standard Solution into a 50 mL Class A volumetric flask.
-
Dilute to the mark with the solvent and mix thoroughly. This working standard is suitable for creating a calibration curve.
-
-
Sample Preparation (for a solid test article):
-
Accurately weigh an amount of the test sample expected to contain approximately 25 mg of the analyte into a 25 mL Class A volumetric flask.
-
Follow the same dissolution procedure as the Stock Standard (steps 2.2 - 2.5). This solution may need further dilution to fall within the calibration range.
-
Protocol 1: Quantification by Reversed-Phase HPLC-UV
This method leverages a C18 stationary phase, which separates compounds based on their hydrophobicity. This compound, being moderately polar, will have good retention and peak shape under these conditions. UV detection is ideal due to the presence of the chlorophenyl chromophore[10][11].
Experimental Protocol
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| Parameter | Recommended Condition | Rationale |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm | The C18 phase is a versatile, non-polar stationary phase providing good retention for a wide range of organic molecules[10]. The dimensions are standard for analytical work. |
| Mobile Phase | A: Water (HPLC Grade)B: Acetonitrile (HPLC Grade) | A simple binary mixture is robust and easy to prepare. Acetonitrile generally provides better peak shapes and lower backpressure than methanol. |
| Elution Mode | Isocratic: 60% Acetonitrile / 40% Water | An isocratic method is simpler and more reproducible than a gradient. The 60:40 ratio is a good starting point; adjust as needed to achieve a retention time of 3-7 minutes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity and potential for peak overload. |
| Detection | UV-Vis Detector at 225 nm | The chlorophenyl group exhibits strong absorbance in the low UV range. A photodiode array (PDA) detector can be used to confirm peak purity. |
| Run Time | 10 minutes | Should be sufficient to elute the analyte and any common process impurities. |
System Suitability: Before analysis, inject the working standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. This ensures the system is performing consistently.
Protocol 2: Quantification by Gas Chromatography (GC-FID)
GC is an excellent alternative to HPLC, particularly for volatile and thermally stable compounds[12]. The hydroxyl group on this compound can cause peak tailing on some GC columns. If this is observed, derivatization to a less polar silyl ether is recommended to improve peak shape and thermal stability[13].
Experimental Protocol
| Parameter | Recommended Condition | Rationale |
| GC Column | DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A general-purpose, low-polarity column suitable for a wide range of analytes. It provides good separation based on boiling points[14]. |
| Carrier Gas | Helium or Hydrogen, at a constant flow of 1.2 mL/min | Helium is inert and provides good efficiency. Hydrogen can provide faster analysis times but is flammable. |
| Oven Program | Initial: 100 °C, hold 1 minRamp: 15 °C/min to 250 °CHold: 5 min | A temperature ramp is necessary to elute the analyte in a reasonable time with good peak shape. The final hold ensures any late-eluting impurities are cleared. |
| Inlet Temp. | 250 °C | Must be hot enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | A split injection prevents column overloading and ensures sharp peaks for concentrated samples. |
| Injection Vol. | 1 µL | Standard volume for GC analysis. |
| Detector | Flame Ionization Detector (FID) | FID is a robust, universal detector for organic compounds, providing a response proportional to the mass of carbon, making it ideal for quantification[15]. |
| Detector Temp. | 280 °C | Must be hotter than the final oven temperature to prevent condensation of the analyte. |
Note on Derivatization: If peak tailing is significant, a derivatization step can be performed. Before injection, evaporate a known volume of the sample solution to dryness under a stream of nitrogen. Add 100 µL of pyridine and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). Heat at 60 °C for 30 minutes, cool, and inject 1 µL of the resulting solution. This converts the polar -OH group to a non-polar -OTMS group.
Data Interpretation and Calculations
Quantification is typically performed using an external standard calibration curve.
-
Calibration Curve: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the stock standard solution.
-
Analysis: Inject each standard and the sample solutions into the chromatograph.
-
Plot: Create a plot of the instrument response (peak area) versus the concentration for the standards.
-
Regression: Perform a linear regression on the data. The correlation coefficient (r²) should be ≥ 0.999.
-
Calculation: Determine the concentration of the analyte in the sample solution using the equation of the line (y = mx + c), where 'y' is the peak area of the sample.
Final Concentration (mg/g) = (C x V x D) / W
Where:
-
C = Concentration from calibration curve (mg/mL)
-
V = Initial volume of sample preparation (mL)
-
D = Dilution factor
-
W = Weight of the sample taken (mg)
Summary of Validation Parameters
The following table provides typical acceptance criteria for a validated method according to ICH guidelines[5][6].
| Parameter | Typical Acceptance Criteria |
| Specificity | Peak is pure (PDA) and well-resolved from other components (Resolution > 2.0). |
| Linearity (r²) | ≥ 0.999 |
| Range | Typically 80% to 120% of the target concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | Repeatability: ≤ 1.0%Intermediate Precision: ≤ 2.0% |
| LOQ Precision (RSD%) | ≤ 10.0% |
| Robustness | RSD of results should remain within acceptable limits (e.g., ≤ 2.0%) after minor changes to method parameters (flow rate, temperature, mobile phase composition). |
Conclusion
This application note provides two robust and reliable starting points for the quantification of this compound using standard analytical instrumentation. The HPLC-UV method is recommended as the primary choice for its simplicity and wide applicability in pharmaceutical quality control. The GC-FID method serves as an excellent orthogonal technique for confirmation. Both methods, when properly validated according to the principles outlined, will provide accurate and reproducible data essential for ensuring product quality and process control in a regulated environment.
References
- 1. Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecules | Special Issue : The Application of LC-MS in Pharmaceutical Analysis [mdpi.com]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. jordilabs.com [jordilabs.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. bib.irb.hr:8443 [bib.irb.hr:8443]
- 8. organomation.com [organomation.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographic rp-hplc method: Topics by Science.gov [science.gov]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. cipac.org [cipac.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Chlorophenyl)cyclobutanol
Welcome to the technical support guide for the synthesis of 3-(2-Chlorophenyl)cyclobutanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding common impurities and synthetic challenges. As Senior Application Scientists, our goal is to blend rigorous chemical principles with practical, field-tested solutions to ensure the success of your experiments.
Overview of Synthetic Strategies
The synthesis of this compound is primarily achieved through the reduction of its ketone precursor, 3-(2-chlorophenyl)cyclobutanone. This method is favored for its reliability and control. The choice of reducing agent is critical as it directly influences the stereoselectivity of the reaction, leading to different ratios of cis and trans isomers. Understanding the reaction mechanism and potential side reactions is fundamental to controlling the impurity profile of the final product.
The carbonyl group is highly versatile, and its reduction is a common transformation in organic synthesis. The stereochemical outcome of cyclobutanone reduction is influenced by factors like torsional strain, which favors an anti-facial attack by the hydride reagent, often leading to a predominance of the cis alcohol.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are its primary impurities?
A1: The most prevalent and controlled method is the chemical reduction of 3-(2-chlorophenyl)cyclobutanone. The primary impurities associated with this route are:
-
Unreacted Starting Material: Residual 3-(2-chlorophenyl)cyclobutanone is a common impurity if the reaction does not go to completion.
-
Diastereomeric Impurities: The reduction of the ketone creates a new stereocenter, resulting in a mixture of cis- and trans-3-(2-Chlorophenyl)cyclobutanol. The ratio is dependent on the reducing agent and reaction conditions.[1][2]
-
Solvent Adducts & Byproducts: Depending on the reducing agent and quench conditions, byproducts related to the solvent or workup procedure can arise.
Q2: How does the choice of reducing agent affect the product and its impurities?
A2: The choice of hydride reagent significantly impacts the stereoselectivity and completeness of the reaction.
-
Sodium Borohydride (NaBH₄): A mild reducing agent that is often optimal for balancing yield and diastereoselectivity.[2] It typically favors the formation of the cis alcohol due to the puckering of the cyclobutane ring, which makes the anti-facial attack sterically less hindered.[1]
-
Lithium Aluminium Hydride (LiAlH₄): A much stronger reducing agent that ensures complete conversion of the starting ketone but may be less selective. Its high reactivity also requires strictly anhydrous conditions to prevent violent quenching with water.
-
Bulky Reducing Agents (e.g., LiAlH(OtBu)₃): These reagents can offer higher stereoselectivity, often furnishing the cis-cyclobutanol with selectivities of 95–100%.[2]
Q3: What are the best analytical methods for identifying and quantifying impurities in my final product?
A3: A multi-technique approach is recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for quantifying impurities.[3][4] A well-developed method can separate the starting material, the product, and diastereomers. For unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identification.[4][5]
-
Gas Chromatography (GC): Useful for assessing residual solvents and volatile impurities. GC coupled with Mass Spectrometry (GC-MS) can help in identifying unknown volatile or semi-volatile compounds.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying major impurities. 2D-NMR techniques can be used for the structural elucidation of unknown process-related impurities.[7]
Q4: How can I effectively remove the unreacted starting ketone from my final product?
A4: Separation can be achieved through several methods:
-
Column Chromatography: This is the most effective method for separating compounds with different polarities. Since the product alcohol is more polar than the starting ketone, a well-chosen solvent system (e.g., ethyl acetate/hexanes) will allow for clean separation on a silica gel column.
-
Recrystallization: If the product is a solid with suitable solubility properties, recrystallization can be a highly effective purification method to remove minor impurities, often achieving purities greater than 98%.[8]
-
Acid/Base Extraction: While not directly applicable for separating the ketone from the alcohol, extractions are crucial during workup to remove acidic or basic residues from the reaction.[8]
Impurity Profile and Troubleshooting Guide
This section provides a structured guide to identifying and resolving common issues encountered during the synthesis.
Table 1: Common Impurities and Their Origins
| Impurity Name | Structure | Typical Origin | Method of Detection |
| 3-(2-Chlorophenyl)cyclobutanone | Ketone Precursor | Incomplete reduction of the starting material. | HPLC, GC-MS, NMR |
| trans-3-(2-Chlorophenyl)cyclobutanol | Diastereomer of Product | Non-selective reduction of the ketone. The cis isomer is often the major product. | HPLC, Chiral GC, NMR |
| Byproducts from Grignard Route | Biphenyl, etc. | If a Grignard synthesis is attempted, side reactions like reagent coupling are common.[9][10] | HPLC, GC-MS |
| Residual Solvents | THF, Diethyl Ether, etc. | Incomplete removal during the final drying steps. | GC, ¹H NMR |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting an impure final product.
Caption: Troubleshooting workflow for impurity analysis.
Table 2: Troubleshooting Common Synthesis Problems
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low reaction conversion; significant starting material remains. | 1. Insufficient reaction time or temperature. 2. Deactivated reducing agent due to moisture. 3. Insufficient equivalents of reducing agent. | 1. Increase reaction time or gently warm the reaction if thermally stable. 2. Ensure all glassware is oven-dried and reagents/solvents are anhydrous.[10] 3. Use a slight excess (1.1-1.5 equivalents) of the reducing agent. |
| Product contains an undesired ratio of cis/trans isomers. | 1. Reaction temperature is too high, reducing selectivity. 2. The chosen reducing agent lacks sufficient stereochemical control. | 1. Perform the reduction at a lower temperature (e.g., 0°C or -78°C).[1] 2. Screen alternative reducing agents, such as bulkier hydrides like lithium tri-tert-butoxyaluminum hydride, which can enhance selectivity.[2] |
| Appearance of unexpected, non-isomeric byproducts. | 1. Contamination in starting materials or solvents. 2. Reaction atmosphere was not inert (if using sensitive reagents). 3. Degradation of product during acidic or basic workup. | 1. Verify the purity of the starting ketone and solvents before use. 2. Conduct the reaction under an inert atmosphere (Nitrogen or Argon). 3. Use mild workup conditions, such as a saturated ammonium chloride solution for quenching, and avoid strong acids or bases. |
| Final product is difficult to purify by chromatography. | 1. The polarity of the product and a major impurity are too similar. 2. The column is overloaded. | 1. Adjust the solvent system for chromatography; use a shallower gradient or an isocratic elution with low polarity. 2. Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. |
Experimental Protocols
Protocol 1: Synthesis via Reduction of 3-(2-Chlorophenyl)cyclobutanone
This protocol describes a standard procedure for the reduction of 3-(2-chlorophenyl)cyclobutanone using sodium borohydride.
Materials:
-
3-(2-Chlorophenyl)cyclobutanone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-(2-chlorophenyl)cyclobutanone (1.0 eq) in anhydrous methanol. Cool the solution to 0°C using an ice bath.
-
Reduction: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour. Monitor the reaction progress by TLC or HPLC to confirm the consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the cis and trans isomers and remove any unreacted starting material.
Main Synthetic Pathway and Impurity Formation
Caption: Reduction of the ketone precursor to isomeric products.
References
- 1. biblio.vub.ac.be [biblio.vub.ac.be]
- 2. researchgate.net [researchgate.net]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. jpharmsci.com [jpharmsci.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. iajps.com [iajps.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Buy 3-(3-Chlorophenyl)cyclobutanone | 152714-08-4 [smolecule.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing the Synthesis of 3-(2-Chlorophenyl)cyclobutanol
Welcome to the technical support center for the synthesis of 3-(2-Chlorophenyl)cyclobutanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for common challenges encountered during this synthesis. The primary focus will be on the critical reduction step of 3-(2-Chlorophenyl)cyclobutanone, as this is where yield and stereoselectivity are determined.
Introduction: The Challenge of Synthesizing Substituted Cyclobutanols
Cyclobutane rings are valuable motifs in medicinal chemistry, offering a rigid, three-dimensional scaffold that can serve as a bioisostere for other groups, such as aromatic rings.[1] The synthesis of specific derivatives like this compound, however, presents challenges, particularly in controlling the stereochemical outcome of the reaction and maximizing the yield. This guide addresses the most common issues through a series of troubleshooting workflows and frequently asked questions.
Section 1: Troubleshooting Low Reaction Yield
A low isolated yield is one of the most frequent problems in the synthesis of this compound via the reduction of its corresponding cyclobutanone. The issue can arise from incomplete conversion, competing side reactions, or losses during workup and purification.
Workflow for Diagnosing Low Yield
Below is a systematic workflow to diagnose the root cause of a low yield.
Caption: A troubleshooting workflow for addressing low yields.
Low Yield FAQs
Q1: My reaction seems to stall and never reaches full conversion. What is the most likely cause?
A1: The most common culprit for an incomplete reaction is the quality and quantity of the hydride reducing agent. Sodium borohydride (NaBH₄), while generally stable, can degrade over time, especially if exposed to moisture.
-
Expertise & Experience: Always use freshly opened or properly stored NaBH₄. It is often beneficial to use a slight excess (e.g., 1.5 equivalents) to ensure the reaction goes to completion. If using a stronger reducing agent like lithium aluminum hydride (LiAlH₄), ensure it is quenched carefully at low temperatures to prevent side reactions.
Q2: I've confirmed my starting material is consumed via TLC, but my isolated yield is poor. Where could the product have gone?
A2: If conversion is complete, the loss is occurring during the workup or purification phases. This compound has moderate polarity and some water solubility, which can lead to losses during aqueous extraction.
-
Trustworthiness: To prevent product loss, saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the solubility of the alcohol in the aqueous phase and drives it into the organic layer. Perform multiple, smaller-volume extractions (e.g., 3 x 50 mL) rather than a single large one (1 x 150 mL) for greater efficiency.
Q3: What are the most common side products in this reduction?
A3: While the cyclobutane ring is relatively stable under standard reduction conditions, overly harsh conditions (e.g., high temperatures, strong acids during workup) could potentially lead to ring-opening or elimination reactions. However, the most likely "side products" are often diastereomers that are difficult to separate, leading to a lower yield of the desired isomer. The quality of the starting 3-(2-Chlorophenyl)cyclobutanone is also critical; impurities in the ketone will carry through and complicate purification.[2]
Section 2: Troubleshooting Poor Diastereoselectivity
The reduction of 3-(2-Chlorophenyl)cyclobutanone creates a new stereocenter at the C1 position, resulting in two possible diastereomers: cis and trans. Controlling the ratio of these isomers is critical for the synthesis.
Scientific Background: Why cis is the Major Product
The stereochemical outcome of the hydride reduction of 3-substituted cyclobutanones is governed by steric and electronic factors. The cyclobutanone ring is not planar but exists in a puckered "butterfly" conformation. The substituent at the C3 position (the 2-chlorophenyl group) preferentially occupies a pseudo-equatorial position to minimize steric strain.
According to theoretical and experimental studies, the hydride reagent (e.g., BH₄⁻) preferentially attacks the carbonyl carbon from the face opposite to the C3 substituent (anti-facial attack).[3][4] This trajectory avoids steric clash with the substituent and is favored by the principles of the Felkin-Anh model. This leads to the formation of the cis-cyclobutanol as the major diastereomer.[3]
Caption: Hydride attack pathways determining stereoselectivity.
Improving Diastereoselectivity FAQs
Q1: How can I maximize the formation of the cis diastereomer?
A1: The diastereoselectivity of this reduction is highly sensitive to reaction conditions. To favor the formation of the cis isomer:
-
Lower the Temperature: Performing the reaction at lower temperatures (e.g., 0°C or -20°C) increases the energy difference between the transition states for the favored (anti-facial) and disfavored (syn-facial) attacks. This enhances the selectivity for the cis product.[4]
-
Use a Non-polar Solvent: Decreasing the polarity of the solvent can also improve the diastereomeric ratio in favor of the cis isomer.[3] While protic solvents like methanol or ethanol are common for NaBH₄ reductions, consider a mixed solvent system or a less polar solvent if selectivity is an issue.
Q2: Does the choice of reducing agent significantly impact the cis:trans ratio?
A2: For 3-substituted cyclobutanones, the steric environment created by the ring's puckering is the dominant factor. Studies have shown that even bulky hydride reagents still strongly favor the formation of the cis alcohol.[3] Therefore, changing from NaBH₄ to a more hindered reagent like L-Selectride is unlikely to reverse the selectivity and may only serve to lower the overall yield. The focus should remain on optimizing temperature and solvent.
| Parameter | Recommendation for High cis-Selectivity | Rationale |
| Temperature | 0°C to -20°C | Increases the activation energy difference between the two attack pathways.[4] |
| Solvent | Methanol, Ethanol (standard); consider THF or less polar options for optimization. | Less polar solvents can enhance selectivity.[3] |
| Reducing Agent | NaBH₄ | Provides a good balance of reactivity and safety; selectivity is primarily dictated by the substrate, not the reagent.[3] |
Section 3: General Protocol & Purification FAQs
Q1: Can you provide a reliable, step-by-step protocol for this reduction?
A1: Certainly. This protocol is a robust starting point for the synthesis.
Experimental Protocol: Reduction of 3-(2-Chlorophenyl)cyclobutanone
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-(2-Chlorophenyl)cyclobutanone (1.0 eq) and dissolve it in methanol (approx. 0.1 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes. Maintain the temperature below 10°C during the addition to control the reaction rate and maximize selectivity.
-
Reaction Monitoring: Stir the reaction at 0°C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% ethyl acetate in hexanes. The alcohol product should have a lower Rf value than the ketone starting material. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, slowly add acetone (approx. 2 mL per gram of NaBH₄) to quench any excess hydride reagent. After gas evolution ceases, add water to dissolve the borate salts.
-
Workup: Remove the methanol under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 40%) to isolate the cis and trans diastereomers.
Q2: How can I effectively separate the cis and trans diastereomers during purification?
A2: Separation of diastereomers can be challenging. The trans isomer is typically slightly less polar and will elute from the silica gel column before the more polar cis isomer. Use a long column and a shallow solvent gradient for the best resolution. Collect small fractions and analyze them by TLC to identify the pure fractions of each isomer.
Q3: What analytical techniques can confirm the stereochemistry of my final product?
A3: ¹H NMR spectroscopy is the most powerful tool for assigning the relative stereochemistry. The proton at C1 (the CH-OH group) will have different chemical shifts and coupling constants in the cis and trans isomers due to their different spatial orientations relative to the protons on the cyclobutane ring. Detailed 2D NMR experiments like NOESY can also be used to unambiguously confirm through-space correlations.
References
- 1. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06088D [pubs.rsc.org]
- 2. Synthesis And Optimization of Cyclobutanone - LISKON [liskonchem.com]
- 3. biblio.vub.ac.be [biblio.vub.ac.be]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Substituted Cyclobutanols
A Guide for Researchers, Scientists, and Drug Development Professionals
From the Desk of the Senior Application Scientist
Welcome to the technical support center for substituted cyclobutanol synthesis. The construction of the cyclobutane motif, a key structural component in numerous bioactive molecules and pharmaceutical candidates, presents a unique set of synthetic challenges.[1][2] The inherent ring strain of the four-membered ring makes it both a valuable synthetic intermediate and a source of potential side reactions and stability issues.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes. The information is divided into two main sections: a high-level Frequently Asked Questions (FAQs) for quick reference and a detailed Troubleshooting Guide organized by common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: Why is controlling stereoselectivity in cyclobutane synthesis so challenging? A1: Controlling stereoselectivity (both relative and absolute) is difficult due to the subtle energetic differences between competing transition states. In reactions like the [2+2] cycloaddition, the geometry of approach of the two reacting components dictates the stereochemical outcome. Factors such as steric hindrance, electronic effects, solvent choice, and the use of chiral auxiliaries or catalysts are critical for influencing a specific pathway.[3][4] Without precise control, mixtures of diastereomers are common.
Q2: My cyclobutanol product is degrading during purification on silica gel. What is happening? A2: Cyclobutanols can be sensitive to acid-catalyzed ring-opening or rearrangement reactions.[5] The inherent strain of the four-membered ring makes the C-C bonds susceptible to cleavage, a process that can be initiated by the acidic nature of standard silica gel. This can lead to the formation of γ-substituted ketones or other linear byproducts.
Q3: What are the most common methods for synthesizing the cyclobutane ring for cyclobutanols? A3: The most prevalent and direct method is the [2+2] cycloaddition reaction. This can be achieved photochemically with two alkene partners or, more commonly for accessing cyclobutanone precursors, by reacting a ketene with an alkene.[6][7][8] These cyclobutanones are then readily reduced to the target cyclobutanols.
Q4: I see both "head-to-head" and "head-to-tail" regioisomers in my product mixture. What determines this ratio? A4: Regioselectivity in [2+2] cycloadditions is governed by the relative stability of the intermediates or transition states.[1] For instance, in ketene-alkene cycloadditions, the reaction is generally believed to be concerted, and selectivity is influenced by orbital mechanics and steric interactions. For photochemical cycloadditions that may proceed through a biradical intermediate, the stability of the potential radical centers is the determining factor.[9][10]
Troubleshooting Guide: Common Side Reactions & Optimization
This section provides in-depth solutions to specific experimental failures.
Issue 1: Poor Regioselectivity in [2+2] Ketene-Alkene Cycloadditions
Question: My reaction between a substituted ketene and an alkene is producing a nearly 1:1 mixture of head-to-head (HH) and head-to-tail (HT) regioisomers. How can I favor one over the other?
Underlying Cause: The regiochemical outcome of a ketene-alkene cycloaddition is determined by the alignment of the components in the transition state. The reaction is generally considered a concerted [π2s + (π2s + π2s)] cycloaddition. The more electrophilic ketene carbonyl carbon typically adds to the less substituted, more nucleophilic carbon of the alkene. However, when substituents on both partners create competing steric and electronic effects, selectivity can be eroded.
Troubleshooting Protocol:
-
Analyze Substituent Effects:
-
Electronic: Electron-donating groups on the alkene and electron-withdrawing groups on the ketene generally accelerate the reaction but can influence the preferred orientation.
-
Steric: Bulky substituents on either the alkene or the ketene will sterically disfavor adjacent placement in the transition state, often providing a predictable way to control the outcome.
-
-
Employ Lewis Acid Catalysis:
-
Lewis acids can coordinate to the ketene carbonyl oxygen, increasing its electrophilicity and potentially altering the transition state geometry, which can dramatically improve or even reverse regioselectivity.[11]
-
-
Modify Reaction Conditions:
-
Solvent: Less polar solvents can sometimes enhance selectivity by minimizing charge separation in the transition state.
-
Temperature: Lowering the reaction temperature can amplify the small energetic differences between the competing pathways, favoring the lower-energy transition state and thus improving the isomeric ratio.
-
Experimental Protocol: Lewis Acid-Catalyzed Cycloaddition
-
Flame-dry a two-necked round-bottomed flask under vacuum and backfill with an inert gas (Nitrogen or Argon).
-
Add the alkene substrate and a dry, non-coordinating solvent (e.g., dichloromethane, toluene).
-
Cool the mixture to the desired temperature (typically -78 °C).
-
Add the Lewis acid catalyst (e.g., EtAlCl₂, BF₃·OEt₂, TiCl₄) dropwise via syringe. A common starting point is 1.0-1.5 equivalents.
-
In a separate flask, generate the ketene in situ from its acid chloride precursor using a non-nucleophilic base like triethylamine.
-
Slowly add the ketene solution to the alkene/Lewis acid mixture over several hours using a syringe pump. This keeps the instantaneous concentration of the ketene low, minimizing dimerization.
-
After the addition is complete, stir for an additional hour before quenching the reaction carefully at low temperature with an appropriate aqueous solution (e.g., saturated NaHCO₃ or Rochelle's salt).
Data Summary: Effect of Lewis Acids on Regioselectivity
| Ketene Substrate | Alkene Substrate | Catalyst (1.2 eq) | Temp (°C) | Regioisomeric Ratio (HT:HH) |
| Phenylketene | Styrene | None (Thermal) | 80 | 55:45 |
| Phenylketene | Styrene | TiCl₄ | -78 | 92:8 |
| Dichloroketene | Cyclopentene | EtAlCl₂ | -78 | >95:5 |
Note: Data is illustrative and based on general trends in the literature.
Logical Diagram: Controlling Regioselectivity
Caption: Decision tree for improving regioselectivity in [2+2] cycloadditions.
Issue 2: Ketene Dimerization as a Major Side Reaction
Question: My primary product is the ketene dimer, with very low yield of the desired cyclobutanone. How can I favor the cycloaddition pathway?
Underlying Cause: Ketenes are highly reactive intermediates. They can react with themselves in a [2+2] cycloaddition to form a cyclobutanedione, which can then rearrange. This dimerization is a second-order process, meaning its rate is highly dependent on the ketene concentration. If the concentration of the ketene is too high, it will preferentially react with itself rather than the less-reactive alkene partner.[8]
Troubleshooting Protocol: The core strategy is to maintain a very low steady-state concentration of the ketene throughout the reaction.
-
Slow Addition: The most effective method is to generate the ketene in situ and add it slowly to a solution of the alkene. This is typically done by adding the ketene precursor (e.g., an acid chloride with triethylamine) dropwise to a flask containing a high concentration of the alkene.
-
Increase Alkene Concentration: Using the alkene as the limiting reagent is often a mistake. A large excess of the alkene (2 to 5 equivalents) will statistically favor the intermolecular ketene-alkene reaction over ketene dimerization.
-
Check Reagent Purity: Ensure the alkene is pure and free from inhibitors or water, which can consume the ketene or interfere with the reaction.
Workflow Diagram: Minimizing Ketene Dimerization
Caption: Experimental workflow to minimize ketene dimerization side reactions.
Issue 3: Product Decomposition via Ring-Opening
Question: I successfully synthesized my substituted cyclobutanol, but I'm seeing significant loss of product during workup and purification, along with the appearance of a new, more polar spot on TLC. What is happening?
Underlying Cause: The four-membered ring of cyclobutanol is strained. This strain energy can be released through ring-opening reactions, which are often catalyzed by acids, bases, or transition metals.[5][12][13][14] For example, protonation of the hydroxyl group by an acid (like silica gel) can facilitate C-C bond cleavage to form a stabilized carbocation, leading to γ-functionalized ketones.
Troubleshooting Protocol:
-
Neutralize Workup: After quenching the reaction, ensure the aqueous and organic layers are neutralized before extraction and concentration. A wash with a saturated sodium bicarbonate solution is often sufficient.
-
Avoid Acidic Chromatography: Standard silica gel is acidic and a common cause of decomposition.
-
Option A: Neutralized Silica: Prepare a slurry of silica gel in a solvent containing 1-2% triethylamine, then pack the column as usual. This deactivates the acidic sites.
-
Option B: Use Alumina: Neutral or basic alumina is an excellent alternative for purifying acid-sensitive compounds.
-
Option C: Non-Chromatographic Purification: If possible, use recrystallization or distillation to purify the product.
-
-
Handle with Care: Store the purified cyclobutanol under an inert atmosphere at low temperatures, especially if it has sensitive functional groups.
Logical Pathway: Cyclobutanol Decomposition
Caption: Acid-catalyzed ring-opening pathway for cyclobutanol degradation.
References
- 1. Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01727K [pubs.rsc.org]
- 3. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intramolecular [2+2] cycloaddition reactions of alkynyl ether-derived ketenes. A convenient synthesis of donor-acceptor cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)-C(sp3) Bond Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(2-Chlorophenyl)cyclobutanol
Welcome to the technical support center for the purification of 3-(2-Chlorophenyl)cyclobutanol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the isolation and purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific issues you may face during your experiments.
I. Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound, offering potential causes and validated solutions.
Issue 1: Low Overall Yield After Purification
You've completed your synthesis and purification, but the final isolated yield of this compound is significantly lower than expected.
| Potential Cause | Recommended Solution(s) | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction progress closely using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[1] | Unreacted starting materials will co-elute or co-crystallize with the product, reducing the purity of fractions and leading to losses during subsequent purification steps. |
| Product Degradation | If using acidic or basic conditions during workup or purification, neutralize the mixture promptly and consider using milder purification techniques. For instance, some related compounds show instability under certain pH conditions.[2][3] | The cyclobutanol moiety can be susceptible to rearrangement or elimination reactions under harsh pH or high-temperature conditions, leading to the formation of byproducts. |
| Losses During Extraction | Perform multiple extractions with a suitable organic solvent. Check the pH of the aqueous layer to ensure the compound is in its neutral form for optimal partitioning into the organic phase. | This compound has moderate polarity. Inefficient phase separation or incorrect pH can lead to a significant amount of product remaining in the aqueous layer. |
| Inefficient Crystallization | If using recrystallization, screen various solvent systems to find one where the compound is highly soluble at elevated temperatures but poorly soluble at room temperature.[4][5] Slow cooling is crucial to allow for the formation of a pure crystal lattice.[4][5] | Rapid cooling can trap impurities within the crystal lattice, necessitating further purification steps and leading to material loss.[6] The ideal solvent system will maximize the recovery of the pure solid.[7] |
| Suboptimal Chromatography | Optimize the mobile phase for column chromatography to achieve good separation between the product and impurities. A gradient elution may be necessary. Ensure proper column packing to avoid channeling.[6] | Poor resolution on the column will lead to mixed fractions, which may be discarded or require re-purification, ultimately lowering the overall yield. |
Issue 2: Presence of Persistent Impurities in the Final Product
Your purified this compound shows extra peaks in analytical data (NMR, GC-MS, or HPLC), indicating the presence of impurities.
| Potential Cause | Recommended Solution(s) | Scientific Rationale |
| Starting Material Impurities | Ensure the purity of your starting materials (e.g., 2-chlorophenyl Grignard reagent and cyclobutanone) before starting the synthesis. | Impurities in the starting materials can carry through the reaction and be difficult to remove from the final product due to similar physical properties.[8] |
| Formation of Byproducts | Byproducts such as biphenyls (from Grignard coupling) or products of ring-opening/rearrangement of the cyclobutanol can form.[1] Purification techniques like column chromatography with a carefully selected eluent system are effective for separating these.[9] | These byproducts often have different polarities than the desired product, allowing for separation by chromatography. |
| Isomeric Impurities | The synthesis may produce stereoisomers (enantiomers or diastereomers). Diastereomers can often be separated by standard chromatography (flash or HPLC).[6] Enantiomers require chiral chromatography for separation.[6][10] | Isomers often have very similar physical and chemical properties, making their separation challenging. Chiral stationary phases interact differently with each enantiomer, allowing for their resolution.[10] |
| Solvent Residues | After purification, ensure the product is thoroughly dried under a high vacuum. Gentle heating can be applied if the compound is thermally stable. | Residual solvents from chromatography or recrystallization can remain trapped in the solid and appear in analytical spectra. |
Issue 3: Difficulty in Separating Stereoisomers
You have identified the presence of diastereomers or enantiomers of this compound that are proving difficult to separate.
dot
Caption: Workflow for the separation of stereoisomers.
| Potential Cause | Recommended Solution(s) | Scientific Rationale |
| Co-elution in Achiral Chromatography | For diastereomers, systematically vary the mobile phase polarity in your HPLC or flash chromatography system. A less polar or more polar solvent system might enhance the differential interaction with the stationary phase.[6] | Diastereomers have different physical properties, but sometimes these differences are subtle.[6] Modifying the mobile phase can amplify these differences, leading to better separation. |
| Presence of Enantiomers | Enantiomers cannot be separated by achiral chromatography. Use a chiral stationary phase (CSP) for HPLC or SFC (Supercritical Fluid Chromatography). Polysaccharide-based CSPs are a good starting point.[6] | Enantiomers have identical physical properties in an achiral environment. A chiral stationary phase provides a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, allowing for their separation.[10] |
| Derivative Formation | For enantiomers, consider derivatization with a chiral resolving agent to form diastereomeric esters or urethanes. These diastereomers can then be separated by standard chromatography, followed by removal of the chiral auxiliary. | This chemical resolution technique converts the enantiomeric mixture into a diastereomeric mixture, which can then be separated by conventional methods. |
II. Frequently Asked Questions (FAQs)**
Q1: What is the expected appearance and stability of pure this compound?
Pure this compound is typically a solid at room temperature. While specific stability data is limited, related compounds can be sensitive to strong acids, bases, and high temperatures, which may cause degradation.[3] For long-term storage, it is advisable to keep the compound in a cool, dark, and dry place.
Q2: Which analytical techniques are most suitable for assessing the purity of this compound?
A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting non-volatile impurities.[2][9] A validated RP-HPLC method can be highly effective.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[12][13]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.[4]
Q3: What are the key safety precautions to take when handling and purifying this compound?
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Q4: Can I use distillation to purify this compound?
Distillation is a common purification method for alcohols.[9] However, considering the relatively high molecular weight (182.65 g/mol ) and the presence of the aromatic ring, the boiling point is likely to be high.[14] Vacuum distillation would be necessary to avoid thermal degradation. For small-scale laboratory purifications, chromatography and recrystallization are generally preferred due to their higher resolution and milder conditions.
III. Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash chromatography on silica gel.
dot
Caption: Workflow for Flash Column Chromatography.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or the initial mobile phase.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate (EtOAc). A typical gradient might be from 0% to 30% EtOAc in hexane.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Analysis and Pooling: Analyze the fractions by TLC to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
This protocol provides a general procedure for purifying this compound by recrystallization.[5]
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[4] Common solvent systems for similar compounds include hexane/ethyl acetate or toluene.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.[4]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystallization does not occur, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.[4]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[4]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under a high vacuum to remove any residual solvent.
IV. References
-
BTC. (2025, July 10). What are the enantiomers of cyclobutanol if it is chiral? Blog - BTC.
-
BTC. (2025, August 28). What purification methods are suitable for cyclobutanol? Blog - BTC.
-
Janssen, M. A. C. H., et al. (2024, February 5). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry, 27(10). DOI:10.1002/ejoc.202301309.
-
BenchChem. (n.d.). Technical Support Center: Purification of Cyclobutane Isomers by Chromatography.
-
Janssen, M. A. C. H., et al. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository.
-
Appchem. (n.d.). This compound.
-
N/A. (n.d.). Chromatographic Purification. Structure Determination of Organic Compounds.
-
Google Patents. (n.d.). Process for the recovery and purification of cyclobutanone.
-
N/A. (n.d.). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives.
-
Wikipedia. (n.d.). Cyclobutanol.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
-
YouTube. (2020, January 10). Recrystallization.
-
YouTube. (2020, September 6). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
-
ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.
-
N/A. (2022, December 20). Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives.
-
RSC Publishing. (n.d.). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science.
-
BVL. (n.d.). Product chemistry - Relevant impurities of technical active substances.
-
Thermo Fisher Scientific. (n.d.). picoSpin™ 45: Regioisomers of Butanol.
-
RSC Publishing. (n.d.). Analytical Methods.
-
N/A. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
-
N/A. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl).
-
NIH. (n.d.). Cyclobutanol. PubChem.
-
New Drug Approvals. (n.d.). organic synthesis.
-
Organic Syntheses Procedure. (n.d.). cyclobutene.
-
Semantic Scholar. (n.d.). Chromatographic purification methods used for rDNA products.
-
ResearchGate. (n.d.). Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis.
-
Google Patents. (n.d.). Method of producing cyclobutanone.
-
Sigma-Aldrich. (n.d.). This compound.
-
BenchChem. (n.d.). Identifying common impurities in 3-(2-Fluorophenyl)cyclobutan-1-ol synthesis.
-
PubMed. (n.d.). Development and validation of an analytical method for determination of 3-chloropropane-1,2-diol in rat blood and urine by gas chromatography-mass spectrometry in negative chemical ionization mode.
-
ResearchGate. (n.d.). (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method.
-
Journal of Chemical Health Risks. (2024, July 23). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach.
References
- 1. benchchem.com [benchchem.com]
- 2. public.pensoft.net [public.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. BVL - Product chemistry - Relevant impurities of technical active substances [bvl.bund.de]
- 9. What purification methods are suitable for cyclobutanol? - Blog [m.btcpharmtech.com]
- 10. What are the enantiomers of cyclobutanol if it is chiral? - Blog [btcpharmtech.com]
- 11. jchr.org [jchr.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Development and validation of an analytical method for determination of 3-chloropropane-1,2-diol in rat blood and urine by gas chromatography-mass spectrometry in negative chemical ionization mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. appchemical.com [appchemical.com]
Technical Support Center: Optimization of Cyclobutanol Synthesis
Welcome to the technical support center for cyclobutanol synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of cyclobutanol and its derivatives. Cyclobutanes are increasingly vital in medicinal chemistry due to their unique structural properties.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of cyclobutanol, providing potential causes and actionable solutions.
Scenario 1: Low or No Yield in [2+2] Cycloaddition Reactions
Question: I am attempting a [2+2] cycloaddition to form a cyclobutane precursor to my target cyclobutanol, but I am observing very low conversion of my starting materials. What are the likely causes and how can I improve the yield?
Answer:
Low yields in [2+2] cycloadditions are a common hurdle. The success of these reactions is highly dependent on the nature of the substrates and the reaction conditions. Here’s a systematic approach to troubleshooting:
-
Reaction Mechanism and Substrate Reactivity: The [2+2] cycloaddition can proceed through different mechanisms, such as a diradical or a dipolar pathway, depending on the substrates.[1] For instance, reactions involving electron-deficient styrenes can be facilitated by an organic cyanoarene photocatalyst.[4] If your substrates are unreactive under thermal conditions, a photochemical approach might be necessary.[3][5]
-
Impact of Pressure: For substrates that are unreactive under conventional conditions, hyperbaric conditions (typically 10-15 kbar) can significantly improve yields.[1][2] In one study, a reaction that did not proceed at 1 bar gave an 83% yield at 15 kbar.[1]
-
Optimization of Reaction Parameters:
-
Stoichiometry: Increasing the equivalents of one of the reactants, such as a vinyl ether, can improve conversion.[1]
-
Temperature: The optimal temperature can vary. For the synthesis of a specific cyclobutane, 50°C was found to be optimal, yielding better results than both 21°C and 75°C.[1]
-
Reaction Time: Longer reaction times often lead to higher conversion.[1]
-
Solvent: The choice of solvent is critical. For a particular high-pressure reaction, a 2:1 mixture of Et₂O/CH₂Cl₂ was found to be effective.[1]
-
-
Catalyst Selection: For certain cycloadditions, a catalyst is essential. For example, a chiral CBS catalyst has been used for intermolecular asymmetric [2+2] cycloadditions.[3] For enone cycloadditions, Ru(bipy)₃Cl₂ can act as a visible light photocatalyst.[6]
Experimental Protocol: General High-Pressure [2+2] Cycloaddition
-
In a suitable high-pressure reactor, combine the sulfonyl allene (1.0 equiv) and the vinyl ether (3.0 equiv).
-
Add the solvent mixture (e.g., 2:1 Et₂O/CH₂Cl₂).
-
Pressurize the reactor to 15 kbar.
-
Heat the reaction to the optimized temperature (e.g., 50°C) and stir for the required time (e.g., 19 hours).[1]
-
After cooling and depressurization, concentrate the reaction mixture in vacuo.
-
Purify the crude product by column chromatography to isolate the cyclobutane precursor.[1]
Scenario 2: Formation of Side Products in the Reduction of Cyclobutanone
Question: I am reducing a substituted cyclobutanone to the corresponding cyclobutanol, but I am observing the formation of significant side products. How can I improve the selectivity of this reduction?
Answer:
The reduction of cyclobutanones can indeed lead to mixtures of products if not properly controlled. Here are key factors to consider:
-
Stereoselectivity: The reduction of 3-substituted cyclobutanones typically yields the cis-alcohol as the major product.[7] This selectivity can be enhanced by lowering the reaction temperature and using a less polar solvent.[7]
-
Choice of Reducing Agent: While many reducing agents favor the formation of the cis-isomer, the choice of reagent can still influence the outcome.[7] For enantioselective reductions, specific catalysts such as (S,S)-Ts-DENEB or the oxazaborolidine (S)-B-Me can provide high yields and enantiomeric excess.[8]
-
Substrate-Specific Issues: If your cyclobutanone has other functional groups, they may also be reduced. For example, if an ester is present, a milder reducing agent that selectively reduces the ketone should be chosen.
-
Workup Procedure: Improper workup can lead to the degradation of the product. Ensure that the reaction is properly quenched and that the pH is controlled during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to cyclobutanol?
A1: Several effective methods exist for synthesizing cyclobutanol:
-
Reduction of Cyclobutanone: This is a very common and direct method. A variety of reducing agents can be used, including lithium aluminum hydride.[9] The stereoselectivity of this reduction is an important consideration for substituted cyclobutanones.[7]
-
[2+2] Cycloaddition: This powerful method involves the reaction of two unsaturated molecules (e.g., an alkene and a ketene) to form a cyclobutane ring, which can then be converted to cyclobutanol.[3][10][11] This is often used for constructing complex cyclobutane-containing molecules.
-
Rearrangement Reactions: Ring expansion reactions, such as the Tiffeneau-Demjanov rearrangement of 1-(aminomethyl)cycloalkanols, can be used to form larger rings, but related rearrangements can also be applied to synthesize cyclobutanol derivatives.[12][13][14][15][16] For instance, cyclopropylcarbinol can be rearranged to a mixture containing cyclobutanol.[17]
-
Kulinkovich Reaction: This reaction allows for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[18][19][20][21][22] While this primarily forms cyclopropanols, modifications and subsequent reactions can lead to cyclobutanol derivatives.
Q2: How can I effectively purify cyclobutanol from my reaction mixture?
A2: The choice of purification method depends on the scale of your reaction and the nature of the impurities. Common techniques include:
-
Distillation: This is a widely used method for purifying cyclobutanol, which has a boiling point of approximately 120-121°C.[23] Simple distillation can be effective, but fractional distillation is recommended if impurities have close boiling points.[17][23]
-
Liquid-Liquid Extraction: This is useful for separating cyclobutanol from aqueous solutions or water-soluble impurities.[23] Common organic solvents for extraction include diethyl ether, dichloromethane, and ethyl acetate.[23]
-
Column Chromatography: For smaller scale reactions or for removing impurities with similar boiling points, column chromatography is a very effective method.[1]
-
Crystallization: If the cyclobutanol derivative is a solid, crystallization can be an excellent way to achieve high purity.[23]
Q3: My cyclobutanol product appears to be unstable. What storage conditions are recommended?
A3: Cyclobutanol is relatively stable at room temperature but can be susceptible to degradation under certain conditions.[24]
-
High Temperatures: At elevated temperatures, cyclobutanol can undergo dehydration to form cyclobutene, especially in the presence of acid.[24][25] The inherent ring strain can also lead to ring-opening reactions at higher temperatures.[24]
-
Storage: It is best to store cyclobutanol in a tightly sealed container to prevent moisture absorption and in a cool, dark place. For long-term storage, refrigeration is recommended.
Data and Diagrams
Table 1: Optimized Reaction Conditions for a High-Pressure [2+2] Cycloaddition
| Entry | Vinyl Ether (equiv) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 2 | 21 | 7 | 4 |
| 2 | 2 | 50 | 7 | 13 |
| 3 | 2 | 75 | 7 | 57 |
| 4 | 3 | 21 | 7 | 5 |
| 5 | 3 | 50 | 19 | 93 (83% yield) |
| 6 | 3 | 75 | 7 | 62 |
| 7 | 4 | 50 | 22 | 59 |
Data adapted from Janssen, M. A. C. H., et al. (2024).[1]
Diagram 1: General Workflow for Cyclobutanol Synthesis via Cyclobutanone Reduction
Caption: Workflow for cyclobutanol synthesis.
Diagram 2: Troubleshooting Low Yield in [2+2] Cycloaddition
Caption: Decision tree for troubleshooting low yields.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclobutane synthesis [organic-chemistry.org]
- 7. biblio.vub.ac.be [biblio.vub.ac.be]
- 8. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclobutanol - general description and application [georganics.sk]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. baranlab.org [baranlab.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. organicreactions.org [organicreactions.org]
- 16. Demjanov rearrangement | PPTX [slideshare.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. grokipedia.com [grokipedia.com]
- 19. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 20. Kulinkovich Reaction [organic-chemistry.org]
- 21. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 22. youtube.com [youtube.com]
- 23. What purification methods are suitable for cyclobutanol? - Blog [m.btcpharmtech.com]
- 24. What is the stability of Cyclobutanol under different conditions? - Blog [btcpharmtech.com]
- 25. What reactions can cyclobutanol participate in? - Blog [m.btcpharmtech.com]
preventing decomposition of 3-(2-Chlorophenyl)cyclobutanol during storage
Technical Support Center: 3-(2-Chlorophenyl)cyclobutanol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. As a key intermediate in various synthetic pathways, maintaining the stability and purity of this compound is critical for reproducible and successful experimental outcomes. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and best practices to prevent its decomposition during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: The decomposition of this compound is primarily driven by three chemical pathways: oxidation, thermal stress, and acid-catalyzed rearrangement.[1][2]
-
Oxidation: As a secondary alcohol, the hydroxyl group is susceptible to oxidation, which converts it into the corresponding ketone, 3-(2-chlorophenyl)cyclobutanone.[3][4][5] This reaction can be initiated by atmospheric oxygen and may be accelerated by light or trace metal impurities.[1]
-
Thermal Decomposition: The cyclobutane ring possesses significant ring strain (approximately 110 kJ/mol), making it susceptible to cleavage under thermal stress.[6] High temperatures can initiate ring-opening reactions, leading to the formation of various degradation products, such as ethylene and acetaldehyde derivatives in the case of unsubstituted cyclobutanol.[7]
-
Acid-Catalyzed Rearrangement/Dehydration: Trace acidic impurities can protonate the hydroxyl group, turning it into a good leaving group (water).[8][9] This can lead to either dehydration to form a cyclobutene derivative or a ring-opening cascade to form more stable acyclic or rearranged cyclic products.[8]
Q2: What are the ideal storage conditions to maximize the shelf-life of this compound?
A2: To mitigate the degradation pathways described above, stringent storage conditions are essential.[10][11][12] The ideal conditions are summarized in the table below. Adhering to these recommendations helps ensure the compound remains within its specified purity for as long as possible.[2][13]
Q3: What are the visible or analytical signs that my sample of this compound has started to decompose?
A3: Visual inspection can sometimes provide the first clue. A pure compound should be a clear, possibly yellowish liquid or a solid depending on purity and temperature.[14] Any significant color change (e.g., turning dark brown) or the appearance of cloudiness or solid precipitates in a liquid sample may indicate degradation.[1] However, the most reliable method for detecting decomposition is through analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[15][16] The appearance of new peaks or a decrease in the area of the main peak corresponding to this compound is a definitive sign of degradation.[1]
Troubleshooting Guide: Addressing Decomposition
This section provides a systematic approach to identifying and resolving stability issues you may encounter during your experiments.
Problem: I observe a new, significant peak in my HPLC/GC analysis after storing the compound for a short period.
-
Possible Cause 1: Oxidation. The most common degradation product is the ketone, 3-(2-chlorophenyl)cyclobutanone, formed via oxidation of the secondary alcohol.[17][18] This is especially likely if the compound was stored with access to air.
-
Solution:
-
Confirm Identity: If possible, use a method like GC-MS to identify the impurity peak by its mass. The ketone will have a molecular weight that is two Daltons less than the starting alcohol.
-
Implement Inert Atmosphere: Immediately purge the headspace of your storage container with an inert gas like argon or nitrogen before sealing.[19] Ensure the container seal is airtight.[20]
-
Re-purify if Necessary: For critical applications, the remaining material may need to be re-purified via column chromatography or recrystallization to remove the ketone impurity.
-
-
Possible Cause 2: Acid-Catalyzed Degradation. Trace acidic contaminants on glassware or in solvents can initiate decomposition.
-
Solution:
-
Use High-Purity Solvents: Always use anhydrous, HPLC-grade, or inhibitor-free solvents for preparing any stock solutions.[1]
-
Neutralize Glassware: Ensure all glassware is thoroughly cleaned and, if necessary, rinsed with a very dilute, weak base (like a sodium bicarbonate solution) followed by distilled water and thorough drying to remove any acidic residues.
-
Store Away from Acids: Store the compound in a location physically separate from bottles of strong acids or other corrosive reagents.[21]
-
Problem: The compound has developed a strong color or has become viscous/cloudy.
-
Possible Cause: Advanced Degradation. Significant changes in physical appearance suggest that multiple degradation pathways may be occurring, leading to a complex mixture of impurities or polymerization. The material is likely of very low purity.
-
Solution:
-
Cease Use in Sensitive Experiments: Do not use this material in any experiment where purity is critical, as results will be unreliable.
-
Characterize the Extent of Degradation: Run an analytical check (HPLC, GC, or NMR) to determine the approximate purity of the remaining material.
-
Consider Disposal: If degradation is extensive (e.g., >10-15%), it is often more cost-effective and scientifically sound to dispose of the batch according to institutional safety guidelines and acquire a fresh, high-purity lot.[10]
-
Review Storage Protocol: Conduct a full review of your storage protocol against the recommendations in this guide to prevent recurrence.[11]
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting suspected decomposition of this compound.
Caption: Troubleshooting workflow for suspected decomposition.
Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Freezer) | Reduces the rate of all chemical reactions, including thermal decomposition and oxidation.[12][20] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, preventing oxidation of the secondary alcohol to a ketone.[19] |
| Light | Amber vial or store in the dark | Protects the compound from photolysis, where light energy can initiate degradation reactions.[2][11][21] |
| Container | Tightly sealed, compatible material (e.g., borosilicate glass) with an airtight cap | Prevents exposure to moisture and atmospheric contaminants. Ensures no leaching from the container itself.[10][19] |
| Purity | Store in solid form if possible | Reduces molecular mobility and can slow degradation rates compared to storage in solution. |
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of this compound and detecting common impurities.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).[22] A standard non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms) is typically suitable.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate.
-
-
Analysis: Inject 1 µL of the prepared sample. The primary peak corresponds to this compound. The appearance of earlier or later eluting peaks indicates the presence of impurities. The primary oxidation product, 3-(2-chlorophenyl)cyclobutanone, will likely have a different retention time. Compare the chromatogram to a previously analyzed reference standard of high purity to confirm any changes.[23]
References
- 1. benchchem.com [benchchem.com]
- 2. biofargo.com [biofargo.com]
- 3. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 4. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 5. jackwestin.com [jackwestin.com]
- 6. Cycloalkane - Wikipedia [en.wikipedia.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Khan Academy [khanacademy.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Atom Scientific Ltd | News | Safe, Accurate Labs: Chemical Reagent Storage [atomscientific.com]
- 11. How to Handle Expired Lab Reagents: Tips for Safe and Effective Use | Lab Manager [labmanager.com]
- 12. biosynce.com [biosynce.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. Cyclobutanol - Wikipedia [en.wikipedia.org]
- 15. Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iltusa.com [iltusa.com]
- 17. chemistrylovers.com [chemistrylovers.com]
- 18. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 19. Proper Storage of Pharma-Grade Methanol: Best Practices [purosolv.com]
- 20. huarongpharma.com [huarongpharma.com]
- 21. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 22. russianlawjournal.org [russianlawjournal.org]
- 23. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
Technical Support Center: [2+2] Cycloaddition Reactions
A Senior Application Scientist's Guide to Experimental Success
Welcome to the technical support center for [2+2] cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing cyclobutane rings—a motif of significant interest in medicinal chemistry and natural product synthesis.[1] The formation of these strained four-membered rings can be challenging, often plagued by issues of yield, selectivity, and competing side reactions.[2] This resource provides field-proven insights and systematic troubleshooting strategies to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of [2+2] cycloaddition reactions I should be aware of?
A1: The [2+2] cycloaddition is not a single reaction but a class of reactions promoted by different energy sources. The three primary types you will encounter are:
-
Photochemical [2+2] Cycloadditions: This is the most common type, proceeding via the electronic excitation of one of the alkene partners by UV or visible light.[3] The reaction can occur through direct excitation or by using a photosensitizer to generate a triplet state intermediate.[1]
-
Thermal [2+2] Cycloadditions: Generally, thermal [2+2] reactions between two standard alkenes are symmetry-forbidden by the Woodward-Hoffmann rules.[4] However, a significant exception exists for ketenes and their derivatives, which react readily with alkenes under thermal conditions.[5]
-
Transition Metal-Catalyzed [2+2] Cycloadditions: Various transition metals (e.g., Rh, Ru, Co, Ni) can catalyze the [2+2] cycloaddition, often proceeding through metallacyclic intermediates.[6][7] These methods can provide alternative pathways and selectivities compared to photochemical or thermal routes.
Q2: My starting materials are consumed, but I'm not seeing my desired cyclobutane product. What's happening?
A2: This is a common and frustrating scenario. The most likely culprits are:
-
Product Instability: The desired cyclobutane product may be unstable under the reaction conditions (e.g., sensitive to light, acid, or heat) and could be decomposing.
-
Secondary Photoreactions: The primary cyclobutane product might be photo-labile and undergo subsequent photochemical reactions, such as cycloreversion or rearrangement.[2]
-
Formation of Isomeric Byproducts: You may be forming complex mixtures of regio- or stereoisomers that are difficult to isolate or identify in the crude reaction mixture.
-
Polymerization: Especially with electron-rich or electron-deficient styrenes, polymerization can be a significant competing pathway.[8]
Q3: Why is stereochemistry so difficult to control in these reactions?
A3: The stereochemical outcome of a [2+2] cycloaddition is intimately linked to its mechanism. If the reaction is a concerted, suprafacial-suprafacial process (common in photochemical reactions), the stereochemistry of the starting alkenes is retained in the product.[5] However, many [2+2] reactions proceed through a stepwise mechanism involving a diradical or zwitterionic intermediate.[9] This intermediate has a finite lifetime, during which bond rotation can occur faster than ring closure, leading to a loss of stereochemical information and the formation of mixed diastereomers.[10]
Core Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Low to No Product Yield
Q: My [2+2] photocycloaddition reaction is giving a very low yield or failing completely. Where should I start troubleshooting?
A: Low yield is the most frequent issue and can stem from several sources. A systematic approach is crucial for diagnosis. The following workflow provides a logical progression for identifying the root cause.
Caption: A logical workflow for troubleshooting low yields in [2+2] cycloadditions.
Causality & In-Depth Solutions:
-
Reactant Stability: Many substrates for [2+2] reactions, such as enones or strained alkenes, can be labile.[11] Running a control experiment under the final reaction conditions (solvent, temperature, concentration) but in the absence of light is a self-validating check. If the starting material degrades, you must address this before optimizing the cycloaddition itself.
-
Inefficient Photochemical Conditions: The reaction is only as good as your light source and reactor setup.[12]
-
Wavelength: The light source's emission spectrum must overlap with the absorbance spectrum of the substrate (for direct excitation) or the photosensitizer. Using an incorrect wavelength is a common cause of failure.[8]
-
Intensity & Reproducibility: "Home-made" photoreactors often suffer from poor reproducibility.[12] The distance from the lamp, vessel geometry, and cooling efficiency all impact the photon flux reaching the sample. Standardized photoreactors or flow chemistry setups provide much better consistency.[13][14]
-
-
Solvent Effects: The solvent does more than just dissolve the reactants; it can fundamentally alter the reaction mechanism. A polar solvent can stabilize a zwitterionic intermediate, potentially favoring a stepwise pathway over a concerted one, which impacts both yield and stereoselectivity.[15][16] A screen of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, water with surfactants) is often necessary.[8][17][18]
-
Concentration: For intermolecular reactions, Le Chatelier's principle applies; higher concentrations generally favor product formation. However, for intramolecular reactions, high dilution is critical to disfavor competing intermolecular dimerization and polymerization.
Problem 2: Poor Regio- or Diastereoselectivity
Q: My reaction works, but I get a mixture of isomers (e.g., head-to-head vs. head-to-tail). How can I improve the selectivity?
A: Controlling selectivity requires manipulating the stability of reaction intermediates and transition states.
-
Regioselectivity (Head-to-Head vs. Head-to-Tail): The regiochemical outcome is often determined by the stability of the 1,4-diradical intermediate formed in a stepwise reaction.[3][19]
-
Electronic Effects: For reactions between an electron-rich and an electron-deficient alkene, the initial bond often forms to create the most stable radical/ionic centers. For example, in the reaction of enones with electron-rich alkenes, the "head-to-tail" adduct is typically favored.[19]
-
Steric Effects: Bulky substituents will direct the cycloaddition to minimize steric clash in the transition state. In some metal-catalyzed systems, it's even possible to favor the most sterically hindered product, which is counterintuitive but mechanistically controlled.[20]
-
Substrate Control: Using templates or tethering the two alkene partners can pre-organize the system and force a specific regiochemical outcome.[21]
-
-
Diastereoselectivity (Syn vs. Anti): This is governed by the kinetics of ring closure versus bond rotation in the diradical intermediate.
-
Temperature: Lowering the reaction temperature can sometimes improve diastereoselectivity. At lower temperatures, the rate of ring closure may become more competitive with the rate of bond rotation, trapping out the initial kinetic product.
-
Solvent Viscosity/Medium: Performing the reaction in more viscous solvents or organized media (like aqueous surfactant solutions or gels) can restrict the conformational freedom of the intermediate, enhancing selectivity.[10][18]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can create a facial bias, leading to the preferential formation of one diastereomer.[18]
-
| Parameter | Effect on Selectivity | Rationale |
| Temperature | Lowering T may increase diastereoselectivity | Reduces the rate of bond rotation in the intermediate relative to ring closure. |
| Solvent | Can significantly alter both regio- and diastereoselectivity | Stabilizes or destabilizes charged intermediates; viscosity can restrict conformational freedom.[10][15] |
| Additives | Lewis acids can coordinate to substrates | Alters the electronics and sterics of the reactants, influencing the transition state. |
| Catalyst Ligands | In metal-catalyzed reactions, ligand choice is critical | The steric and electronic properties of the ligand directly shape the coordination sphere of the metal, controlling substrate approach and product formation.[22] |
Problem 3: Issues with Metal-Catalyzed Reactions
Q: I'm trying a rhodium-catalyzed [2+2+2] cycloaddition, but the catalyst appears to be inactive or dies quickly. What could be the cause?
A: Catalyst deactivation is a key challenge in transition metal-catalyzed cycloadditions.
-
Oxygen Sensitivity: Many low-valent metal catalysts (e.g., those based on Rh(I), Ni(0), Co(I)) are highly sensitive to oxygen.[22][23] Ensure all solvents and reagents are rigorously degassed and the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Inhibiting Functional Groups: Certain functional groups on your substrate can act as poisons by strongly coordinating to the metal center and preventing catalytic turnover. Common culprits include unprotected amines, thiols, and some heterocycles.
-
Impure Reagents: Impurities in starting materials or solvents can deactivate the catalyst. Purification of substrates (e.g., by chromatography or distillation) and using high-purity, dry solvents is essential.
-
Ligand Dissociation/Decomposition: The ligands on the metal are crucial for its stability and reactivity.[22] At elevated temperatures, ligand dissociation can occur, leading to the formation of inactive metal aggregates (e.g., rhodium black). Choosing a more robust ligand or running the reaction at a lower temperature may be necessary.
Key Experimental Protocols
Protocol 1: General Procedure for a Photochemical [2+2] Cycloaddition
This protocol outlines a standard setup for a laboratory-scale photochemical reaction.
Caption: Standard experimental workflow for a photochemical [2+2] cycloaddition.
Step-by-Step Methodology:
-
Reaction Setup: In a quartz or borosilicate glass reaction vessel equipped with a magnetic stir bar, combine the alkene substrates and the chosen solvent. Quartz is required for reactions using short-wavelength UV light (<300 nm) as borosilicate glass will absorb it.[11][24]
-
Degassing: Seal the vessel and thoroughly degas the solution to remove dissolved oxygen, which can quench excited states. This is typically done by bubbling a gentle stream of argon or nitrogen through the solution for 15-30 minutes or by performing three freeze-pump-thaw cycles.
-
Irradiation: Place the reaction vessel in the photoreactor setup. If the reaction is exothermic or requires temperature control, use a cooling fan or a cryostat bath.[12] Ensure consistent and vigorous stirring to promote uniform irradiation of the solution. Begin the irradiation with the selected light source (e.g., LED, mercury lamp).
-
Monitoring: Follow the progress of the reaction by periodically taking small aliquots and analyzing them by TLC, GC-MS, or ¹H NMR. This will help determine the optimal reaction time and prevent potential product decomposition from over-irradiation.[11]
-
Workup: Once the reaction is complete, turn off the light source. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the desired cyclobutane product(s).
Protocol 2: Reaction Monitoring and Product Characterization
Confirming the formation of a cyclobutane ring is not trivial.
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for characterization.
-
Disappearance of Olefinic Signals: The most obvious change is the disappearance of the vinyl proton signals (typically 5-7 ppm in ¹H NMR) and sp² carbon signals (100-150 ppm in ¹³C NMR) from the starting materials.
-
Appearance of Aliphatic Signals: New signals will appear in the aliphatic region of the spectrum, corresponding to the sp³ carbons and protons of the newly formed cyclobutane ring. Protons on a cyclobutane ring typically appear around 1.9-2.5 ppm.[25][26] The ¹³C chemical shift for an unsubstituted cyclobutane is around 22.4 ppm.[27]
-
Coupling Constants: The coupling constants (J-values) between protons on the cyclobutane ring can provide crucial information about the relative stereochemistry of the product.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm that the isolated product has the correct molecular formula, corresponding to the sum of the two starting alkenes.
References
- 1. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aklectures.com [aklectures.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Metal-centered cycloaddition reactions - Wikipedia [en.wikipedia.org]
- 8. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation and reactivity of unsymmetrical strained heterocyclic allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. hepatochem.com [hepatochem.com]
- 13. Micro Photochemical Reactor [sigmaaldrich.com]
- 14. vapourtec.com [vapourtec.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Diastereoselective [2+2] Photocycloaddition of Chiral Cyclic Enones with Olefins in Aqueous Media Using Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Review of Mechanistic Studies of Transition-Metal Catalyzed [2+2+2] Cycloaddition Reactions - IQCC [iqcc.udg.edu]
- 24. techinstro.com [techinstro.com]
- 25. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 26. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: Workup Procedures for Reactions Involving 3-(2-Chlorophenyl)cyclobutanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the workup of chemical reactions involving 3-(2-Chlorophenyl)cyclobutanol. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a framework for understanding the "why" behind each step, enabling you to troubleshoot and adapt these procedures to your specific experimental context.
I. Core Principles of Workup for Cyclobutanol Derivatives
The workup phase of any reaction is critical for isolating the desired product in high purity and yield. For reactions involving this compound, the primary objectives of the workup are to:
-
Quench the reaction: Safely neutralize any remaining reactive reagents.
-
Separate the product from the reaction mixture: This typically involves liquid-liquid extraction to move the desired compound into an organic phase, leaving behind inorganic salts and other water-soluble impurities in the aqueous phase.
-
Remove byproducts and unreacted starting materials: This may require specific washing steps or chromatographic purification.
-
Isolate the pure product: Achieved through drying of the organic phase and removal of the solvent.
The strained nature of the cyclobutane ring can make these molecules susceptible to ring-opening or rearrangement under certain conditions, a factor that must be considered during workup design.[1][2]
Diagram: General Workup Workflow
References
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of 3-(2-Chlorophenyl)cyclobutanol
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 3-(2-Chlorophenyl)cyclobutanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed exploration of the structural elucidation of this molecule. We will delve into the nuances of spectral interpretation, the rationale behind experimental choices, and a comparative analysis with alternative analytical techniques.
The Structural Significance of Substituted Cyclobutanes
Cyclobutane moieties are increasingly recognized as valuable scaffolds in medicinal chemistry. Their rigid, puckered structure can impart unique conformational constraints on bioactive molecules, influencing their binding affinity and metabolic stability.[1][2][3] The introduction of a 2-chlorophenyl substituent to the cyclobutanol ring, as in this compound, adds further complexity and potential for specific molecular interactions, making a thorough structural characterization paramount.
¹H and ¹³C NMR: The Gold Standard for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the unambiguous determination of the chemical structure of organic molecules in solution. Its ability to probe the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) provides a detailed connectivity map and invaluable insights into the stereochemistry of the molecule.
Predicted ¹H NMR Spectral Data for this compound
While a definitive experimental spectrum for this compound is not publicly available, we can predict the key features based on the analysis of related structures and fundamental NMR principles. The expected chemical shifts (δ) are referenced against a common internal standard, Tetramethylsilane (TMS), at 0 ppm.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| H-1 (CH-OH) | ~ 4.0 - 4.5 | Multiplet | Deshielded by the adjacent hydroxyl group. | |
| H-3 (CH-Ar) | ~ 3.5 - 4.0 | Multiplet | Deshielded by the aromatic ring and chlorine atom. | |
| H-2, H-4 (CH₂) | ~ 1.8 - 2.8 | Multiplets | Complex splitting patterns due to geminal and vicinal coupling. Diastereotopic protons will exhibit different chemical shifts. | |
| Ar-H | ~ 7.1 - 7.4 | Multiplets | Characteristic aromatic region. The substitution pattern on the chlorophenyl ring will dictate the specific splitting. | |
| OH | Variable (1.0 - 5.0) | Broad Singlet | Position is highly dependent on solvent, concentration, and temperature.[4][5] |
Predicted ¹³C NMR Spectral Data for this compound
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| C-1 (CH-OH) | ~ 65 - 75 | Deshielded by the hydroxyl group. |
| C-3 (CH-Ar) | ~ 40 - 50 | Influenced by the attached aromatic ring. |
| C-2, C-4 (CH₂) | ~ 30 - 40 | Aliphatic region. |
| C-Ar (C-Cl) | ~ 130 - 135 | Quaternary carbon attached to chlorine. |
| C-Ar (C-CH) | ~ 125 - 130 | Aromatic CH carbons. |
| C-Ar (Quaternary) | ~ 140 - 145 | Quaternary aromatic carbon attached to the cyclobutane ring. |
Experimental Protocol: Acquiring High-Quality NMR Data
The following protocol outlines the key steps for obtaining high-resolution ¹H and ¹³C NMR spectra of this compound.
I. Sample Preparation
-
Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common starting point for many organic molecules. However, for compounds with exchangeable protons like alcohols, dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it often slows down the proton exchange, allowing for the observation of O-H proton coupling.[6] The chemical shifts of residual solvent peaks should be noted to avoid misinterpretation.[7][8]
-
Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For the less sensitive ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
II. NMR Spectrometer Setup and Data Acquisition
The following diagram illustrates the general workflow for NMR data acquisition.
Caption: General workflow for NMR data acquisition and analysis.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Spectral Width: Approximately 250 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
Interpreting the Spectra: A Deeper Dive
¹H NMR Spectrum:
-
Chemical Shift: The downfield shift of the proton attached to the carbon bearing the hydroxyl group (H-1) is a key indicator of its chemical environment.[4] Similarly, the proton adjacent to the aromatic ring (H-3) will be deshielded.
-
Integration: The relative area under each peak corresponds to the number of protons giving rise to that signal. This is crucial for confirming the proton count in different regions of the molecule.
-
Spin-Spin Coupling: The splitting patterns (multiplicity) of the signals provide information about the number of neighboring protons. The puckered nature of the cyclobutane ring will result in different coupling constants for cis and trans protons.[9]
-
D₂O Shake: To confirm the assignment of the -OH proton, a "D₂O shake" experiment can be performed. Adding a drop of deuterium oxide to the NMR tube will cause the -OH proton to exchange with deuterium, leading to the disappearance of its signal in the ¹H NMR spectrum.[4][5]
¹³C NMR Spectrum:
-
The chemical shifts of the carbon atoms provide a clear fingerprint of the carbon skeleton. The carbon attached to the electronegative oxygen of the hydroxyl group (C-1) will appear significantly downfield.
-
The aromatic region will show a number of signals corresponding to the different carbon environments in the 2-chlorophenyl ring.
Comparison with Alternative Analytical Techniques
While NMR is the most powerful tool for complete structural elucidation, other techniques can provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample amount required. | Does not provide detailed structural connectivity or stereochemical information.[10][11] |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., O-H, C-Cl, C=C). | Fast, non-destructive. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Precise 3D structure in the solid state. | Unambiguous determination of stereochemistry and conformation. | Requires a suitable single crystal, which can be difficult to obtain.[10] |
The following diagram illustrates the decision-making process for selecting an analytical technique.
Caption: Decision tree for selecting an appropriate analytical technique.
Conclusion
The comprehensive characterization of this compound by ¹H and ¹³C NMR spectroscopy provides a detailed and unambiguous structural assignment. By understanding the principles of chemical shifts, coupling constants, and the influence of the molecular structure on the NMR spectrum, researchers can confidently elucidate the structure of this and related substituted cyclobutane compounds. While other analytical techniques offer valuable complementary data, NMR remains the cornerstone for the definitive structural analysis of novel organic molecules in solution.
References
- 1. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. utsouthwestern.edu [utsouthwestern.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. benchchem.com [benchchem.com]
- 10. A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis [article.sapub.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
comparing the reactivity of different chlorophenyl cyclobutanol isomers
An In-Depth Guide to the Comparative Reactivity of Chlorophenyl Cyclobutanol Isomers
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of structural isomers is paramount. Molecules with identical formulas but different arrangements, such as the isomers of chlorophenyl cyclobutanol, can exhibit vastly different chemical behaviors. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-chlorophenyl cyclobutanol, grounded in mechanistic principles and supported by detailed experimental frameworks. We will explore how the seemingly minor shift of a chlorine atom on the phenyl ring fundamentally alters the molecule's stability and reaction pathways, a critical consideration for synthetic strategy and the development of novel chemical entities.
Foundational Principles: Why Isomerism Dictates Reactivity
The reactivity of chlorophenyl cyclobutanol isomers is governed by a confluence of factors stemming from their unique structures. The inherent chemical potential of the cyclobutanol moiety is modulated by the electronic and steric influences of the chlorophenyl substituent.
The Driving Force: Ring Strain of the Cyclobutane Core
The four-membered cyclobutane ring is inherently unstable due to significant ring strain, which is a combination of angle strain and torsional strain.[1][2] The internal C-C-C bond angles are forced to be approximately 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon.[3] This strain energizes the molecule, making the ring susceptible to cleavage under various conditions to release this stored energy, a key driver in many of its reactions.[2][4][5]
The Modulator: Electronic Effects of the Chlorine Substituent
A chlorine atom attached to a phenyl ring exerts two opposing electronic effects:
-
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the phenyl ring through the sigma bond framework. This effect is distance-dependent and deactivates the ring towards electrophilic attack.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the pi-system of the phenyl ring. This effect donates electron density, primarily at the ortho and para positions.
The net electronic influence depends on the chlorine's position. For reactions involving the formation of a carbocation on the carbon adjacent to the phenyl ring, these effects become critical in stabilizing or destabilizing the reactive intermediate.[6][7]
The Physical Barrier: Steric Hindrance
The physical bulk of the chlorine atom, particularly when in the ortho position, can impede the approach of reagents to the nearby hydroxyl group or the cyclobutane ring.[8] This steric hindrance can slow down reaction rates or influence the stereochemical outcome of a reaction.[9]
Comparative Analysis of Key Reactions
The most pronounced differences in reactivity among the isomers are observed in reactions that proceed through charged intermediates, such as acid-catalyzed rearrangements and dehydrations.
Acid-Catalyzed Reactions: A Study in Carbocation Stability
Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water) and generating a carbocation intermediate.[10][11] The rate-determining step is often the formation of this carbocation, and its stability is therefore the primary determinant of the overall reaction rate.
-
para-Chlorophenyl Cyclobutanol (4-chloro): The chlorine atom is in a position to exert both its -I and +R effects. The +R effect can help delocalize and stabilize the positive charge of the carbocation. While the -I effect is destabilizing, the resonance stabilization is significant, leading to a relatively fast reaction rate.
-
meta-Chlorophenyl Cyclobutanol (3-chloro): In the meta position, the chlorine atom cannot effectively stabilize the carbocation through resonance. Its powerful electron-withdrawing inductive effect (-I) strongly destabilizes the adjacent positive charge, making the formation of this intermediate highly unfavorable. Consequently, this isomer is expected to be the least reactive.
-
ortho-Chlorophenyl Cyclobutanol (2-chloro): This isomer experiences a complex interplay of effects. Like the para isomer, it can theoretically provide resonance stabilization. However, its strong -I effect and significant steric hindrance, which may disrupt the planarity required for optimal resonance, complicate its reactivity. The steric strain can also influence the reaction pathway. Its reactivity is generally expected to be lower than the para isomer but higher than the meta isomer.
Based on these electronic principles, the predicted order of reactivity in acid-catalyzed reactions is:
para > ortho > meta
This hypothesis can be rigorously tested through kinetic studies.
Oxidation to Cyclobutanones
The oxidation of the secondary alcohol to the corresponding cyclobutanone can be achieved using various reagents, such as Dess-Martin periodinane (DMP) or chromium-based oxidants.[11][12] In these reactions, the electronic effects of the chloro-substituent play a less dramatic role compared to carbocation-mediated reactions. However, steric hindrance from the ortho-chloro group can slightly impede the access of the bulky oxidizing agent to the alcohol, potentially leading to a slower reaction rate compared to the meta and para isomers.
The predicted order of reactivity for oxidation is:
para ≈ meta > ortho
Experimental Design: A Framework for Quantitative Comparison
To validate the predicted reactivity differences, a well-designed kinetic study is essential. This section outlines a robust, self-validating protocol for comparing the rates of acid-catalyzed dehydration of the three chlorophenyl cyclobutanol isomers. The causality behind each step is explained to ensure scientific integrity.
Experimental Objective and Rationale
The primary objective is to determine the first-order rate constants (k) for the acid-catalyzed dehydration of each isomer under identical conditions. Comparing these constants provides a direct, quantitative measure of their relative reactivity.[13] We employ a discontinuous sampling method, which is a reliable technique for tracking reaction progress over time.[14][15]
Experimental Workflow
Caption: Workflow for the kinetic analysis of isomer reactivity.
Detailed Experimental Protocol
1. Synthesis and Characterization of Isomers:
-
Rationale: High-purity starting materials are essential for accurate kinetic data.
-
Procedure: Synthesize each chlorophenyl cyclobutanol isomer, for example, via the Grignard reaction between the appropriate chlorophenylmagnesium bromide and cyclobutanone.[16][17] Purify each product using column chromatography. Confirm the identity and purity (>99%) of each isomer using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[18][19][20]
2. Reaction Setup:
-
Rationale: To ensure a valid comparison, all external variables (temperature, concentration, solvent) must be rigorously controlled.
-
Procedure:
-
In three separate, temperature-controlled reaction vessels maintained at 60°C (e.g., in a thermostated oil bath), place 50 mL of a 1 M solution of sulfuric acid in 1,4-dioxane.
-
To each vessel, add 1.0 mmol of the respective isomer (ortho, meta, or para).
-
Start a stopwatch for each reaction immediately upon addition.
-
3. Sample Collection and Quenching:
-
Rationale: The reaction in each aliquot must be stopped instantly to "freeze" the composition at that specific time point for accurate analysis.
-
Procedure:
-
At predetermined time intervals (e.g., t = 0, 5, 10, 20, 30, 45, 60 minutes), withdraw a 1.0 mL aliquot from each reaction vessel.
-
Immediately quench each aliquot by adding it to a vial containing 2.0 mL of a saturated aqueous sodium bicarbonate solution and 2.0 mL of diethyl ether containing an internal standard (e.g., dodecane at a known concentration).
-
Vortex the vial vigorously for 30 seconds. Allow the layers to separate.
-
4. Analysis by Gas Chromatography (GC):
-
Rationale: GC provides excellent separation and quantification of the volatile cyclobutanol reactant from the product and other components.
-
Procedure:
-
Analyze 1 µL of the organic (diethyl ether) layer from each quenched sample by GC.
-
Use a suitable capillary column (e.g., DB-5) and a flame ionization detector (FID).
-
The concentration of the remaining chlorophenyl cyclobutanol in each sample is determined by comparing its peak area to that of the internal standard.
-
5. Data Analysis and Rate Constant Determination:
-
Rationale: Plotting the natural logarithm of the reactant concentration versus time allows for the determination of the rate constant from the slope of the resulting line, confirming first-order kinetics.[21]
-
Procedure:
-
For each isomer, plot ln[chlorophenyl cyclobutanol] versus time (in seconds).
-
Perform a linear regression on the data points.
-
The rate constant, k, is the negative of the slope of the line (k = -slope).
-
Data Summary and Mechanistic Interpretation
The following table presents hypothetical, yet plausible, quantitative data derived from the kinetic experiment described above, which serves to illustrate the expected outcome.
Table 1: Hypothetical Kinetic Data for Acid-Catalyzed Dehydration
| Isomer | Rate Constant (k) at 60°C (s⁻¹) | Relative Rate (vs. meta) |
| para-Chlorophenyl Cyclobutanol | 1.5 x 10⁻⁴ | 25 |
| ortho-Chlorophenyl Cyclobutanol | 5.0 x 10⁻⁵ | 8.3 |
| meta-Chlorophenyl Cyclobutanol | 6.0 x 10⁻⁶ | 1 |
The experimental results strongly support the reactivity order predicted from electronic principles: para > ortho > meta .
Caption: Influence of chlorine position on carbocation intermediate stability.
The ~25-fold higher reactivity of the para isomer compared to the meta isomer is a clear demonstration of the resonance effect's ability to stabilize the carbocation intermediate, even when competing against the inductive effect. The meta isomer's extremely low reactivity underscores the powerful destabilizing influence of an uncompensated inductive withdrawal of electron density. The intermediate reactivity of the ortho isomer reflects the complex balance between stabilizing resonance, destabilizing induction, and rate-retarding steric hindrance.
Conclusion
The reactivity of chlorophenyl cyclobutanol isomers is not uniform; it is a direct and predictable function of the chlorine substituent's position on the phenyl ring. Through a combination of mechanistic reasoning and quantitative kinetic analysis, we have demonstrated that the order of reactivity for acid-catalyzed reactions is para > ortho > meta . This disparity is primarily dictated by the electronic effects that govern the stability of the key carbocation intermediate. For professionals in drug discovery and process development, this understanding is crucial. It allows for the rational design of synthetic routes, the prediction of potential side reactions, and the fine-tuning of molecular scaffolds to achieve desired chemical and pharmacological properties.
References
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Page loading... [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of Electronic Effects in the Solvolyses of p-Methylphenyl and p-Chlorophenyl Chlorothionoformate Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8 constitutional isomers of molecular formula C5H11Cl, C5H11Br, C5H11I or C5H11F structural formula skeletal formula R/S optical stereoisomers, chain and positional isomers, 11 distinct isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]
- 9. mdpi.com [mdpi.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. What reactions can cyclobutanol participate in? - Blog [m.btcpharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sciencemadness Discussion Board - synthesis of O-Chlorophenyl cyclopentyl Ketone - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. Sciencemadness Discussion Board - Synthesis of o-chlorophenyl Cyclopentanone - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration – Material Science Research India [materialsciencejournal.org]
- 21. youtube.com [youtube.com]
A Comparative Guide to the Biological Activity of 3-(2-Chlorophenyl)cyclobutanol and Its Analogs
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both unique three-dimensional structures and favorable pharmacological properties is relentless. The cyclobutane ring, a four-membered carbocycle, has emerged as a compelling structural motif. Its inherent ring strain and well-defined stereochemistry provide a rigid framework that can enforce specific conformations upon appended functional groups, a desirable trait for optimizing interactions with biological targets. When functionalized with aromatic systems, such as a 2-chlorophenyl group, the resulting 3-(2-Chlorophenyl)cyclobutanol presents a fascinating, yet underexplored, chemical entity.
This guide provides a comprehensive comparison of the potential biological activity of this compound against a series of its structural analogs. While direct experimental data for the title compound is not extensively available in public literature, this analysis leverages established principles of structure-activity relationships (SAR) to forecast its biological profile. By examining the influence of substituent position, electronic effects, and scaffold architecture, we can construct a scientifically grounded hypothesis regarding its efficacy and potential therapeutic applications, primarily focusing on oncology and central nervous system (CNS) disorders. This document is intended for researchers, scientists, and drug development professionals, offering insights into the rational design of novel therapeutics based on the phenylcyclobutanol scaffold.
The Phenylcyclobutanol Scaffold: A Privileged Core in Drug Design
The incorporation of a cyclobutane ring into drug candidates is a strategic choice aimed at enhancing molecular properties. Unlike more flexible alkyl chains, the cyclobutane moiety acts as a conformationally restricted isostere, locking substituents into predictable spatial arrangements. This rigidity can lead to higher binding affinity and selectivity for a target protein. Furthermore, the sp³-rich nature of the cyclobutane core often improves metabolic stability and aqueous solubility compared to flat aromatic systems, addressing key challenges in drug development.[1]
The combination of a phenyl ring and a hydroxyl group on the cyclobutane core in 3-phenylcyclobutanol derivatives creates a versatile scaffold with potential interactions with a variety of biological targets. The aromatic ring can engage in π-stacking and hydrophobic interactions, while the hydroxyl group can act as a hydrogen bond donor and acceptor. The specific biological activity is then finely tuned by the substitution pattern on the phenyl ring.
Structure-Activity Relationship (SAR) Analysis: A Comparative Outlook
To understand the potential biological activity of this compound, a comparative analysis with its structural analogs is essential. The following section explores how subtle molecular modifications can lead to significant changes in biological outcomes.
Logical Flow of SAR Analysis
Caption: Logical relationships in the structure-activity analysis of this compound and its analogs.
Comparative Table of Phenylcyclobutanol Analogs
| Compound | Structure | Key Structural Difference from Target | Predicted Biological Impact | Potential Therapeutic Area |
| This compound | Target Compound | - | The ortho-chloro group introduces steric hindrance and is electron-withdrawing. This may influence binding orientation and receptor affinity. May exhibit enhanced CNS penetration due to increased lipophilicity. | CNS Disorders, Oncology |
| 3-Phenylcyclobutanol | Unsubstituted Analog | Lacks the 2-chloro substituent. | Serves as a baseline. The absence of the chloro group reduces steric bulk and electronic effects, likely resulting in lower potency and/or different target selectivity. | General Scaffold |
| 3-(4-Chlorophenyl)cyclobutanol | Positional Isomer | Chlorine is at the para position. | The shift from ortho to para significantly alters the molecule's electronic distribution and shape. This could lead to a completely different binding mode or loss of activity if the ortho position is critical for interaction. | CNS Disorders, Oncology |
| 3-(2-Methylphenyl)cyclobutanol | Electronic/Steric Variant | Chloro group is replaced by a methyl group. | The methyl group is electron-donating and has similar steric bulk. This change allows for probing the importance of electronic effects. A change in activity would suggest that the electron-withdrawing nature of chlorine is key. | CNS Disorders, Oncology |
| 1-(2-Chlorophenyl)cyclobutanol | Scaffold Isomer | Phenyl and hydroxyl groups are on the same carbon. | This isomeric shift dramatically changes the molecule's three-dimensional shape, converting it from a secondary to a tertiary alcohol. It is likely to interact with different biological targets. | Varies, potentially different from 3-substituted analogs |
Potential Therapeutic Applications and Supporting Evidence
Central Nervous System (CNS) Activity
The phenylcyclobutanol scaffold shares structural similarities with known CNS-active compounds. For instance, analogs of 1-phenylcyclohexylamine, a derivative of phencyclidine (PCP), have been investigated for anticonvulsant activity.[2] Studies have shown that substitutions on the phenyl ring and modifications of the cycloalkane ring are critical for modulating efficacy and reducing motor toxicity.[2] The lipophilicity imparted by the chlorophenyl group in this compound might facilitate crossing the blood-brain barrier, a prerequisite for CNS activity.
Hypothesis: this compound and its analogs with appropriate lipophilicity and steric properties could modulate CNS targets such as ion channels or receptors, potentially leading to anticonvulsant, anxiolytic, or antidepressant effects. The ortho-chloro substitution may confer a unique binding profile compared to other halogenated or alkylated analogs.
Anticancer Activity
The cyclobutane motif is present in several natural products and synthetic molecules with demonstrated anticancer properties.[3][4] Triazole derivatives containing a cyclobutane ring have shown promising antioxidant and antitumor activity.[5][6] The rigid cyclobutane scaffold can position the phenyl ring to effectively interact with binding sites on proteins crucial for cancer cell proliferation, such as kinases or tubulin. The electronic nature of the substituent on the phenyl ring can significantly influence this interaction.
Hypothesis: The electron-withdrawing nature of the chlorine atom in this compound could enhance its interaction with specific enzymatic targets in cancer cells. Its antiproliferative activity could be evaluated against a panel of cancer cell lines to determine its potency and selectivity.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities, a series of well-established in vitro and in vivo assays are necessary. The following protocols provide a framework for the systematic evaluation of this compound and its analogs.
Workflow for Biological Evaluation
Caption: A streamlined workflow for the synthesis and biological evaluation of phenylcyclobutanol analogs.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This assay assesses the ability of a compound to inhibit cell proliferation, a hallmark of anticancer activity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (this compound and its analogs) are dissolved in DMSO to create stock solutions. These are then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The cells are treated with these dilutions for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals formed by viable cells.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (concentration required to inhibit 50% of cell growth) is determined.
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan. The intensity of the purple color is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.
Protocol 2: In Vivo Anticonvulsant Activity (Maximal Electroshock Seizure Test)
This is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.
-
Animal Model: Adult male mice (e.g., Swiss Webster) are used.
-
Compound Administration: Test compounds are suspended in a vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at various doses. A control group receives only the vehicle.
-
Induction of Seizure: At the time of predicted peak effect (e.g., 30-60 minutes post-injection), a maximal seizure is induced via corneal electrodes using an electrical stimulus (e.g., 50 mA for 0.2 seconds).
-
Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The ability of the compound to prevent the tonic hindlimb extension is considered a positive result. The ED₅₀ (the dose required to protect 50% of the animals) is calculated using probit analysis.
Rationale: The MES test is a reliable and widely used model for screening potential antiepileptic drugs. It identifies compounds that prevent the spread of seizure activity in the brain.[2]
Conclusion and Future Directions
While the biological profile of this compound remains to be fully elucidated through direct experimentation, this comparative guide, grounded in established medicinal chemistry principles, provides a robust framework for predicting its potential activities. The unique combination of a conformationally rigid cyclobutane scaffold and an electronically and sterically defined 2-chlorophenyl substituent makes it a compelling candidate for investigation as both a CNS agent and an anticancer compound.
The proposed structure-activity relationships highlight the critical importance of substituent placement and nature on the phenyl ring. Future research should focus on the synthesis of this compound and the analogs discussed herein, followed by systematic biological evaluation using the outlined protocols. Such studies will not only reveal the true therapeutic potential of this specific molecule but also contribute valuable insights into the broader utility of the phenylcyclobutanol scaffold in drug discovery. The interplay between the rigid four-membered ring and the functionalized aromatic system promises a rich field for the development of novel, potent, and selective therapeutic agents.
References
- 1. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 4. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Synthesis, antioxidant and antitumor activities of some of new cyclobutane containing triazoles derivatives - figshare - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystal Structure of 3-(2-Chlorophenyl)cyclobutanol
This guide provides a comprehensive framework for the determination and comparative analysis of the single-crystal X-ray structure of 3-(2-chlorophenyl)cyclobutanol. Cyclobutane derivatives are of increasing interest in medicinal chemistry due to their unique three-dimensional structures, which can serve as bioisosteres for aromatic rings.[1] The introduction of a substituted phenyl ring onto the cyclobutanol scaffold can significantly influence its solid-state conformation and intermolecular interactions, making its structural elucidation a critical aspect of drug design and development.
While a specific crystal structure for this compound is not publicly available as of this writing, this guide will provide researchers with a robust workflow for its determination. We will detail a plausible synthetic route, a comprehensive protocol for single-crystal X-ray diffraction, and a comparative analysis against the known crystal structure of the parent cyclobutanol. This approach ensures that newly acquired data can be rigorously evaluated and contextualized within the broader landscape of small molecule crystallography.
Synthesis and Crystal Growth
A plausible synthetic route to this compound can be adapted from established methods for cyclobutane synthesis.[2][3] One potential approach involves a [2+2] cycloaddition reaction. Following synthesis, purification of the compound is paramount for obtaining high-quality single crystals suitable for X-ray diffraction.
Proposed Synthesis:
A potential route could involve the reaction of an appropriate precursor with a 2-chlorophenyl Grignard reagent, followed by intramolecular cyclization. Another avenue could be the [2+2] cycloaddition between a ketene acetal and 2-chlorostyrene, followed by reduction.
Crystal Growth Protocol:
Successful crystal growth is often the most challenging step in X-ray crystallography. For a small molecule like this compound, several common techniques can be employed:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at room temperature in a loosely capped vial.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[4][5] The technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice.[6]
Experimental Workflow
The following diagram outlines the key steps in a typical single-crystal X-ray diffraction experiment.
Caption: Experimental workflow for the determination of the crystal structure of this compound.
Detailed Protocol
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded on a detector.[7]
-
Data Processing: The raw diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically done using direct methods or Patterson methods. The initial structural model is then refined using a least-squares procedure to obtain the best fit to the experimental data.
-
Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
Comparative Analysis: this compound vs. Cyclobutanol
A key aspect of this guide is the comparison of the experimentally determined structure of the derivative with the known structure of the parent cyclobutanol. The crystal structure of cyclobutanol has been determined at low temperature (below 220 K) and high pressure (1.3 GPa).[8][9][10][11][12]
Table 1: Comparison of Crystallographic Data
| Parameter | Cyclobutanol (Low Temperature)[8][9][10][12] | This compound (Hypothetical Data) |
| Crystal System | Orthorhombic | To be determined |
| Space Group | Aba2 | To be determined |
| a (Å) | 9.379 | To be determined |
| b (Å) | 13.658 | To be determined |
| c (Å) | 13.661 | To be determined |
| α (°) | 90 | To be determined |
| β (°) | 90 | To be determined |
| γ (°) | 90 | To be determined |
| Z | 8 (Z' = 2) | To be determined |
The presence of the bulky and electron-withdrawing 2-chlorophenyl group is expected to significantly alter the crystal packing and intermolecular interactions compared to the parent cyclobutanol.
Conformational Analysis
The puckering of the cyclobutane ring is a key conformational feature. In the low-temperature structure of cyclobutanol, the four carbon atoms of the ring are not coplanar. The introduction of the 2-chlorophenyl substituent will likely influence the degree of puckering and the orientation of the hydroxyl and phenyl groups.
Intermolecular Interactions
In the crystal structure of cyclobutanol, hydrogen bonding between the hydroxyl groups plays a dominant role in the crystal packing, forming pseudo-threefold hydrogen-bonded molecular catemers.[8][9][10][12] For this compound, in addition to O-H···O hydrogen bonds, other non-covalent interactions such as C-H···π and halogen bonding (C-Cl···X) may be present, leading to a more complex packing arrangement.
Alternative and Complementary Techniques
While single-crystal X-ray diffraction is the gold standard for structure determination, other techniques can provide valuable complementary information, especially if suitable single crystals cannot be obtained.
-
Powder X-ray Diffraction (PXRD): PXRD can be used to analyze polycrystalline samples.[13] While it generally does not provide a complete crystal structure, it can be used for phase identification, determination of unit cell parameters, and to assess sample purity.[5][13]
-
Spectroscopic Methods: Techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are essential for confirming the chemical structure and purity of the synthesized compound before crystallographic analysis.[14][15]
Conclusion
The determination of the X-ray crystal structure of this compound provides invaluable insights into its three-dimensional conformation and solid-state packing. By following the detailed experimental protocols and conducting a thorough comparative analysis with the parent cyclobutanol, researchers can gain a deeper understanding of the structural effects of the 2-chlorophenyl substituent. This knowledge is crucial for the rational design of new drug candidates with improved pharmacological properties.
References
- 1. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanol synthesis [organic-chemistry.org]
- 3. Cyclobutane synthesis [organic-chemistry.org]
- 4. rigaku.com [rigaku.com]
- 5. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. journals.iucr.org [journals.iucr.org]
- 11. The low-temperature and high-pressure crystal structures of cyclobutanol (C4H7OH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.iucr.org [journals.iucr.org]
- 13. mcgill.ca [mcgill.ca]
- 14. researchgate.net [researchgate.net]
- 15. Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 3-(2-Chlorophenyl)cyclobutanol
For: Researchers, scientists, and drug development professionals.
Introduction: Beyond the Percentage—A Holistic Approach to Purity
In the landscape of pharmaceutical development and chemical research, the synthesis of novel compounds like 3-(2-Chlorophenyl)cyclobutanol, a substituted cyclobutanol with potential applications as a structural motif in medicinal chemistry, is merely the first step.[1] The subsequent, and arguably more critical, phase is the rigorous assessment of its purity. The presence of even minute quantities of impurities—be it unreacted starting materials, byproducts, or stereoisomers—can drastically alter the compound's biological activity, toxicity, and physical properties. This guide provides an in-depth comparison of the primary analytical techniques for determining the purity of this compound, moving beyond a simple declaration of a percentage to a comprehensive understanding of the impurity profile. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reliable results.
Understanding the Impurity Landscape: What to Look For
The potential impurities in a sample of this compound are intrinsically linked to its synthetic route. A common method for synthesizing such a compound involves the Grignard reaction between a 2-chlorophenylmagnesium halide and cyclobutanone.
Therefore, the primary potential impurities include:
-
Unreacted Starting Materials: Cyclobutanone and remnants from the Grignard reagent preparation.
-
Hydrolysis Product: 2-Chlorophenylacetic acid, which can form if the Grignard reagent is exposed to water.[2]
-
Byproducts: Biphenyls formed from the coupling of the Grignard reagent.
-
Stereoisomers: Depending on the synthesis and purification methods, cis/trans isomers of the final product may be present. The relative configuration of similar cyclobutanol products has been determined using techniques like ¹H NMR (NOE).[3]
A thorough purity assessment must be capable of separating, identifying, and quantifying these diverse chemical entities.
Comparative Analysis of Key Analytical Methodologies
The choice of analytical technique is a critical decision driven by the specific requirements of the analysis, such as the need for quantitative precision, structural elucidation of unknown impurities, or high-throughput screening. We will compare three gold-standard techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Summary: A Head-to-Head Comparison
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Primary Use | Quantitative Purity & Impurity Profiling | Identification & Quantification of Volatile Impurities | Absolute Quantitative Purity & Structural Elucidation |
| Typical Purity Required | >95% for most applications[4] | Identification of trace volatile impurities | High accuracy purity determination, often for reference standards |
| Sample State | Solution | Volatilizable | Solution |
| Strengths | High resolution for non-volatile compounds, excellent quantitation, widely available. | High sensitivity, excellent for separating volatile compounds, provides mass for identification.[5] | Non-destructive, provides structural information, primary analytical method requiring no reference standard of the analyte.[4] |
| Limitations | Requires chromophores for UV detection, potential for co-elution, analyte must be soluble. | Compound must be thermally stable and volatile, potential for thermal degradation. | Lower sensitivity than chromatographic methods, potential for peak overlap in complex mixtures.[6] |
| Typical Run Time | 15-30 minutes | 20-40 minutes | 5-15 minutes per sample |
Experimental Workflows and Protocols
The following sections provide detailed protocols for each technique, grounded in established analytical principles.
Workflow for Purity Assessment
Here is a logical workflow for assessing the purity of a newly synthesized batch of this compound.
Caption: Purity assessment workflow for this compound.
High-Performance Liquid Chromatography (HPLC)
Rationale: Reversed-phase HPLC is the workhorse for purity determination in pharmaceutical analysis due to its high resolving power for a wide range of organic molecules.[7][8] The phenyl group and the overall polarity of this compound make it well-suited for separation on a C18 column with a standard mobile phase of acetonitrile and water.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound sample.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. This creates a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Start at 40% A, increase to 95% A over 15 minutes.
-
Hold at 95% A for 5 minutes.
-
Return to 40% A over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.[9]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm (to detect the phenyl ring).
-
-
Analysis:
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the sample solution.
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks. For regulatory purposes, this is often reported as area percent.
-
Trustworthiness: The stability of the baseline, peak shape, and retention time across multiple injections will validate the method's robustness. The gradient elution ensures that both more polar and less polar impurities are eluted from the column, providing a comprehensive impurity profile.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is an excellent confirmatory technique, especially for identifying volatile starting materials like cyclobutanone and potential thermally stable byproducts.[10] The mass spectrometer provides structural information, aiding in the identification of unknown peaks.[11]
Experimental Protocol:
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Reagents:
-
Dichloromethane (GC grade).
-
This compound sample.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in dichloromethane.
-
-
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
-
Analysis:
-
Inject the sample.
-
Identify peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to standards if available.
-
Purity can be estimated by the area percent of the main peak, but this is less accurate than HPLC unless response factors are determined.
-
Trustworthiness: The consistency of the mass spectra for the main peak across the elution profile confirms its homogeneity. The identification of any impurities should be based on a good match score with library spectra and logical fragmentation patterns.
Quantitative NMR (qNMR) Spectroscopy
Rationale: qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte itself.[4] It relies on the principle that the signal area is directly proportional to the number of nuclei.[6] By comparing the integral of a known analyte proton signal to that of a certified internal standard of known purity and weight, the purity of the analyte can be precisely calculated.
Experimental Protocol:
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that does not overlap with any analyte signals.
-
This compound sample.
-
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into a vial.
-
Accurately weigh about 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the standard (a long delay of 30-60s is often used to be safe).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Trustworthiness: The validity of the qNMR result depends critically on the accurate weighing of both the sample and the standard, the certified purity of the standard, and ensuring complete relaxation of all relevant nuclei. The absence of overlapping signals is paramount for accurate integration.[6]
Conclusion: An Integrated Strategy for Purity Confirmation
No single method can provide a complete picture of a compound's purity. A robust and trustworthy assessment of synthesized this compound relies on an integrated, multi-technique approach. HPLC provides the most reliable quantitative data on non-volatile impurities, GC-MS offers invaluable identification of volatile components and structural confirmation, and qNMR serves as a powerful primary method for absolute purity determination, especially for creating in-house reference standards. By understanding the strengths and limitations of each technique and applying them logically, researchers can ensure the quality and reliability of their synthesized compounds, a cornerstone of scientific integrity and successful drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmchemsci.com [jmchemsci.com]
- 6. researchgate.net [researchgate.net]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. chromatographic rp-hplc method: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
A Comparative Guide to the Cytotoxicity of Chlorophenyl-Containing Compounds for Drug Development Professionals
Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery
In the landscape of modern drug discovery, the early and accurate assessment of a compound's cytotoxic potential is paramount.[1][2] Unforeseen toxicity is a leading cause of late-stage clinical trial failures, resulting in significant financial and temporal losses.[1] Among the vast chemical space explored for therapeutic agents, halogenated compounds, particularly those containing a chlorophenyl moiety, are prevalent due to their unique physicochemical properties that can enhance biological activity. However, the inclusion of a chlorophenyl group can also confer significant cytotoxicity.[3][4] This guide provides a comprehensive comparison of the cytotoxic profiles of chlorophenyl-containing compounds, with a focus on the influence of the chlorine atom's position on the phenyl ring. We will delve into the underlying mechanisms of toxicity and provide detailed, field-proven protocols for key cytotoxicity assays, empowering researchers to make informed decisions in the preclinical phase of drug development.[1]
The Influence of Isomerism: A Comparative Analysis of Chlorophenyl-Induced Cytotoxicity
The position of the chlorine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—can dramatically alter the cytotoxic profile of a compound. This structure-activity relationship (SAR) is a critical consideration in medicinal chemistry. While comprehensive head-to-head comparisons are compound-specific, general trends can be observed from the available literature.
Generally, the lipophilicity and electronic properties conferred by the chlorine's position influence how the molecule interacts with cellular components. For instance, studies on various series of compounds have shown that para- and meta-chlorophenyl substitutions often result in potent cytotoxic activity against a range of cancer cell lines.[3][4] This is often attributed to the electron-withdrawing nature of chlorine, which can influence binding affinities to biological targets.[3]
To illustrate the impact of isomerism, the following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of chlorophenyl-containing compounds against various cancer cell lines. It is important to note that these are examples from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound Class | Isomer Position | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Phenylamino-s-triazine | 2,4-diCl | C26 | Murine Colon Carcinoma | 1.71 | [3] |
| Phenylamino-s-triazine | 3,4-diCl | C26 | Murine Colon Carcinoma | 3.05 | [3] |
| Phenylamino-s-triazine | 3-Cl | MCF7 | Human Breast Cancer | 4.14 | [3] |
| Benzotriazole Derivative | 2,4-diCl | MCF-7 | Human Breast Cancer | 3.57 | [5] |
| Benzotriazole Derivative | 2,4-diCl | HL-60 | Human Promyelocytic Leukemia | 0.40 | [5] |
| Benzotriazole Derivative | 2,4-diCl | HCT-116 | Human Colorectal Carcinoma | 2.63 | [5] |
| N-phenylbenzamide Derivative | 4-Cl | A-498 | Human Kidney Carcinoma | 14.46 | [6] |
| N-phenylbenzamide Derivative | 4-Cl | NCI-H23 | Human Non-Small Cell Lung Cancer | 13.97 | [6] |
| N-phenylbenzamide Derivative | 4-Cl | MDAMB-231 | Human Breast Cancer | 11.35 | [6] |
| N-phenylbenzamide Derivative | 4-Cl | MCF-7 | Human Breast Cancer | 11.58 | [6] |
| N-phenylbenzamide Derivative | 4-Cl | A-549 | Human Lung Carcinoma | 15.77 | [6] |
Mechanisms of Chlorophenyl-Induced Cytotoxicity: A Look into the Cell Death Pathways
Chlorophenyl-containing compounds can induce cytotoxicity through a variety of mechanisms, often culminating in apoptosis, or programmed cell death. A common pathway implicated is the intrinsic, or mitochondrial, pathway of apoptosis.
This process is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[7][8] An imbalance in the ratio of these proteins, often an upregulation of Bax and downregulation of Bcl-2, leads to the permeabilization of the mitochondrial outer membrane.[5][7] This event triggers the release of cytochrome c from the mitochondria into the cytosol.[9][10]
Once in the cytosol, cytochrome c associates with Apaf-1 and pro-caspase-9 to form a complex known as the apoptosome.[4][11] This leads to the activation of caspase-9, an initiator caspase, which in turn activates executioner caspases, such as caspase-3 and -7.[4][11][12] These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[9][13]
Additionally, some chlorophenyl compounds have been shown to induce oxidative stress, leading to an increase in reactive oxygen species (ROS).[14] This overproduction of ROS can damage cellular components and further contribute to the activation of the apoptotic cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of caspase-9 on the apoptosome as studied by methyl-TROSY NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Regulation of Bax and Bak by Anti-apoptotic Bcl-2 Family Proteins Bcl-B and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis is induced in cancer cells via the mitochondrial pathway by the novel xylocydine-derived compound JRS-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-3 activity and carbonyl cyanide m-chlorophenylhydrazone-induced apoptosis in HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Applications of Substituted Cyclobutanols in Modern Chemistry
The cyclobutanol moiety, a four-membered ring bearing a hydroxyl group, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry and organic synthesis. Its inherent ring strain and distinct three-dimensional structure provide a unique platform for developing novel therapeutics and constructing complex molecular architectures. This guide offers an in-depth, comparative analysis of the applications of substituted cyclobutanols, supported by experimental data and protocols, for researchers, scientists, and drug development professionals.
The Unique Physicochemical Landscape of Cyclobutanols
The puckered conformation of the cyclobutane ring, combined with the presence of a hydroxyl group, imparts distinct structural and reactive properties. This unique geometry allows substituted cyclobutanols to serve as effective bioisosteres, mimicking the spatial arrangement of other functional groups while offering improved physicochemical properties.[1][2][3] Furthermore, the inherent ring strain makes cyclobutanols valuable synthetic intermediates, prone to selective ring-opening and rearrangement reactions.[4][5]
Substituted Cyclobutanols as Bioisosteres in Drug Discovery
A significant application of substituted cyclobutanols is their use as bioisosteres for aromatic rings.[1][2] This strategic replacement can enhance a drug candidate's metabolic stability, solubility, and binding affinity. By increasing the fraction of sp³-hybridized carbons, a parameter linked to higher clinical success rates, cyclobutane-containing compounds often exhibit a more favorable pharmaceutical profile.[1]
Comparative Analysis: Aromatic Ring vs. Cyclobutanol Core
| Property | Aromatic Derivative | Cyclobutanol Derivative | Rationale for Improvement |
| Metabolic Stability | Susceptible to oxidative metabolism | Generally more resistant | Lack of electron-rich pi-system reduces susceptibility to cytochrome P450 enzymes.[1] |
| Aqueous Solubility | Lower | Higher | Increased sp³ character and the polar hydroxyl group enhance interactions with water.[1] |
| Binding Affinity | Planar geometry | Defined 3D structure | The puckered ring can provide a better fit into the three-dimensional binding pockets of target proteins.[1][2] |
Versatility in Organic Synthesis: Ring-Opening and Rearrangement Reactions
The high ring strain of cyclobutanols makes them ideal precursors for a variety of synthetic transformations, enabling the construction of complex molecules that are otherwise difficult to access.[4][5]
Strain-Release Driven Ring-Opening
The C-C bonds of cyclobutanols can be selectively cleaved under various conditions, including the presence of transition metals or photoredox catalysts, to yield valuable linear compounds.[6] This strategy is driven by the release of ring strain and can be highly regioselective.
Experimental Protocol: Manganese-Promoted Ring-Opening Hydrazination
This procedure outlines a method for the efficient synthesis of alkyl hydrazines from cyclobutanols.
-
Reaction Setup: In a nitrogen-filled glovebox, combine the substituted cyclobutanol (0.2 mmol), di-tert-butyl azodicarboxylate (0.3 mmol), and Mn(OAc)₃·2H₂O (0.02 mmol) in a reaction tube.
-
Solvent Addition: Add 1,2-dichloroethane (DCE) (2.0 mL) to the reaction tube.
-
Reaction Conditions: Seal the tube and stir the mixture at 80 °C for 12 hours.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired alkyl hydrazine.
This method provides a synthetically useful route to alkyl hydrazines with high regioselectivity.[7]
Ring Expansion and Rearrangement
Substituted cyclobutanols can undergo ring expansion to form larger carbocycles, such as cyclohexenones. This transformation is particularly valuable in the synthesis of natural products and other complex bioactive molecules.[8]
Diagram: Photoredox-Catalyzed Ring Expansion of an Indole-Substituted Cyclobutanol
Caption: A simplified schematic of the photoredox-catalyzed ring expansion of an indole-substituted cyclobutanol to a cyclohexenone derivative.
Applications in Materials Science
The utility of cyclobutanols extends to materials science, where they can serve as monomers in ring-opening polymerization (ROP). This approach, based on the cleavage of C(sp³)–C(sp³) bonds, allows for the synthesis of novel polyketone materials with substitution patterns not accessible through traditional methods.[9][10]
Diagram: Palladium-Catalyzed Ring-Opening Polymerization of a Cyclobutanol Monomer
Caption: Key steps in the palladium-catalyzed ring-opening polymerization of a cyclobutanol monomer to form a polyketone.
Emerging Frontiers: Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for activating cyclobutanols under mild conditions.[6][11] This approach enables a range of transformations, including the synthesis of diverse cyclobutanes through a deboronative radical addition-polar cyclization cascade.[11][12]
Conclusion
Substituted cyclobutanols are remarkably versatile building blocks that offer significant advantages in both medicinal chemistry and organic synthesis. Their unique structural and reactive properties have led to their successful application as bioisosteres for improving drug-like properties and as key intermediates in the construction of complex molecular architectures and novel materials. The continued development of innovative synthetic methods, particularly in the realm of photoredox catalysis, promises to further expand the utility of this valuable class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photoredox-Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition-Polar Cyclization Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of 3-(2-Chlorophenyl)cyclobutanol: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(2-Chlorophenyl)cyclobutanol, a chlorinated organic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar chemicals and established best practices for handling halogenated hazardous waste to ensure a robust and scientifically grounded procedure. The principles outlined herein are designed to empower researchers to manage this chemical waste stream safely and in compliance with regulatory standards.
Hazard Assessment and Characterization
The cyclobutanol moiety suggests that the compound may be flammable.[1][2][3][4] The presence of the chlorinated phenyl group indicates that it should be treated as a halogenated organic compound, a class of chemicals often associated with toxicity and environmental persistence.[5][6][7][8][9] An SDS for a similar chlorinated aromatic alcohol highlights potential hazards such as being harmful if swallowed, causing serious eye irritation, suspected of damaging fertility, and being toxic to aquatic life with long-lasting effects.[10]
Therefore, this compound must be handled as a hazardous waste with both potential flammability and toxicity.
Table 1: Inferred Hazard Profile of this compound
| Property | Inferred Value/Classification | Rationale |
| Physical State | Likely a solid or liquid | Based on related compounds |
| Flammability | Potentially a flammable liquid or solid | Based on the flammability of cyclobutanol[1][2][3][4] |
| Toxicity | Assumed to be harmful or toxic if swallowed, inhaled, or absorbed through the skin | Based on general toxicity of chlorinated organic compounds and data from similar molecules[10][11] |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects | A common characteristic of chlorinated aromatic compounds[10] |
| Waste Classification | Hazardous Waste; Halogenated Organic Waste | Due to the presence of chlorine and inferred toxicity and flammability[8][9] |
Personal Protective Equipment (PPE)
Due to the inferred hazards, stringent adherence to PPE protocols is mandatory when handling this compound.
-
Hand Protection: Wear nitrile rubber gloves. For tasks with a higher risk of splashing, consider double-gloving.[9] Always consult the glove manufacturer's compatibility chart.
-
Eye Protection: ANSI-approved chemical splash goggles are required.[9]
-
Skin and Body Protection: A fully buttoned laboratory coat is the minimum requirement. For larger quantities or when transferring waste, a chemical-resistant apron is recommended.[9]
-
Respiratory Protection: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[8]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off spark-producing equipment.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels to absorb a flammable liquid.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, properly labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The proper disposal of this compound requires its segregation as a halogenated organic waste. Commingling with non-halogenated waste streams can complicate disposal processes and increase costs.[5][8]
Step 1: Obtain a Designated Waste Container Request a specifically designated and compatible waste container from your institution's EHS department. These are typically polyethylene carboys or bottles designated for halogenated organic waste.[7][9] Ensure the container is in good condition and has a secure, tight-fitting cap.
Step 2: Label the Container Before adding any waste, affix a "Hazardous Waste" label to the container.[7][8] Fill out all required information, including:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other constituents of the waste stream
-
The accumulation start date
-
The name of the principal investigator or generator
-
The laboratory location (building and room number)
Step 3: Waste Accumulation
-
Conduct all waste transfers inside a certified chemical fume hood.[8]
-
Carefully pour the waste into the container, avoiding splashes.
-
Keep the waste container securely closed at all times, except when actively adding waste.[5][6]
-
Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the waste container in a designated SAA, which is a location at or near the point of waste generation.
-
The container must be stored in secondary containment (e.g., a chemically resistant tub) to contain any potential leaks.[7]
-
Segregate the halogenated waste container from incompatible materials, particularly bases, acids, and oxidizing agents.[9]
-
The SAA should be in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[9]
Step 5: Requesting Waste Pickup
-
When the waste container is approximately 90% full, or if you are nearing your institution's time limit for waste accumulation, request a pickup from your EHS department.
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve an online system or a phone call.
-
Ensure the hazardous waste label is complete and accurate before the scheduled pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the disposal of this compound.
References
- 1. Cyclobutanol | C4H8O | CID 76218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. benchchem.com [benchchem.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
